molecular formula C26H22FN7O3 B15608753 CCG215022

CCG215022

Cat. No.: B15608753
M. Wt: 499.5 g/mol
InChI Key: BLMBNKDQXGINRE-UHFFFAOYSA-N
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Description

CCG215022 is a useful research compound. Its molecular formula is C26H22FN7O3 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMBNKDQXGINRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CCG-215022: A Technical Guide to its Mechanism of Action as a G Protein-Coupled Receptor Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-215022 is a potent small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), with nanomolar efficacy against GRK2 and GRK5.[1][2][3] This document provides an in-depth overview of the mechanism of action of CCG-215022, focusing on its role in modulating G protein-coupled receptor (GPCR) signaling. It includes a summary of its inhibitory activity, details of relevant experimental protocols, and visual representations of the signaling pathways involved. This guide is intended for researchers and professionals in drug development exploring the therapeutic potential of GRK inhibition.

Introduction: The Role of G Protein-Coupled Receptor Kinases (GRKs)

G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are central to a vast number of physiological processes.[4][5] The signaling activity of GPCRs is tightly regulated, in part, by a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs).[4] Upon agonist binding and activation of a GPCR, GRKs are recruited to the intracellular domains of the receptor.[6] The primary function of GRKs is to phosphorylate the activated GPCR, which then promotes the binding of arrestin proteins.[4][7] Arrestin binding sterically hinders further G protein coupling, leading to the desensitization of G protein-mediated signaling.[1][4] This process is crucial for terminating cellular responses and preventing overstimulation. Beyond this canonical role, GRKs and arrestins can also initiate G protein-independent signaling cascades.[1]

The two most ubiquitously expressed GRKs, GRK2 and GRK5, are implicated in the pathophysiology of various diseases, including cardiovascular conditions and fibrosis, making them significant targets for therapeutic intervention.[3][8]

CCG-215022: A Potent Inhibitor of GRK2 and GRK5

CCG-215022 is a small molecule that has been identified as a potent inhibitor of several GRK family members, with a particular potency for GRK2 and GRK5.[2][3] It is a 2-pyridylmethyl amide derivative of GSK180736A.[9]

Inhibitory Activity

The inhibitory activity of CCG-215022 has been quantified through in vitro kinase assays, with the following IC50 values reported:

TargetIC50 (µM)
GRK20.15 ± 0.07[1][2]
GRK50.38 ± 0.06[1][2]
GRK13.9 ± 1[1][2]
PKA120[10]

These data demonstrate that CCG-215022 has nanomolar potency against GRK2 and GRK5 and exhibits good selectivity over other related kinases such as GRK1 and Protein Kinase A (PKA).[1][10] Its potency against GRK2 and GRK5 is at least 20-fold greater than that of Paroxetine, another known GRK2 inhibitor.[1][2]

Mechanism of Action: Modulation of GPCR Signaling

The core mechanism of action of CCG-215022 is the inhibition of GRK2 and GRK5 kinase activity. By preventing the GRK-mediated phosphorylation of agonist-activated GPCRs, CCG-215022 effectively attenuates receptor desensitization.[9] This leads to a sustained signaling output from the GPCR in the continued presence of an agonist.

Signaling Pathway

The canonical signaling pathway modulated by CCG-215022 is depicted below:

GRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive Binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates G_Protein G Protein (GDP) GPCR_active->G_Protein Activates GRK GRK2/5 GPCR_active->GRK Recruits G_Protein_active G Protein (GTP) G_Protein->G_Protein_active Downstream Downstream Signaling G_Protein_active->Downstream Initiates GPCR_p Phosphorylated GPCR GRK->GPCR_p Phosphorylates Arrestin β-Arrestin GPCR_p->Arrestin Binds Desensitization Desensitization & Internalization Arrestin->Desensitization Mediates CCG215022 CCG-215022 This compound->GRK Inhibits

Caption: Canonical GPCR signaling and GRK-mediated desensitization pathway inhibited by CCG-215022.

Functional Consequences

The inhibition of GRK2/5 by CCG-215022 has several demonstrated functional consequences:

  • Increased Cardiomyocyte Contractility: Treatment of murine cardiomyocytes with CCG-215022 resulted in a significant increase in contractility at concentrations 20-fold lower than paroxetine.[1][11]

  • Prevention of GPCR Desensitization: CCG-215022 prevents the desensitization of histamine (B1213489) H1 receptor-driven phospholipase C (PLC) signaling in human myometrial cells (IC50 = 3.09 µM) and purinergic P2Y2 receptor-driven PLC signaling in rat mesenteric smooth muscle cells (IC50 = 2.95 µM).[9][10]

Therapeutic Potential in Fibrotic Diseases

Emerging evidence highlights the role of GRK2 and GRK5 in the pathogenesis of fibrotic diseases.

  • GRK2 in Fibrosis: GRK2 is implicated in the regulation of signaling pathways associated with fibrosis.[8] It can influence the growth and apoptosis of various cell types, inflammatory responses, and the deposition of the extracellular matrix (ECM).[8] Studies have shown that GRK2 promotes the activation of lung fibroblasts and contributes to pulmonary fibrosis by increasing Smad3 expression.[12]

  • GRK5 in Systemic Sclerosis: In patients with systemic sclerosis (SSc), a chronic fibrotic disease, elevated levels and nuclear accumulation of GRK5 have been observed in fibroblasts within fibrotic skin and lung tissues.[13] Transforming growth factor-beta (TGF-β), a key pro-fibrotic mediator, upregulates GRK5 expression.[13] Knockdown of GRK5 in fibroblasts reduces their susceptibility to the pro-fibrotic effects of TGF-β.[13]

Given its potent inhibition of GRK2 and GRK5, CCG-215022 represents a promising therapeutic candidate for the treatment of fibrotic conditions like systemic sclerosis and pulmonary fibrosis.

Experimental Protocols

Detailed methodologies for key experiments involving CCG-215022 are summarized below.

In Vitro Kinase Assay (for IC50 Determination)

This protocol is based on the general methodology for determining GRK inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare reaction mix: - GRK5 (100 nM) - Rhodopsin-containing ROS - Buffer (HEPES, MgCl2, EDTA) Incubate Incubate for 35 min at room temperature Mix->Incubate Expose Expose to light for 1 min (to activate rhodopsin) Incubate->Expose Initiate Initiate reaction with ATP + [γ-32P]ATP Expose->Initiate Sample Take samples at 2-5 min Initiate->Sample Quench Quench with SDS-PAGE loading dye Sample->Quench SDS_PAGE Separate proteins by SDS-PAGE Quench->SDS_PAGE Detect Dry gel and detect γ-32P incorporation SDS_PAGE->Detect Analyze Plot rates vs. substrate concentration (Michaelis-Menten) Detect->Analyze

Caption: Workflow for a typical in vitro kinase assay to measure GRK activity.

Protocol Details:

  • Reaction Mixture: G protein-coupled receptor kinase 5 (GRK5) and urea-washed bovine rod outer segments (ROS), which contain rhodopsin, are combined in a buffer containing 20 mM HEPES (pH 7.5), 4 mM MgCl2, and 2 mM EDTA.[2]

  • Incubation: The mixture is incubated for 35 minutes at room temperature in the dark.[2]

  • Activation: The reaction is exposed to ambient fluorescent light for 1 minute to activate the rhodopsin.[2]

  • Initiation: The kinase reaction is initiated by adding ATP, including [γ-32P]ATP, to a final concentration of 1 mM. The final concentration of GRK5 is 100 nM, and the ROS concentration is varied.[2]

  • Sampling and Quenching: Samples are taken at 2-5 minute intervals and the reaction is stopped by adding SDS-PAGE loading dye.[2]

  • Detection: The proteins are separated by SDS-PAGE. The gel is then dried, and the incorporation of the radioactive γ-32P into rhodopsin is detected using a phosphor storage screen.[2]

  • Analysis: The initial reaction rates are plotted against the substrate (ROS) concentration, and kinetic parameters (Vmax, Km) are determined using the Michaelis-Menten equation.[2] To determine the IC50 of CCG-215022, this assay would be performed with varying concentrations of the inhibitor.

Thermal Shift Assay (Melting Point Determination)

This assay assesses the direct binding of an inhibitor to the target protein by measuring changes in the protein's thermal stability.

Protocol Details:

  • Reaction Mixture: The assay is performed in a buffer of 20 mM HEPES (pH 7.0), 5 mM MgCl2, 2 mM DTT, and 1 mM CHAPS.[2]

  • Components: The final reaction contains 0.2 mg/mL of GRK5, 100 µM of the fluorescent dye anilinonaphthalene-8-sulfonic acid, and 200 µM of CCG-215022.[2]

  • Measurement: The fluorescence is monitored as the temperature is gradually increased using a ThermoFluor plate reader. The melting point is the temperature at which the protein unfolds, causing a change in fluorescence. An increase in the melting temperature in the presence of the compound indicates stabilizing binding.[2]

Conclusion

CCG-215022 is a potent and selective inhibitor of GRK2 and GRK5. Its primary mechanism of action is the attenuation of GPCR desensitization, leading to enhanced and sustained receptor signaling. This activity has been demonstrated to have significant functional consequences in cellular and tissue models, notably in increasing cardiomyocyte contractility. Furthermore, the established roles of GRK2 and GRK5 in the progression of fibrosis highlight the therapeutic potential of CCG-215022 in diseases such as systemic sclerosis and pulmonary fibrosis. The data presented in this guide provide a comprehensive foundation for further investigation and development of CCG-215022 as a novel therapeutic agent.

References

CCG-215022: A Technical Guide to a Potent GRK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-215022 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinases (GRKs), with nanomolar efficacy against GRK2 and GRK5. These kinases play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process integral to cellular signaling and implicated in various pathological conditions, including cardiovascular diseases. This technical guide provides a comprehensive overview of CCG-215022, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The signaling activity of GPCRs is tightly regulated, in part, by a process called desensitization, which prevents overstimulation. G protein-coupled receptor kinases (GRKs) are key mediators of this process. Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains. This phosphorylation promotes the binding of arrestin proteins, which sterically hinder further G protein activation and initiate receptor internalization, thereby attenuating the signaling cascade.

Two ubiquitously expressed GRKs, GRK2 and GRK5, have been identified as significant players in cardiovascular disease, making them attractive targets for therapeutic intervention.[1] CCG-215022 has emerged from structure-based drug design campaigns as a potent inhibitor of both GRK2 and GRK5.[2] Its ability to modulate GPCR signaling holds promise for the development of novel treatments for conditions characterized by aberrant GPCR activity.

Mechanism of Action

CCG-215022 functions as an ATP-competitive inhibitor of GRK2 and GRK5. By binding to the active site of these kinases, it prevents the phosphorylation of activated GPCRs. This inhibition of GRK activity leads to a reduction in receptor desensitization, thereby prolonging and potentially enhancing the signaling output of GPCRs. This mechanism has been demonstrated to increase cardiomyocyte contractility and prevent the desensitization of vasoconstrictor-induced arterial contractions.[3][4]

Signaling Pathway

The following diagram illustrates the canonical GPCR signaling pathway and the point of intervention by CCG-215022.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR (Inactive) Agonist->GPCR 1. Binding GPCR_active GPCR (Active) GPCR->GPCR_active 2. Activation G_protein G Protein (GDP-bound) GPCR_active->G_protein 3. G Protein Coupling GRK GRK2/5 GPCR_active->GRK 8. GRK Recruitment G_protein_active Gα-GTP + Gβγ G_protein->G_protein_active 4. GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector 5. Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 6. Second Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 7. Cellular Response GPCR_p GPCR-P GRK->GPCR_p 9. Phosphorylation CCG215022 CCG-215022 This compound->GRK Inhibition Arrestin β-Arrestin GPCR_p->Arrestin 10. Arrestin Binding Internalization Receptor Internalization Arrestin->Internalization 11. Desensitization & Internalization

Caption: Canonical GPCR desensitization pathway and inhibition by CCG-215022.

Quantitative Data

The inhibitory activity and cellular effects of CCG-215022 have been quantified in various assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Kinase Inhibition
Target KinaseIC50 (μM)Reference
GRK13.9 ± 1[5]
GRK20.15 ± 0.07[5]
GRK50.38 ± 0.06[5]
PKA120[3]
Table 2: Cellular Activity
AssayCell TypeEffectIC50 / ConcentrationReference
Cardiomyocyte ContractilityIsolated Mouse CardiomyocytesIncreased contractility500 nM[3]
GPCR Desensitization (Histamine H1 Receptor)Human ULTR Myometrial CellsPrevention of desensitization3.09 µM[3]
GPCR Desensitization (Purinergic P2Y2 Receptor)Rat Mesenteric Smooth Muscle CellsPrevention of desensitization2.95 µM[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro GRK Kinase Assay

This protocol describes a radiometric assay to determine the inhibitory potency of CCG-215022 against GRKs.

Workflow Diagram:

kinase_assay_workflow start Start prep Prepare Reagents: - GRK Enzyme - Substrate (Rhodopsin) - CCG-215022 dilutions - [γ-32P]ATP start->prep mix Mix GRK, Rhodopsin, and CCG-215022 prep->mix incubate1 Pre-incubate mix->incubate1 initiate Initiate reaction with [γ-32P]ATP incubate1->initiate incubate2 Incubate at RT initiate->incubate2 quench Quench reaction with SDS-PAGE loading dye incubate2->quench sds_page Separate proteins by SDS-PAGE quench->sds_page detect Detect 32P incorporation (Phosphor screen) sds_page->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for the in vitro GRK kinase assay.

Methodology:

  • Reagents:

    • GRK enzyme (e.g., purified recombinant GRK2 or GRK5)

    • Substrate: Urea-washed bovine rod outer segments (ROS) containing rhodopsin.

    • Assay Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA.

    • Inhibitor: CCG-215022 serially diluted in DMSO.

    • ATP Mix: ATP with [γ-³²P]ATP.

  • Procedure:

    • In the dark, mix GRK5 (final concentration 100 nM) and ROS (final concentration 0.75 to 24 µM) in the assay buffer.[6]

    • Add serially diluted CCG-215022 or DMSO (vehicle control).

    • Incubate the mixture for 35 minutes at room temperature.[6]

    • Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate rhodopsin.[6]

    • Initiate the kinase reaction by adding the ATP mix to a final concentration of 1 mM.[6]

    • Take samples at various time points (e.g., 2-5 minutes) and quench the reaction by adding SDS-PAGE loading dye.[6]

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and detect the incorporation of γ-³²P into rhodopsin using a phosphor storage screen.[6]

    • Quantify the band intensities to determine the rate of phosphorylation.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cardiomyocyte Contractility Assay

This protocol outlines the procedure for assessing the effect of CCG-215022 on the contractility of isolated adult mouse cardiomyocytes.

Workflow Diagram:

cardiomyocyte_workflow start Start isolate Isolate adult mouse cardiomyocytes start->isolate plate Plate cardiomyocytes on laminin-coated coverslips isolate->plate load Load cells with a calcium indicator (optional) plate->load treat Treat with CCG-215022 or vehicle load->treat stimulate Stimulate with isoproterenol (B85558) treat->stimulate record Record cellular contractions using video microscopy stimulate->record analyze Analyze video to quantify contraction parameters (e.g., amplitude, velocity) record->analyze end End analyze->end

Caption: Workflow for the cardiomyocyte contractility assay.

Methodology:

  • Cell Preparation:

    • Isolate ventricular myocytes from adult mice using established enzymatic digestion protocols.

    • Plate the isolated cardiomyocytes on laminin-coated glass coverslips and allow them to attach.

  • Experimental Setup:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for video recording.

    • Continuously perfuse the cells with a physiological salt solution.

  • Procedure:

    • Record baseline cardiomyocyte contractions.

    • Pre-incubate the cells with CCG-215022 (e.g., 500 nM) or vehicle for a specified period.[3]

    • Stimulate the cells with an agonist such as isoproterenol to induce a contractile response.[3]

    • Record the changes in cell length (contraction and relaxation) using a video-based edge-detection system.

  • Data Analysis:

    • Analyze the recorded traces to determine various contractility parameters, including:

      • Percentage of cell shortening

      • Maximal velocity of shortening (+dL/dt)

      • Maximal velocity of relengthening (-dL/dt)

    • Compare the parameters between vehicle-treated and CCG-215022-treated cells.

GPCR Desensitization Assay (Calcium Imaging)

This protocol describes a method to evaluate the effect of CCG-215022 on agonist-induced GPCR desensitization by measuring intracellular calcium levels.

Workflow Diagram:

desensitization_workflow start Start culture Culture cells endogenously expressing the target GPCR (e.g., ULTR or MSMCs) start->culture load Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) culture->load preincubate Pre-incubate with CCG-215022 or vehicle load->preincubate stimulate1 First agonist stimulation (R1) preincubate->stimulate1 wash Washout stimulate1->wash record Record intracellular calcium changes using fluorescence microscopy stimulate1->record stimulate2 Second agonist stimulation (R2) wash->stimulate2 stimulate2->record analyze Analyze the ratio of R2/R1 to quantify desensitization record->analyze end End analyze->end

Caption: Workflow for the GPCR desensitization assay using calcium imaging.

Methodology:

  • Cell Preparation:

    • Culture human uterine leiomyoma (ULTR) cells or rat mesenteric smooth muscle cells (MSMCs) on glass coverslips.[3][4]

    • Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Experimental Procedure:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

    • Pre-incubate the cells with CCG-215022 or vehicle (DMSO) for 30 minutes.[4]

    • Perform a first stimulation (R1) with an agonist (e.g., histamine (B1213489) for ULTR cells, UTP for MSMCs) and record the peak intracellular calcium response.[4]

    • Wash out the agonist and allow the cells to recover.

    • Perform a second stimulation (R2) with the same concentration of the agonist and record the peak calcium response.[4]

  • Data Analysis:

    • Calculate the ratio of the second response to the first response (R2/R1). A ratio less than 1 indicates receptor desensitization.

    • Compare the R2/R1 ratio in vehicle-treated versus CCG-215022-treated cells to determine the effect of the inhibitor on desensitization. An R2/R1 ratio closer to 1 in the presence of CCG-215022 indicates inhibition of desensitization.

    • Generate dose-response curves to calculate the IC50 for the prevention of desensitization.

Conclusion

CCG-215022 is a valuable pharmacological tool for investigating the roles of GRK2 and GRK5 in cellular signaling and disease. Its potency and selectivity make it a lead compound for the potential development of therapeutics targeting conditions associated with GPCR dysregulation, particularly in the cardiovascular system. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of CCG-215022 and other GRK inhibitors.

References

CCG-215022: A Technical Whitepaper on its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CCG-215022 is a potent, small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), with significant activity against GRK2 and GRK5. Developed through a structure-based drug design campaign, this compound has demonstrated promising preclinical efficacy in models of cardiovascular disease and cancer. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of CCG-215022, including key experimental data and methodologies, to serve as a comprehensive resource for the scientific community.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The activity of these receptors is tightly regulated, in part, by G protein-coupled receptor kinases (GRKs). Two ubiquitously expressed isoforms, GRK2 and GRK5, have been implicated in the pathophysiology of numerous diseases, including heart failure and cancer, making them attractive therapeutic targets.[1]

CCG-215022 emerged from a focused drug discovery effort aimed at developing selective inhibitors of GRKs. This whitepaper details the journey of CCG-215022 from its rational design and synthesis to its characterization in various preclinical models.

Discovery and Structure-Based Design

The discovery of CCG-215022 was guided by a structure-based drug design strategy. The starting point for its development was the compound GSK180736A, a known kinase inhibitor.[2] The rational design process involved extending the scaffold of GSK180736A to occupy a hydrophobic subsite within the active site of GRKs, a feature observed in other potent kinase inhibitors.[2]

This design hypothesis was validated by the co-crystal structure of CCG-215022 in complex with GRK5, which confirmed that the 2-pyridylmethyl amide side chain of the molecule indeed occupies this hydrophobic pocket, forming additional hydrogen bonds, including one with the catalytic lysine.[2] This structural insight provided a clear basis for the enhanced potency of CCG-215022 compared to its parent compound.

G cluster_0 Structure-Based Design Workflow Parent_Compound Parent Compound (GSK180736A) Hypothesis Hypothesis Generation: Target Hydrophobic Subsite Parent_Compound->Hypothesis Known_Inhibitors Analysis of Potent Kinase Inhibitors Known_Inhibitors->Hypothesis Rational_Design Rational Design of CCG-215022 Hypothesis->Rational_Design Synthesis Chemical Synthesis Rational_Design->Synthesis Crystallography Co-crystallization with GRK5 Synthesis->Crystallography Validation Validation of Binding Mode Crystallography->Validation

Figure 1. Structure-Based Drug Design Workflow for CCG-215022.

Mechanism of Action

CCG-215022 functions as an inhibitor of G protein-coupled receptor kinases, with particular potency against GRK2 and GRK5.[3][4] By binding to the ATP-binding site of these kinases, CCG-215022 prevents the phosphorylation of activated GPCRs. This inhibition of GRK activity leads to a reduction in receptor desensitization and internalization, thereby prolonging GPCR signaling.

G Agonist Agonist GPCR GPCR Agonist->GPCR Activation G_Protein G Protein GPCR->G_Protein GRK GRK2/5 GPCR->GRK Phosphorylation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Arrestin β-Arrestin GRK->Arrestin Recruitment Desensitization Desensitization & Internalization Arrestin->Desensitization CCG215022 CCG-215022 This compound->GRK Inhibition

Figure 2. Signaling Pathway of GPCR Regulation and Inhibition by CCG-215022.

Quantitative Data

The inhibitory activity of CCG-215022 against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

KinaseIC50 (µM)
GRK13.9[3][4]
GRK20.15 ± 0.07[3]
GRK50.38 ± 0.06[3]
PKA120[5]

Table 1: Inhibitory Activity of CCG-215022 against a Panel of Kinases

Preclinical Studies

In Vitro Efficacy

In isolated murine cardiomyocytes, treatment with CCG-215022 resulted in a significant increase in contractility.[2] This effect is consistent with the inhibition of GRK2, which is known to be upregulated in heart failure and contributes to the desensitization of β-adrenergic receptors that regulate cardiac function.

CCG-215022 has been shown to prevent the desensitization of GPCRs in various cell types. For instance, it inhibits the desensitization of the purinergic P2Y2 receptor in rat mesenteric smooth muscle cells and the histamine (B1213489) H1 receptor in human ULTR myometrial cells.[5]

In Vivo Efficacy

In a preclinical cancer model, CCG-215022 demonstrated significant anti-tumor activity. Treatment of mice bearing rhabdomyosarcoma xenografts with CCG-215022 at a dose of 10 mg/kg resulted in a significant reduction in tumor growth.[3] This finding suggests a potential role for GRK5 inhibition in cancer therapy.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of CCG-215022 was determined using a radiometric kinase assay. The assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate peptide by the target kinase.

  • Reaction Mixture: Recombinant human GRK1, GRK2, or GRK5, substrate peptide, [γ-³²P]ATP, and varying concentrations of CCG-215022 in a kinase buffer.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Termination: The reaction is stopped by the addition of phosphoric acid.

  • Detection: The phosphorylated substrate is captured on a filter membrane, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Rhabdomyosarcoma Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Cell Implantation: Human rhabdomyosarcoma cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. CCG-215022 is administered intraperitoneally at a dose of 10 mg/kg.[3] The control group receives a vehicle control.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumor weights are measured at the end of the study.

Note: A detailed, publicly available, step-by-step synthesis protocol for CCG-215022 was not identified in the conducted searches. Similarly, a specific, detailed protocol for the cardiomyocyte contractility assay used for CCG-215022 was not found, though general methodologies for such assays are widely published.

Clinical Development Status

As of the date of this document, no clinical trials for CCG-215022 have been registered on publicly available clinical trial databases. This suggests that CCG-215022 is currently in the preclinical stage of development.

Conclusion

CCG-215022 is a promising preclinical candidate that has demonstrated potent and selective inhibition of GRK2 and GRK5. Its discovery through a rational, structure-based design approach highlights the power of this strategy in modern drug discovery. The compelling in vitro and in vivo efficacy data in models of cardiovascular disease and cancer warrant further investigation into the therapeutic potential of this molecule. The detailed technical information provided in this whitepaper aims to facilitate further research and development in the field of GRK inhibition.

References

An In-depth Technical Guide to the G Protein-Coupled Receptor Kinase (GRK) Inhibitor: CCG215022

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinases (GRKs) are pivotal regulators of cellular signaling, primarily by mediating the desensitization of activated G protein-coupled receptors (GPCRs). The aberrant activity of specific GRK isoforms, particularly GRK2 and GRK5, has been implicated in the pathophysiology of various diseases, including cardiovascular and metabolic disorders, making them critical targets for therapeutic intervention[1][][3][4]. This document provides a comprehensive technical overview of CCG215022, a potent, rationally designed small-molecule inhibitor targeting the GRK family. We will detail its biochemical activity, mechanism of action, cellular functions, and the experimental protocols utilized for its characterization.

Introduction to this compound

This compound is a potent, pan-GRK inhibitor developed through a structure-based drug design campaign[5][6]. It emerged from the optimization of GSK180736A, a compound initially identified as a Rho-associated coiled-coil kinase 1 (ROCK1) inhibitor but later found to inhibit GRK2[7]. This compound is a 2-pyridylmethyl amide derivative of this parent compound[3][8]. It exhibits nanomolar inhibitory potency against GRK2 and GRK5, the two most widely expressed GRKs in cardiovascular tissue, and displays favorable selectivity against other kinases such as GRK1 and Protein Kinase A (PKA)[1][5][9]. Its development was significantly aided by the co-crystallization of its precursor with GRK2 and of this compound itself with GRK5, allowing for detailed structural insights into its binding and mechanism[4][10].

Biochemical Activity and Selectivity Profile

This compound has been characterized as a potent inhibitor of the GRK2 and GRK4 subfamilies. Its inhibitory activity is most pronounced against GRK2 and GRK5. The quantitative inhibitory profile, as determined by in vitro kinase assays, is summarized below.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target Kinase IC50 (µM)
GRK13.9[5][11]
GRK20.15[5][11]
GRK50.38[5][11]
Protein Kinase A (PKA)120

The data demonstrates that this compound has nanomolar potency for GRK2 and GRK5, with at least 10-fold selectivity over GRK1 and over 300-fold selectivity against the unrelated kinase PKA[9].

Mechanism of Action and Signaling Pathway

GRKs regulate GPCR signaling by phosphorylating the agonist-occupied receptor, which promotes the binding of β-arrestin. This uncouples the receptor from its G protein, leading to signal termination or "desensitization," and initiates downstream signaling cascades. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of GRKs to prevent receptor phosphorylation.

GRK signaling pathway and the inhibitory action of this compound.

Cellular and In Vivo Functional Effects

The biochemical potency of this compound translates to significant functional effects in cellular and preclinical models. It has been shown to modulate physiological processes regulated by GRK2 and GRK5, such as cardiac contractility and smooth muscle response.

Table 2: Functional Activity of this compound
Model System Assay Result
Isolated Mouse CardiomyocytesIsoproterenol-stimulated contractilitySignificantly increased contractility at 500 nM. 20-fold more potent than paroxetine[1][5].
Human ULTR Myometrial CellsPrevention of Histamine (B1213489) H1 Receptor Desensitization (PLC Signaling)IC50 = 3.09 µM[8]
Rat Mesenteric Smooth Muscle Cells (MSMCs)Prevention of Purinergic P2Y2 Receptor Desensitization (PLC Signaling)IC50 = 2.95 µM[8]
Mouse ModelHuman Rhabdomyosarcoma XenograftsSignificant reduction in tumor growth upon treatment[12].

These studies highlight the ability of this compound to reverse GPCR desensitization and enhance cellular responses, underscoring its utility as a tool to probe GRK function and its potential as a therapeutic agent[3][8][12].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols derived from published studies on this compound.

In Vitro GRK5 Kinase Inhibition Assay

This assay quantifies the phosphorylation of a substrate by a specific GRK isoform.

  • Reaction Components :

    • Enzyme : 100 nM purified GRK5[5][6].

    • Substrate : Urea-washed bovine rod outer segments (ROS), with concentrations ranging from 0.75 to 24 µM[5][6].

    • Buffer : 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA[5][6].

    • Energy Source : 1 mM ATP supplemented with [γ-³²P]ATP[5][6].

    • Inhibitor : Varying concentrations of this compound.

  • Procedure :

    • GRK5 and ROS are pre-incubated in the reaction buffer for 35 minutes at room temperature in the dark[5][6].

    • The reaction mixture is exposed to ambient fluorescent light for 1 minute to activate rhodopsin within the ROS[5][6].

    • The reaction is initiated by the addition of the ATP/[γ-³²P]ATP mixture[5][6].

    • Samples are taken at time points between 2-5 minutes and immediately quenched with SDS-PAGE loading dye[5][6].

    • Proteins are separated by SDS-PAGE. The gel is dried, and the incorporation of ³²P is detected and quantified using a phosphor storage screen[5][6].

    • Initial reaction rates are plotted against substrate concentration to determine kinetic parameters[6].

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay A 1. Prepare Reaction Mix (GRK5, ROS, Buffer, this compound) B 2. Pre-incubate (35 min, RT, dark) A->B C 3. Activate Substrate (1 min, light) B->C D 4. Initiate Reaction (Add [γ-³²P]ATP) C->D E 5. Quench Reaction (Add SDS-PAGE Dye) D->E F 6. SDS-PAGE Separation E->F G 7. Phosphor Imaging & Quantification F->G H 8. Data Analysis (IC50 Determination) G->H

A typical workflow for assessing GRK inhibition in vitro.
Cellular Desensitization Assay

This protocol assesses the ability of an inhibitor to prevent the desensitization of a GPCR-mediated signaling pathway in intact cells.

  • Cell Lines :

    • Human ULTR myometrial cells (for H₁ histamine receptor)[8].

    • Rat mesenteric smooth muscle cells (MSMCs) (for P2Y₂ receptor)[8].

  • Procedure :

    • Cells are cultured and prepared for signaling measurements (e.g., calcium imaging using a fluorescent indicator)[8].

    • Cells are pre-incubated with either vehicle (control) or this compound (e.g., 10 µM) for 30 minutes[8].

    • A standard R1/Rmax/R2 desensitization protocol is applied[8]:

      • R1 : An initial challenge with an agonist (e.g., UTP or histamine) is applied to measure the primary response[8].

      • Rmax : After a brief washout, a high, desensitizing concentration of the agonist is applied[8].

      • R2 : Following a second washout period, the cells are challenged again with the initial agonist concentration to measure the post-desensitization response[8].

    • The degree of desensitization is calculated as the percentage reduction of the R2 response compared to the R1 response. The ability of this compound to prevent this reduction is quantified to determine its IC50 in a cellular context[8].

In Vivo Formulation

For animal studies, a suitable vehicle is required to solubilize and administer this compound.

  • Solvent System : A commonly used formulation consists of a multi-component solvent system to achieve adequate solubility for administration[5].

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Preparation : Solvents are added sequentially, ensuring the solution is clear at each step. The final mixture yields a solubility of at least 2.5 mg/mL. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use[5].

Conclusion

This compound is a well-characterized, potent, and selective small-molecule inhibitor of G protein-coupled receptor kinases, particularly GRK2 and GRK5. Its development, guided by structural biology, has provided the research community with a valuable tool for dissecting the complex roles of GRKs in physiology and disease. The quantitative data on its inhibitory profile, coupled with demonstrated efficacy in cellular and in vivo models, establishes this compound as a critical pharmacological agent for investigating GPCR signaling and exploring novel therapeutic strategies for cardiovascular and other diseases.

References

CCG215022: A Comprehensive Selectivity Profile for G Protein-Coupled Receptor Kinases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine protein kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. They phosphorylate agonist-bound GPCRs, which initiates a process called desensitization, leading to the termination of G protein-mediated signaling and receptor internalization. Dysregulation of GRK activity has been implicated in various diseases, including heart failure, hypertension, and cancer, making them attractive therapeutic targets. CCG215022 is a potent inhibitor of GRKs, and this document provides a detailed technical overview of its selectivity profile, the experimental methods used for its characterization, and the relevant signaling pathways.

Data Presentation: Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against several GRK family members and other related kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.

KinaseIC50 (µM)
GRK13.9 ± 1[1][2][3][4]
GRK20.15 ± 0.07[1][2][3][4]
GRK50.38 ± 0.06[1][2][3][4]
PKA120[5]

This compound demonstrates nanomolar potency against GRK2 and GRK5, with a slightly lower potency for GRK1, establishing it as a pan-GRK inhibitor.[1][3][6] Importantly, it exhibits significant selectivity for GRKs over Protein Kinase A (PKA), a closely related kinase.[1][5]

Signaling Pathway: GPCR Desensitization

GRKs are central to the process of homologous desensitization of GPCRs. The following diagram illustrates this critical signaling pathway.

GPCR_Desensitization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (Inactive) aGPCR GPCR (Active) GPCR->aGPCR 2. Activation G_Protein G Protein (αβγ) aGPCR->G_Protein 3. G Protein Recruitment GRK GRK aGPCR->GRK 6. GRK Recruitment aG_Protein Gα-GTP + Gβγ G_Protein->aG_Protein 4. G Protein Activation Effector Effector Protein aG_Protein->Effector 5. Downstream Signaling pGPCR Phosphorylated GPCR GRK->pGPCR 7. Phosphorylation Arrestin β-Arrestin pGPCR->Arrestin 8. β-Arrestin Binding Endocytosis Clathrin-mediated Endocytosis Arrestin->Endocytosis 9. Internalization Agonist Agonist Agonist->GPCR 1. Binding

GPCR desensitization pathway mediated by GRKs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity profile of this compound.

In Vitro Radiometric Kinase Inhibition Assay

This assay determines the potency of an inhibitor by measuring the incorporation of radioactive phosphate (B84403) from [γ-32P]ATP into a substrate.

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_analysis 3. Analysis A Prepare GRK Enzyme (e.g., GRK5) D Mix GRK, Substrate, and this compound A->D B Prepare Substrate (e.g., Rhodopsin in ROS) B->D C Prepare this compound (Serial Dilutions) C->D E Initiate reaction with [γ-32P]ATP D->E F Incubate at RT E->F G Quench reaction with SDS-PAGE loading dye F->G H Separate proteins by SDS-PAGE G->H I Detect 32P incorporation (Phosphor Imaging) H->I J Calculate IC50 I->J Thermal_Shift_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis A Prepare GRK Enzyme (e.g., GRK5) D Mix GRK, this compound, and Dye in Assay Buffer A->D B Prepare this compound B->D C Prepare Fluorescent Dye (e.g., ANS) C->D E Increase temperature gradually in a ThermoFluor instrument D->E F Monitor fluorescence intensity E->F G Plot fluorescence vs. temperature F->G H Determine melting temperature (Tm) G->H I Calculate ΔTm H->I

References

An In-Depth Technical Guide to CCG215022 (CAS Number: 1813527-81-9): A Potent Inhibitor of G Protein-Coupled Receptor Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG215022 is a potent, small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), with nanomolar efficacy against GRK2 and GRK5. These kinases play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a key mechanism for modulating cellular signaling in response to a wide array of stimuli. Dysregulation of GRK activity, particularly GRK2 and GRK5, has been implicated in the pathophysiology of cardiovascular diseases, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, detailed experimental protocols for its characterization, and a plausible synthetic route.

Physicochemical and Pharmacological Properties

This compound is a complex heterocyclic molecule with the formal name 4-[4-fluoro-3-[[(2-pyridinylmethyl)amino]carbonyl]phenyl]-1,2,3,4-tetrahydro-N-1H-indazol-5-yl-6-methyl-2-oxo-5-pyrimidinecarboxamide.[1] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 1813527-81-9[1]
Molecular Formula C₂₆H₂₂FN₇O₃[1]
Molecular Weight 499.5 g/mol [1]
Appearance SolidMedChemExpress
Solubility DMF: 1 mg/ml; DMSO: 1 mg/ml; DMSO:PBS (pH 7.2) (1:5): 0.16 mg/ml[1]
InChI Key BLMBNKDQXGINRE-UHFFFAOYSA-N[1]
SMILES O=C1NC(C)=C(C(NC2=CC(C=NN3)=C3C=C2)=O)C(C4=CC(C(NCC5=CC=CC=N5)=O)=C(F)C=C4)N1[1]

This compound exhibits potent inhibitory activity against several GRK family members, with a notable selectivity profile.

TargetIC₅₀ (µM)Reference
GRK1 3.9 ± 1MedChemExpress
GRK2 0.15 ± 0.07MedChemExpress
GRK5 0.38 ± 0.06MedChemExpress
PKA 120[1]

Mechanism of Action: Inhibition of GRK-Mediated GPCR Desensitization

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a vast number of physiological processes.[2] Their signaling is tightly regulated to prevent overstimulation and maintain cellular homeostasis. A primary mechanism of this regulation is desensitization, a process initiated by GRKs.

Upon agonist binding and activation, GPCRs undergo a conformational change that facilitates their phosphorylation by GRKs on serine and threonine residues within their intracellular loops and C-terminal tail.[3][4] This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively terminating the signal, and promotes receptor internalization via clathrin-coated pits.[2][3][4]

This compound exerts its biological effects by directly inhibiting the catalytic activity of GRKs, thereby preventing the phosphorylation of activated GPCRs. This inhibition leads to a sustained G protein-mediated signaling cascade, as the receptor remains active at the cell surface.

GRK_Pathway cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation G_protein G Protein GPCR_active->G_protein Activation GRK GRK GPCR_active->GRK Recruitment beta_arrestin β-Arrestin GPCR_active->beta_arrestin Binding to Phosphorylated GPCR Effector Effector (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Modulation Second_messenger Cellular Response Effector->Second_messenger Second Messenger Production GRK->GPCR_active Phosphorylation This compound This compound This compound->GRK Inhibition beta_arrestin->GPCR_active Desensitization & Internalization Agonist Agonist Agonist->GPCR_inactive Binding

GRK-mediated GPCR desensitization pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro GRK5 Kinase Assay (Radiometric)

This assay measures the phosphorylation of a substrate by GRK5 and is used to determine the inhibitory potency of compounds like this compound.

Materials:

  • Recombinant human GRK5

  • Urea-washed bovine rod outer segments (ROS) containing rhodopsin

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 10X ATP solution: 10 mM ATP in water

  • This compound stock solution in DMSO

  • SDS-PAGE loading dye (Laemmli buffer)

  • Phosphocellulose paper (P81)

  • Wash Buffer: 75 mM phosphoric acid

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing GRK5 (final concentration 100 nM) and varying concentrations of this compound in Kinase Assay Buffer. Pre-incubate for 15 minutes at room temperature.

  • Add urea-washed ROS to the reaction mixture (final rhodopsin concentration between 0.75 and 24 µM).

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of 1 mM.

  • Incubate the reaction at 30°C for 10 minutes.

  • Terminate the reaction by adding SDS-PAGE loading dye.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor storage screen.

  • Quantify the incorporation of ³²P into rhodopsin using a phosphorimager.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare GRK5 and This compound mixture B Add Rhodopsin (Substrate) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Terminate with SDS-PAGE dye D->E F SDS-PAGE E->F G Phosphorimaging F->G H Quantify ³²P incorporation G->H I Calculate IC₅₀ H->I Cardiomyocyte_Workflow cluster_isolation Cardiomyocyte Isolation cluster_measurement Contractility Measurement A Heart Excision & Cannulation B Langendorff Perfusion (Ca²⁺-free buffer) A->B C Enzymatic Digestion B->C D Tissue Dissociation & Cell Filtration C->D E Gradual Ca²⁺ Reintroduction D->E F Plate Cells on Laminin E->F G Record Baseline Contractility F->G H Treat with This compound G->H I Record Post-Treatment Contractility H->I J Data Analysis I->J Retrosynthesis This compound This compound Intermediate_A 4-(4-amino-3-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide This compound->Intermediate_A Amide Coupling Intermediate_B 2-(pyridin-2-ylmethyl)isoindoline-1,3-dione This compound->Intermediate_B Intermediate_C N-(1H-indazol-5-yl)-3-oxobutanamide Intermediate_A->Intermediate_C Biginelli Reaction Intermediate_D 4-amino-3-fluorobenzaldehyde Intermediate_A->Intermediate_D Urea Urea Intermediate_A->Urea pyridin_2_ylmethanamine pyridin-2-ylmethanamine Intermediate_B->pyridin_2_ylmethanamine Gabriel Synthesis phthalic_anhydride phthalic anhydride Intermediate_B->phthalic_anhydride

References

The Role of CCG215022 in G Protein-Coupled Receptor (GPCR) Desensitization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptors (GPCRs) constitute the largest family of transmembrane receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling is tightly regulated, with desensitization being a critical mechanism to prevent overstimulation. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) which phosphorylate the activated receptor, leading to the recruitment of β-arrestin and subsequent signal termination. Dysregulation of GPCR desensitization is implicated in various pathologies, making GRKs attractive therapeutic targets. This technical guide provides an in-depth overview of CCG215022, a potent inhibitor of GRKs, and its role in modulating GPCR desensitization. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the signaling pathways and experimental workflows involved.

Introduction to GPCR Desensitization

Upon agonist binding, GPCRs undergo a conformational change that facilitates the activation of heterotrimeric G proteins, initiating downstream signaling cascades. To terminate this signal, a process of desensitization is initiated. This typically involves the recruitment of GRKs to the activated receptor. GRKs then phosphorylate serine and threonine residues on the intracellular loops and/or the C-terminal tail of the GPCR.[1][2] This phosphorylation event increases the receptor's affinity for β-arrestin proteins.[2][3] The binding of β-arrestin sterically hinders further G protein coupling, effectively desensitizing the receptor.[2][3] β-arrestin also acts as a scaffold protein, initiating G protein-independent signaling and promoting receptor internalization via clathrin-coated pits.[4]

This compound: A G Protein-Coupled Receptor Kinase Inhibitor

This compound is a small molecule inhibitor of G protein-coupled receptor kinases (GRKs).[5][6][7] It acts as a pan-GRK inhibitor with nanomolar potency against GRK2 and GRK5, the two most ubiquitously expressed GRKs that play significant roles in cardiovascular disease.[5][8] Its inhibitory activity makes it a valuable tool for studying the physiological and pathological roles of GRKs and a potential therapeutic agent for diseases characterized by excessive GPCR desensitization, such as heart failure.[9][10]

Quantitative Data

The inhibitory potency and cellular effects of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against GRKs

Target KinaseIC50 (µM)Selectivity NoteReference
GRK13.9 ± 1[5][6][7]
GRK20.15 ± 0.07At least 20-fold more potent than Paroxetine.[5][7][11]
GRK50.38 ± 0.06[5][7][11]
PKA120Good selectivity against PKA.[6]

Table 2: Effect of this compound on GPCR Desensitization in Cellular Assays

Cell TypeReceptorAgonistMeasured ResponseIC50 (µM)Reference
Human ULTR myometrial cellsHistamine H1 ReceptorHistaminePhospholipase C signaling3.09[6]
Rat mesenteric smooth muscle cells (MSMCs)Purinergic P2Y2 ReceptorUTPPhospholipase C signaling2.95[1][6]
Isolated mouse cardiomyocytesβ-adrenergic receptorIsoproterenolIncreased contractility0.5 (500 nM)[6]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of GRKs. By preventing the phosphorylation of agonist-activated GPCRs, this compound blocks the subsequent recruitment of β-arrestin, thereby prolonging G protein-mediated signaling.

GPCR_Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive Binding GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation G_Protein G Protein GPCR_active->G_Protein Coupling & Activation GRK GRK GPCR_active->GRK Recruitment Beta_Arrestin β-Arrestin GPCR_active->Beta_Arrestin Binding to phosphorylated GPCR Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Signal Transduction GRK->GPCR_active Phosphorylation This compound This compound This compound->GRK Inhibition Beta_Arrestin->G_Protein Blocks G Protein Coupling

Figure 1. Mechanism of this compound in preventing GPCR desensitization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro GRK Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against purified GRKs.

Materials:

  • Purified GRK enzyme (e.g., GRK2, GRK5)

  • Substrate (e.g., Rhodopsin in urea-washed rod outer segments (ROS))

  • [γ-³²P]ATP

  • Assay buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA

  • This compound stock solution in DMSO

  • SDS-PAGE loading dye

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphor storage screen and imager

Procedure:

  • Prepare reaction mixtures in the dark containing GRK5 (final concentration 100 nM) and varying concentrations of ROS (0.75 to 24 µM) in assay buffer.[5]

  • Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).

  • Incubate the mixtures for 35 minutes at room temperature.[5]

  • Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate rhodopsin.[5]

  • Initiate the phosphorylation reaction by adding ATP (with [γ-³²P]ATP) to a final concentration of 1 mM.[5]

  • Take samples at 2-5 minute intervals and quench the reaction by adding SDS-PAGE loading dye.[5]

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and detect the incorporation of γ-³²P using a phosphor storage screen.[5]

  • Quantify the band intensities to determine the rate of phosphorylation.

  • Plot the initial rates against the substrate concentration and determine Vmax and Km values using the Michaelis-Menten equation.[5]

  • Normalize the Vmax of each curve to the Vmax of a control run in parallel.[5]

  • Calculate the percent inhibition at each this compound concentration and determine the IC50 value by non-linear regression.

Cellular GPCR Desensitization Assay (Calcium Mobilization)

This protocol outlines a method to assess the effect of this compound on the desensitization of a Gq-coupled receptor by measuring intracellular calcium mobilization.

Materials:

  • Cultured cells endogenously or exogenously expressing the GPCR of interest (e.g., human ULTR myometrial cells for H1 receptor, rat mesenteric smooth muscle cells for P2Y2 receptor).[1]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • GPCR agonist (e.g., histamine, UTP)

  • This compound stock solution in DMSO

  • Fluorescence plate reader or microscope capable of kinetic measurements

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.[1]

  • Establish a baseline fluorescence reading.

  • Apply a standard desensitization protocol:

    • Challenge the cells with an initial concentration of the agonist (R1) and record the peak fluorescence response.[1]

    • After a washout period, apply a high, desensitizing concentration of the agonist.[1]

    • After another washout period, re-challenge the cells with the initial agonist concentration (R2) and record the peak response.[1]

  • Calculate the extent of desensitization as the ratio of the second response to the first response (R2/R1).[1]

  • Determine the effect of this compound on desensitization by comparing the R2/R1 ratio in treated versus untreated cells.

  • Calculate the IC50 value for the prevention of desensitization.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding & Growth) start->cell_prep dye_loading Loading with Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_prep->dye_loading pre_incubation Pre-incubation with this compound or Vehicle dye_loading->pre_incubation r1_stimulation Initial Agonist Stimulation (R1) & Fluorescence Measurement pre_incubation->r1_stimulation washout1 Washout r1_stimulation->washout1 desensitizing_stim Desensitizing Agonist Stimulation (Rmax) washout1->desensitizing_stim washout2 Washout desensitizing_stim->washout2 r2_stimulation Second Agonist Stimulation (R2) & Fluorescence Measurement washout2->r2_stimulation data_analysis Data Analysis (Calculate R2/R1 ratio) r2_stimulation->data_analysis end End data_analysis->end

Figure 2. Workflow for a cellular GPCR desensitization assay.

Conclusion

This compound is a potent and valuable pharmacological tool for investigating the role of GRKs in GPCR desensitization. Its ability to inhibit GRK2 and GRK5 with high potency allows for the functional interrogation of these kinases in various cellular and physiological contexts. The data presented in this guide demonstrate its efficacy in preventing the desensitization of multiple GPCRs, highlighting its potential for therapeutic applications in diseases driven by GRK-mediated signaling dysregulation. The detailed experimental protocols provide a foundation for researchers to further explore the multifaceted roles of GRKs and the therapeutic promise of their inhibition.

References

Investigating the Downstream Effects of CCG-215022: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-215022 is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinases (GRKs).[1][2][3] GRKs play a critical role in the regulation of G protein-coupled receptor (GPCR) signaling, which is fundamental to a vast array of physiological processes. By phosphorylating agonist-bound GPCRs, GRKs initiate a process of desensitization and internalization, effectively dampening the cellular response to stimuli. The dysregulation of GRK activity has been implicated in the pathophysiology of numerous diseases, including heart failure, hypertension, and cancer, making GRKs attractive therapeutic targets.

This technical guide provides an in-depth overview of the downstream effects of CCG-215022, a valuable research tool for dissecting the roles of GRK2 and GRK5 in cellular signaling. We will detail its mechanism of action, summarize its known quantitative effects, provide comprehensive experimental protocols for investigating its impact, and visualize the key signaling pathways involved.

Mechanism of Action

CCG-215022 functions as an ATP-competitive inhibitor of GRKs, with nanomolar potency against GRK2 and GRK5, and to a lesser extent, GRK1.[2][3] It exhibits significant selectivity for these GRKs over other kinases such as Protein Kinase A (PKA).[2] The primary mechanism of action of CCG-215022 is the prevention of GRK-mediated phosphorylation of agonist-activated GPCRs. This inhibition of phosphorylation prevents the recruitment of β-arrestin to the receptor, thereby blocking receptor desensitization and internalization. The consequence is a sustained and potentially amplified downstream signaling cascade from the GPCR.

Downstream Effects of CCG-215022

The inhibition of GRK2 and GRK5 by CCG-215022 leads to several significant downstream cellular effects. The most well-documented of these are the enhancement of cardiomyocyte contractility and the attenuation of GPCR desensitization in smooth muscle cells.

Quantitative Data on CCG-215022 Activity
ParameterTargetValueCell Line/SystemReference
IC50 GRK13.9 µMCell-free assay[2][3]
GRK20.15 ± 0.07 µMCell-free assay[2][3]
GRK50.38 ± 0.06 µMCell-free assay[2][3]
PKA120 µMCell-free assay[2]
Functional IC50 Histamine (B1213489) H1 Receptor Desensitization3.09 µMHuman ULTR myometrial cells[2]
Purinergic P2Y2 Receptor Desensitization2.95 µMRat mesenteric smooth muscle cells[2]
Effective Concentration Increased Cardiomyocyte Contractility500 nMIsoproterenol-stimulated isolated mouse cardiomyocytes[2]
Signaling Pathways and Experimental Workflows

The inhibition of GRK-mediated GPCR desensitization by CCG-215022 has cascading effects on intracellular signaling pathways. Below are diagrams illustrating the core mechanism and a typical experimental workflow for studying these effects.

GRK_Inhibition_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein activates GRK GRK2/5 GPCR->GRK beta_arrestin β-arrestin GPCR->beta_arrestin binds to phosphorylated Agonist Agonist Agonist->GPCR binds Downstream_Signaling Downstream Signaling (e.g., PLC, adenylyl cyclase) G_Protein->Downstream_Signaling activates GRK->GPCR GRK->beta_arrestin promotes recruitment of CCG215022 CCG-215022 This compound->GRK inhibits Desensitization Desensitization & Internalization beta_arrestin->Desensitization mediates

Figure 1: Mechanism of CCG-215022 Action.

Experimental_Workflow cluster_readouts Examples of Functional Readouts start Start: Cell Culture treatment Treatment with CCG-215022 and/or Agonist start->treatment readout Functional Readout treatment->readout analysis Data Analysis readout->analysis contractility Cardiomyocyte Contractility Assay desensitization GPCR Desensitization Assay (e.g., Ca2+ imaging) western Western Blot for Phosphorylated Proteins (p-ERK, p-Akt, p-STAT3) end Conclusion analysis->end

Figure 2: General Experimental Workflow.

Experimental Protocols

Cardiomyocyte Contractility Assay

This protocol is adapted from established methods for measuring cardiomyocyte contractility and is suitable for investigating the effects of CCG-215022.

a. Materials:

  • Isolated adult mouse cardiomyocytes

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.4)

  • CCG-215022 (stock solution in DMSO)

  • Isoproterenol (B85558) (stock solution in water)

  • IonOptix MyoCam-S system or equivalent video-based edge-detection system

  • Inverted microscope with a 40x objective

b. Method:

  • Isolate cardiomyocytes from adult mice using standard enzymatic digestion protocols.

  • Allow cardiomyocytes to adhere to laminin-coated coverslips for at least 1 hour.

  • Mount the coverslip in a perfusion chamber on the stage of the inverted microscope and perfuse with Tyrode's solution at 37°C.

  • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation.

  • Record baseline contractility (sarcomere length shortening and relaxation kinetics) for a stable period.

  • Introduce CCG-215022 at the desired concentration (e.g., 500 nM) into the perfusion solution.

  • After a 10-15 minute incubation period with CCG-215022, stimulate the cells with a β-adrenergic agonist such as isoproterenol (e.g., 100 nM) to induce a robust contractile response.

  • Record contractility parameters in the presence of CCG-215022 and isoproterenol.

  • Analyze the data to determine changes in the amplitude and kinetics of sarcomere shortening and relaxation.

GPCR Desensitization Assay (Calcium Imaging)

This protocol, based on the work of Rainbow et al. (2018), is designed to measure the effect of CCG-215022 on the desensitization of Gq-coupled receptors that signal through intracellular calcium mobilization.[1]

a. Materials:

  • Rat mesenteric smooth muscle cells (MSMCs) or human ULTR myometrial cells

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • CCG-215022 (stock solution in DMSO)

  • GPCR agonist (e.g., UTP for P2Y2 receptors, histamine for H1 receptors)

  • Fluorescence imaging system capable of ratiometric calcium measurement

b. Method:

  • Culture MSMCs or ULTR cells on glass coverslips.

  • Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

  • Pre-incubate the cells with CCG-215022 at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.

  • Establish a baseline fluorescence ratio (F340/F380).

  • Apply an initial submaximal concentration of the GPCR agonist (R1) and record the peak calcium response.

  • After a washout period, apply a high, desensitizing concentration of the agonist (Rmax).

  • Following another washout, apply the same submaximal concentration of the agonist again (R2) and record the peak response.

  • Calculate the degree of desensitization as the ratio of the second response to the first (R2/R1). A smaller ratio indicates greater desensitization. Compare the R2/R1 ratio in vehicle-treated versus CCG-215022-treated cells.

Western Blot Analysis of Downstream Signaling Pathways

Inhibition of GRKs can indirectly modulate other signaling pathways that are influenced by GPCR activity, such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. The following is a general protocol for assessing the phosphorylation status of key proteins in these cascades.

a. Materials:

  • Appropriate cell line expressing the GPCR of interest

  • CCG-215022 (stock solution in DMSO)

  • GPCR agonist

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

b. Method:

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

  • Pre-treat the cells with CCG-215022 at various concentrations or vehicle for 30-60 minutes.

  • Stimulate the cells with the GPCR agonist for a time course determined by preliminary experiments (e.g., 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

  • Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Conclusion

CCG-215022 is a valuable pharmacological tool for investigating the downstream consequences of GRK2 and GRK5 inhibition. Its ability to prevent GPCR desensitization provides a powerful method for studying the sustained signaling of GPCRs and their influence on a multitude of cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to explore the intricate roles of GRKs in health and disease. Further investigation into the effects of CCG-215022 on downstream signaling cascades such as the MAPK, PI3K/Akt, and JAK/STAT pathways will undoubtedly yield deeper insights into the complex world of GPCR signaling and may unveil new therapeutic opportunities.

References

CCG-215022: A Potent GRK Inhibitor in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CCG-215022 is a potent, small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), with notable selectivity for GRK2 and GRK5.[1][2][3] These kinases play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process that is crucial for normal cellular signaling but becomes dysregulated in various pathological states, including cardiovascular diseases.[4][5] Specifically, the upregulation of GRK2 is a hallmark of heart failure, leading to diminished cardiac function.[6][7] This technical guide provides a comprehensive overview of CCG-215022, summarizing its mechanism of action, preclinical data, and detailed experimental protocols relevant to its investigation in cardiovascular disease research.

Mechanism of Action: Inhibition of GRK-Mediated GPCR Desensitization

The primary mechanism of action of CCG-215022 is the inhibition of GRK2 and GRK5.[1][8] In a healthy heart, agonist binding to a GPCR (such as the β-adrenergic receptor) triggers a signaling cascade that leads to cardiac contraction. To terminate this signal, GRKs are recruited to the activated receptor, where they phosphorylate serine and threonine residues on the receptor's intracellular domains. This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G protein activation and initiates receptor internalization, leading to desensitization.[9][10]

In heart failure, elevated levels of GRK2 lead to excessive desensitization of β-adrenergic receptors, blunting the heart's response to sympathetic stimulation and contributing to a decline in cardiac contractility.[6][7] By inhibiting GRK2 and GRK5, CCG-215022 prevents this excessive desensitization, thereby restoring receptor sensitivity and enhancing cardiomyocyte contractility.[1]

GRK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) GPCR GPCR (e.g., β-Adrenergic Receptor) Agonist->GPCR Binds G_protein G Protein GPCR->G_protein Activates GRK2_5 GRK2/5 GPCR->GRK2_5 Recruits (when activated) beta_arrestin β-Arrestin GPCR->beta_arrestin Binds to phosphorylated receptor Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Contractility Cardiac Contractility Effector->Contractility Leads to GRK2_5->GPCR Phosphorylates CCG215022 CCG-215022 This compound->GRK2_5 Inhibits P Phosphorylation Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization Mediates GRK_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant GRK2 or GRK5 - Substrate (e.g., Rhodopsin) - [γ-³²P]ATP - Kinase Buffer - CCG-215022 dilutions start->prepare_reagents setup_reaction Set up Kinase Reaction: - Add buffer, substrate, and CCG-215022 - Pre-incubate at 30°C prepare_reagents->setup_reaction initiate_reaction Initiate Reaction: - Add [γ-³²P]ATP to start the reaction setup_reaction->initiate_reaction incubate Incubate at 30°C for a defined time (e.g., 20 minutes) initiate_reaction->incubate stop_reaction Stop Reaction: - Spot reaction mixture onto P81 phosphocellulose paper incubate->stop_reaction wash_paper Wash Paper: - Multiple washes with phosphoric acid to remove unbound [γ-³²P]ATP stop_reaction->wash_paper dry_paper Air dry the P81 paper wash_paper->dry_paper quantify Quantify Radioactivity: - Scintillation counting or phosphorimaging dry_paper->quantify analyze Analyze Data: - Calculate % inhibition and determine IC50 quantify->analyze end End analyze->end

References

The GRK Inhibitor CCG215022: A Deep Dive into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CCG215022 is a potent, small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), demonstrating nanomolar efficacy against GRK2 and GRK5, and to a lesser extent, GRK1. This targeted activity profile has positioned this compound as a promising therapeutic candidate for a range of pathologies, most notably in cardiovascular diseases and oncology. Preclinical investigations have revealed its capacity to enhance cardiomyocyte contractility, suggesting a potential role in treating heart failure. Furthermore, in the realm of oncology, this compound has been shown to impede the growth of rhabdomyosarcoma, a pediatric soft-tissue cancer, through a novel kinase-independent mechanism. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used to generate these insights. The information is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic applications of this compound.

Introduction

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are integral to a vast array of physiological processes. The activity of these receptors is tightly regulated, with G protein-coupled receptor kinases (GRKs) playing a pivotal role in their desensitization and internalization. Dysregulation of GRK activity has been implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention. This compound has emerged from a structure-based drug design campaign as a potent inhibitor of GRK2 and GRK5.[1] This document synthesizes the existing preclinical data on this compound, focusing on its potential therapeutic applications in cardiovascular disease and cancer.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of GRK2 and GRK5.[1] These kinases phosphorylate activated GPCRs, leading to the recruitment of β-arrestin and subsequent receptor desensitization and internalization. By inhibiting GRK2 and GRK5, this compound can potentiate and prolong GPCR signaling in a variety of cellular contexts.

Cardiovascular System

In cardiomyocytes, GRK2 is upregulated in heart failure and contributes to the desensitization of β-adrenergic receptors, which are crucial for maintaining cardiac contractility. By inhibiting GRK2, this compound is proposed to restore β-adrenergic receptor sensitivity, thereby enhancing cardiac function.[1]

Oncology

In rhabdomyosarcoma, this compound's anti-tumor activity appears to be mediated through a kinase-independent mechanism involving GRK5.[2][3] GRK5 has been shown to regulate the cell cycle, and its inhibition by this compound leads to reduced tumor growth and self-renewal.[2][3][4] This effect is thought to be mediated, at least in part, by the regulation of NFAT1 expression.[2]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetIC50 (µM)Reference
GRK13.9[1]
GRK20.15[1]
GRK50.38[1]
PKA120[1]

Table 2: In Vitro Functional Activity of this compound

AssayCell Type/SystemEffectIC50 (µM)Reference
Phospholipase C (PLC) SignalingHuman ULTR myometrial cellsPrevention of histamine (B1213489) H1 receptor desensitization3.09[1]
Phospholipase C (PLC) SignalingRat mesenteric smooth muscle cellsPrevention of purinergic P2Y2 receptor desensitization2.95[1]
Cardiomyocyte ContractilityIsoproterenol-stimulated isolated mouse cardiomyocytesIncreased contractility- (Effective at 500 nM)[1]

Table 3: In Vivo Efficacy of this compound in Rhabdomyosarcoma Xenograft Model

Rhabdomyosarcoma SubtypeTreatment DurationOutcomeReference
Embryonal (381T cells)21 daysSignificant reduction in tumor growth[2]
Alveolar (Rh5 cells)12 daysSignificant reduction in tumor growth[2]

Experimental Protocols

In Vitro Kinase Assay
  • Objective: To determine the inhibitory potency of this compound against various kinases.

  • Methodology: Recombinant kinases (GRK1, GRK2, GRK5, PKA) were incubated with a fluorescently labeled peptide substrate and ATP. The reaction progress was monitored by measuring the increase in fluorescence polarization that occurs upon substrate phosphorylation. Assays were performed in the presence of varying concentrations of this compound to determine the IC50 values.

Cardiomyocyte Contractility Assay
  • Objective: To assess the effect of this compound on the contractility of isolated cardiomyocytes.

  • Methodology:

    • Adult murine ventricular myocytes were isolated by enzymatic digestion.

    • Cells were plated on laminin-coated coverslips and allowed to attach.

    • Cells were then stimulated with the β-adrenergic receptor agonist isoproterenol (B85558) in the presence or absence of this compound (500 nM).

    • Cell shortening and relengthening were measured using a video-based edge detection system to assess contractility.

Rhabdomyosarcoma Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • Human rhabdomyosarcoma cells (381T or Rh5) were subcutaneously injected into the flanks of immunodeficient NSG mice.

    • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

    • The treatment group received daily intraperitoneal injections of this compound. The control group received vehicle (DMSO).

    • Tumor volume was measured regularly using calipers.

    • At the end of the treatment period (12 or 21 days), tumors were excised and weighed. A portion of the tumor tissue was processed for further analysis, including assessment of self-renewal capacity through in vitro sphere formation assays.[2]

Arterial Contraction Assay
  • Objective: To determine the effect of this compound on vasoconstrictor-induced arterial contractions.

  • Methodology:

    • Third-order mesenteric arteries were dissected from male Wistar rats and mounted on a wire myograph.

    • Arterial rings were pre-incubated with this compound or vehicle.

    • Cumulative concentration-response curves to vasoconstrictors such as UTP and angiotensin II were generated to assess the effect of this compound on arterial contractility and desensitization.

Signaling Pathways and Experimental Workflows

GRK_Mediated_Desensitization GPCR GPCR (e.g., β-Adrenergic Receptor) G_Protein G Protein GPCR->G_Protein Coupling GRK GRK2/5 GPCR->GRK Recruitment of Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Binding of Agonist Agonist Agonist->GPCR Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production GRK->GPCR Phosphorylation This compound This compound This compound->GRK Inhibition Endocytosis Receptor Internalization & Desensitization Beta_Arrestin->Endocytosis

Caption: GRK-Mediated GPCR Desensitization Pathway and the inhibitory action of this compound.

Rhabdomyosarcoma_Pathway cluster_nucleus Nucleus GRK5 GRK5 NFAT1 NFAT1 GRK5->NFAT1 Regulates Expression (Kinase-Independent) Cell_Cycle_Genes Cell Cycle Progression Genes NFAT1->Cell_Cycle_Genes Transcription Proliferation Tumor Cell Proliferation & Self-Renewal Cell_Cycle_Genes->Proliferation This compound This compound This compound->GRK5 Inhibition

Caption: Proposed kinase-independent mechanism of this compound in rhabdomyosarcoma.

Xenograft_Workflow Start Inject RMS Cells into NSG Mice Tumor_Formation Allow Tumors to Form Start->Tumor_Formation Randomization Randomize Mice into Control & Treatment Groups Tumor_Formation->Randomization Treatment Daily IP Injection of This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume Treatment->Monitoring Endpoint Endpoint (12 or 21 days) Monitoring->Endpoint Analysis Excise Tumors for Weight & Further Analysis Endpoint->Analysis

Caption: Experimental workflow for the rhabdomyosarcoma xenograft study.

Conclusion and Future Directions

This compound is a promising preclinical candidate with demonstrated efficacy in models of cardiovascular disease and cancer. Its dual-inhibitory action on GRK2 and GRK5, coupled with a novel kinase-independent mechanism in oncology, makes it a unique and valuable tool for both basic research and potential therapeutic development. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, expanding its evaluation in a broader range of disease models, and conducting comprehensive pharmacokinetic and toxicology studies to pave the way for potential clinical translation. The data presented in this guide underscore the significant therapeutic potential of targeting GRKs and highlight this compound as a lead compound in this endeavor.

References

Methodological & Application

Application Notes and Protocols for CCG-215022 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CCG-215022, a potent G protein-coupled receptor kinase (GRK) inhibitor, in various cell culture-based assays. Detailed protocols for cell line maintenance, experimental procedures, and data analysis are included to ensure reproducible and accurate results.

Introduction

CCG-215022 is a selective inhibitor of G protein-coupled receptor kinases (GRKs), with nanomolar potency against GRK2 and GRK5.[1] GRKs play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling by phosphorylating activated receptors, leading to their desensitization and internalization. Inhibition of GRKs with CCG-215022 can potentiate GPCR signaling, making it a valuable tool for studying cellular processes regulated by this extensive receptor family. These notes detail the application of CCG-215022 in cell culture, with a focus on HEK293 cells and cardiomyocytes, to investigate its effects on cell signaling, viability, and cytoskeletal organization.

Quantitative Data Summary

The inhibitory activity of CCG-215022 against various GRK isoforms is summarized in the table below. This data is crucial for designing experiments with appropriate concentrations to achieve selective inhibition.

TargetIC₅₀ (µM)
GRK13.9[1]
GRK20.15 ± 0.07[1]
GRK50.38 ± 0.06[1]
PKA120[2]

Table 1: Inhibitory concentrations (IC₅₀) of CCG-215022 for various kinases. Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the maintenance of HEK293T cells, a common cell line for studying GPCR signaling.

  • Cell Line: HEK293T (Human Embryonic Kidney)

  • Culture Medium:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add 1 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.[4]

    • Neutralize trypsin by adding 4 mL of complete culture medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a subculture ratio of 1:5 to 1:10.[4][5]

  • Cryopreservation:

    • Resuspend the cell pellet in freezing medium (90% FBS, 10% DMSO).

    • Aliquot 1 mL of the cell suspension into cryovials.

    • Place vials in a controlled-rate freezing container at -80°C overnight, then transfer to liquid nitrogen for long-term storage.

Western Blot Analysis of GRK Pathway Activation

This protocol details the investigation of GRK-mediated signaling pathways by analyzing the phosphorylation state of downstream effectors like ERK1/2.

  • Materials:

    • Cultured cells (e.g., HEK293T)

    • CCG-215022 (dissolved in DMSO)

    • Agonist for a GPCR of interest

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of CCG-215022 (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 30 minutes.

    • Stimulate the cells with the desired agonist for a specified time course (e.g., 0, 5, 15, 30 minutes).

    • Immediately place the plates on ice and wash twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[6]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[6]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for a loading control (e.g., GAPDH or β-actin) or total protein.[6]

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of CCG-215022 on cell viability.

  • Materials:

    • Cultured cells (e.g., HEK293)

    • CCG-215022 (dissolved in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of CCG-215022 concentrations (e.g., 0.1 - 100 µM) or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[7]

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix gently on an orbital shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton in response to CCG-215022 treatment.

  • Materials:

    • Cells cultured on glass coverslips or in chamber slides

    • CCG-215022 (dissolved in DMSO)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS (Permeabilization buffer)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin)

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

    • Antifade mounting medium

  • Procedure:

    • Seed cells on coverslips and treat with CCG-215022 as desired.

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[8]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[9]

    • Wash three times with PBS.

    • Block with blocking buffer for 30-60 minutes.[8]

    • Incubate with fluorescently labeled phalloidin (diluted in blocking buffer) for 20-60 minutes at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

GRK Signaling Pathway

G protein-coupled receptor kinases (GRKs) are key regulators of GPCR signaling. Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of heterotrimeric G proteins. GRKs then phosphorylate the activated receptor, which promotes the binding of arrestin proteins. Arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. Arrestins can also initiate a second wave of signaling and mediate receptor internalization. CCG-215022, by inhibiting GRK activity, prevents receptor phosphorylation and subsequent desensitization, thereby prolonging G protein-mediated signaling.

GRK_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive Binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates G_protein G Protein (GDP) GPCR_active->G_protein Activates GRK GRK GPCR_active->GRK Recruits & Activates Arrestin β-Arrestin GPCR_active->Arrestin Recruits G_protein_active G Protein (GTP) G_protein->G_protein_active Downstream Downstream Signaling G_protein_active->Downstream Initiates GRK->GPCR_active Phosphorylates (P) CCG215022 CCG-215022 This compound->GRK Inhibits Desensitization Desensitization & Internalization Arrestin->Desensitization Mediates

Caption: GRK-mediated GPCR desensitization pathway and the inhibitory action of CCG-215022.

RhoA-Actin Cytoskeleton Signaling Pathway

The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton.[10] Activated RhoA (GTP-bound) interacts with downstream effectors such as Rho-associated kinase (ROCK).[11] ROCK, in turn, phosphorylates and activates LIM kinase (LIMK), which then phosphorylates and inactivates cofilin.[11] Inactivated cofilin can no longer depolymerize actin filaments, leading to the stabilization of actin stress fibers and increased actomyosin (B1167339) contractility.[11] This pathway is integral to cell migration, adhesion, and morphology.

RhoA_Actin_Pathway GPCR GPCR Activation RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Stress_fibers Stress Fiber Formation RhoA_GTP->Stress_fibers Promotes LIMK LIMK ROCK->LIMK Phosphorylates (P) Activates Cofilin_active Cofilin (Active) LIMK->Cofilin_active Phosphorylates (P) Inactivates Cofilin_inactive P-Cofilin (Inactive) Cofilin_active->Cofilin_inactive Actin_depoly Actin Filament Depolymerization Cofilin_active->Actin_depoly Promotes Cofilin_inactive->Actin_depoly Inhibits Actin_depoly->Stress_fibers

Caption: Simplified RhoA signaling pathway regulating actin cytoskeleton dynamics.

Experimental Workflow for CCG-215022 Cellular Assays

The following diagram outlines a typical workflow for investigating the cellular effects of CCG-215022.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T) Seeding 3. Seed Cells for Assay Cell_Culture->Seeding CCG_Prep 2. Prepare CCG-215022 Stock (in DMSO) Treatment 4. Treat with CCG-215022 & Agonist (if applicable) CCG_Prep->Treatment Seeding->Treatment WB Western Blot Treatment->WB IF Immunofluorescence Treatment->IF Viability Cell Viability Assay Treatment->Viability Data_Analysis Data Analysis & Interpretation WB->Data_Analysis IF->Data_Analysis Viability->Data_Analysis

Caption: General experimental workflow for studying the effects of CCG-215022 in cell culture.

References

Application Notes and Protocols for the In Vivo Use of CCG-215022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-215022 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK5, kinases implicated in the pathogenesis of various diseases, including cancer and cardiovascular disorders.[1] This document provides detailed application notes and experimental protocols for the in vivo use of CCG-215022, based on preclinical studies. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of CCG-215022 in animal models.

Introduction

G protein-coupled receptor kinases (GRKs) play a critical role in the regulation of G protein-coupled receptor (GPCR) signaling. Dysregulation of GRK activity is associated with numerous pathological conditions. CCG-215022 has emerged as a valuable research tool for studying the physiological and pathological roles of GRK2 and GRK5. Its nanomolar potency and selectivity make it a promising candidate for therapeutic development. These application notes provide protocols for two distinct in vivo applications: the inhibition of rhabdomyosarcoma tumor growth and a representative protocol for the investigation of GRK inhibitors in heart failure models.

Data Presentation

Inhibitory Activity of CCG-215022
TargetIC₅₀ (µM)
GRK13.9
GRK20.15
GRK50.38
PKA120

Table 1: In vitro inhibitory concentrations (IC₅₀) of CCG-215022 against various kinases. Data demonstrates selectivity for GRK2 and GRK5 over GRK1 and PKA.[2]

Application Note 1: Inhibition of Rhabdomyosarcoma Tumor Growth

This protocol is based on the findings of Pham et al. (2020), who demonstrated that inhibition of GRK5 by CCG-215022 reduces tumor growth in mouse xenograft models of rhabdomyosarcoma (RMS).[3]

Experimental Protocol

1. Animal Model:

  • Species: Immunodeficient mice (e.g., NOD scid gamma - NSG) are used to prevent graft rejection of human tumor cells.

  • Xenograft Establishment:

    • Human rhabdomyosarcoma cell lines (e.g., 381T or Rh5) are cultured under standard conditions.

    • For tumor implantation, harvest cells and resuspend in a suitable medium such as a 1:1 mixture of culture medium and Matrigel.

    • Subcutaneously inject approximately 1 x 10⁶ cells into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

2. Formulation of CCG-215022 for In Vivo Administration:

  • Vehicle: A common vehicle for intraperitoneal (IP) or oral administration of hydrophobic compounds is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline.

  • Preparation of Dosing Solution (Example for a 2.5 mg/mL suspension):

    • Prepare a stock solution of CCG-215022 in DMSO (e.g., 25 mg/mL).

    • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the solution before each administration to ensure a uniform suspension.[1]

3. Administration of CCG-215022:

  • Dosage: The effective dosage should be determined through dose-response studies. Based on similar compounds and the study by Pham et al., a starting dose in the range of 10-20 mg/kg could be considered.

  • Route of Administration: Intraperitoneal (IP) injection is a common route for this type of compound in preclinical studies.

  • Treatment Schedule: Administer CCG-215022 or vehicle control daily.

  • Duration: The treatment duration will depend on the tumor growth rate in the control group. In the Pham et al. study, treatment was continued for 12 to 21 days, until tumors in the control group reached the experimental endpoint.[3]

4. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight and volume.

    • A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 staining to assess cell proliferation) and another portion can be snap-frozen for molecular analysis.

Expected Outcomes

Treatment with CCG-215022 is expected to delay tumor growth and result in a significant reduction in final tumor volume and weight compared to the vehicle-treated control group.[3] A decrease in the Ki-67 proliferation index in the treated tumors would further support the anti-proliferative effect of the compound.

Signaling Pathway and Experimental Workflow

GRK5_RMS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR GRK5_mem GRK5 GPCR->GRK5_mem Activation p53 p53 GRK5_mem->p53 Phosphorylation (Inhibition) HDAC5 HDAC5 GRK5_nuc GRK5 GRK5_nuc->HDAC5 Phosphorylation (Inhibition) NFAT NFAT GRK5_nuc->NFAT Activation Gene_Transcription Pro-proliferative Gene Transcription NFAT->Gene_Transcription Induction RMS_Growth Rhabdomyosarcoma Growth Gene_Transcription->RMS_Growth Promotes CCG215022 CCG-215022 This compound->GRK5_mem Inhibition This compound->GRK5_nuc Inhibition

Caption: GRK5 signaling in rhabdomyosarcoma.

RMS_Workflow start Start implant Implant RMS cells into NSG mice start->implant tumor_growth Allow tumors to grow to 100-200 mm³ implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Daily IP injection of CCG-215022 or Vehicle randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint reached monitor->endpoint analysis Tumor excision and analysis (Weight, IHC, etc.) endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo testing.

Application Note 2: Representative Protocol for Investigating GRK Inhibitors in Heart Failure

Experimental Protocol

1. Animal Model:

  • Species: Mice (e.g., C57BL/6) are commonly used.

  • Induction of Heart Failure:

    • Transverse Aortic Constriction (TAC): This surgical procedure creates pressure overload, leading to cardiac hypertrophy and subsequent heart failure.

    • Myocardial Infarction (MI): Ligation of the left anterior descending (LAD) coronary artery induces an infarct, leading to remodeling and heart failure.

    • Chronic Isoproterenol Infusion: Continuous administration of a beta-adrenergic agonist via osmotic mini-pumps can induce cardiac hypertrophy and failure.

2. Formulation of CCG-215022:

  • Prepare the dosing solution as described in Application Note 1. The formulation is suitable for intraperitoneal administration.

3. Administration of CCG-215022:

  • Dosage: A dose range of 1-10 mg/kg/day, administered via IP injection, can be considered as a starting point, based on studies with other small molecule GRK2 inhibitors.

  • Treatment Schedule:

    • Prophylactic: Begin treatment concurrently with or shortly after the induction of cardiac injury (e.g., 24 hours post-TAC or MI).

    • Therapeutic: Initiate treatment after the establishment of cardiac dysfunction (e.g., 1-2 weeks post-surgery), as confirmed by echocardiography.

  • Duration: Treatment duration typically ranges from 2 to 8 weeks, depending on the model and the study objectives.

4. Monitoring and Endpoints:

  • Echocardiography: Perform serial echocardiography (e.g., at baseline, and every 2-4 weeks) to assess cardiac function and dimensions (e.g., ejection fraction, fractional shortening, left ventricular internal dimensions).

  • Hemodynamic Measurements: At the end of the study, invasive hemodynamic measurements can be performed using a pressure-volume catheter to assess cardiac contractility and stiffness.

  • Histological Analysis: After euthanasia, harvest the hearts, weigh them, and fix them in formalin. Perform histological staining (e.g., Masson's trichrome for fibrosis, Wheat Germ Agglutinin for cardiomyocyte size) to assess cardiac remodeling.

  • Molecular Analysis: Snap-freeze a portion of the heart tissue for analysis of gene and protein expression of markers of hypertrophy, fibrosis, and GRK2 signaling.

Expected Outcomes

Inhibition of GRK2 with a potent inhibitor like CCG-215022 is expected to attenuate the development of cardiac hypertrophy, reduce fibrosis, and improve or preserve cardiac function in models of heart failure.

Signaling Pathway and Experimental Workflow

GRK2_HF_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytoplasm Cytoplasm bAR β-Adrenergic Receptor GRK2 GRK2 bAR->GRK2 Recruitment AC Adenylyl Cyclase bAR->AC Activation GRK2->bAR Phosphorylation (Desensitization) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca_handling Ca²⁺ Handling Proteins PKA->Ca_handling Phosphorylation Contraction Myocyte Contraction Ca_handling->Contraction This compound CCG-215022 This compound->GRK2 Inhibition Catecholamines Catecholamines Catecholamines->bAR Activation

Caption: GRK2 signaling in heart failure.

HF_Workflow start Start induce_hf Induce heart failure (e.g., TAC, MI) start->induce_hf baseline_echo Baseline Echocardiography induce_hf->baseline_echo randomize Randomize mice into treatment groups baseline_echo->randomize treat Daily IP injection of CCG-215022 or Vehicle randomize->treat serial_echo Serial Echocardiography treat->serial_echo endpoint Endpoint reached serial_echo->endpoint final_analysis Hemodynamic, Histological, and Molecular Analysis endpoint->final_analysis end End final_analysis->end

Caption: Experimental workflow for in vivo testing.

References

CCG-215022: Application Notes and Protocols for a Pan-GRK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-215022 is a potent, cell-permeable, pan-inhibitor of G protein-coupled receptor kinases (GRKs).[1][2][3] It demonstrates nanomolar inhibitory constants against GRK2 and GRK5, with a lower potency for GRK1.[1][4] By inhibiting GRKs, CCG-215022 prevents the desensitization of G protein-coupled receptors (GPCRs), thereby prolonging their signaling activity. This mechanism of action makes CCG-215022 a valuable tool for studying GPCR signaling and a potential therapeutic agent in cardiovascular diseases and other conditions involving GPCR dysregulation.

These application notes provide detailed information on the solubility of CCG-215022, protocols for stock solution preparation, and an example of its application in studying cardiomyocyte contractility.

Physicochemical and Solubility Data

A comprehensive summary of the physicochemical and solubility data for CCG-215022 is presented in Table 1. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound, particularly in DMSO.[1]

PropertyValue
Molecular Formula C₂₆H₂₂FN₇O₃
Molecular Weight 499.50 g/mol
CAS Number 1813527-81-9
Appearance Crystalline solid
Purity ≥98%
IC₅₀ Values GRK1: 3.9 µM, GRK2: 0.15 µM, GRK5: 0.38 µM
Solubility in DMSO ≥ 28 mg/mL (56.06 mM); up to 100 mg/mL (200.2 mM) in fresh, anhydrous DMSO.[1][5]
Solubility in DMF 1 mg/mL
Solubility in Ethanol Insoluble
Solubility in Water Insoluble
Storage (Powder) 3 years at -20°C; 2 years at 4°C
Storage (Stock Solution) 1 year at -80°C in solvent; 1 month at -20°C in solvent. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Signaling Pathway of GRK Inhibition by CCG-215022

G protein-coupled receptors are integral membrane proteins that, upon activation by an agonist, initiate intracellular signaling cascades through G proteins. This signaling is terminated through a process called desensitization, which is primarily mediated by GRKs. The diagram below illustrates the canonical GPCR signaling pathway and the role of CCG-215022 in its modulation.

GRK_Inhibition_Pathway GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) G_protein G Protein (αβγ) GPCR_active->G_protein 2. G Protein   Activation GRK GRK GPCR_active->GRK 4. GRK   Recruitment Signaling Downstream Signaling G_protein->Signaling 3. Signaling   Cascade GPCR_p Phosphorylated GPCR GRK->GPCR_p 5. Phosphorylation CCG215022 CCG-215022 This compound->GRK Inhibition beta_arrestin β-Arrestin GPCR_p->beta_arrestin 6. β-Arrestin   Binding Desensitization Desensitization & Internalization beta_arrestin->Desensitization 7. Signal   Termination Agonist Agonist Agonist->GPCR_inactive 1. Activation

Caption: GPCR signaling and modulation by CCG-215022.

Preparation of Stock Solutions

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of CCG-215022.

Stock_Solution_Workflow start Start weigh 1. Weigh CCG-215022 (in a chemical fume hood) start->weigh solvent 2. Add appropriate volume of anhydrous DMSO weigh->solvent dissolve 3. Vortex or sonicate until fully dissolved solvent->dissolve aliquot 4. Aliquot into cryovials dissolve->aliquot storage 5. Store at -20°C or -80°C aliquot->storage end End storage->end

Caption: Workflow for preparing CCG-215022 stock solution.

Protocol for a 10 mM DMSO Stock Solution

Materials:

  • CCG-215022 powder (MW: 499.50 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of CCG-215022 is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 499.50 g/mol x 1000 mg/g = 4.995 mg

  • Weighing: In a chemical fume hood, carefully weigh out approximately 5 mg of CCG-215022 powder and place it in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the CCG-215022 powder.

  • Mixing: Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Application: In Vitro Cardiomyocyte Contractility Assay

CCG-215022 has been shown to increase the contractility of cardiomyocytes, making it a useful tool for studying cardiac function.[2] The following protocol provides a general framework for assessing the effect of CCG-215022 on cardiomyocyte contractility.

Experimental Protocol

1. Cell Culture:

  • Plate isolated primary cardiomyocytes or iPSC-derived cardiomyocytes on appropriate culture vessels (e.g., glass-bottom dishes).

  • Culture the cells under standard conditions (37°C, 5% CO₂) until they form a confluent, spontaneously contracting monolayer.

2. Preparation of Working Solutions:

  • Prepare a series of working solutions of CCG-215022 by diluting the 10 mM DMSO stock solution in a suitable assay buffer (e.g., Tyrode's solution) to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of CCG-215022 used.

3. Treatment:

  • Remove the culture medium from the cardiomyocytes and wash gently with pre-warmed assay buffer.

  • Add the prepared working solutions (including the vehicle control) to the cells and incubate for a predetermined period (e.g., 30-60 minutes) at 37°C.

4. Contractility Measurement:

  • Measure cardiomyocyte contractility using a suitable method, such as:

    • Video microscopy and edge-detection software: Record videos of contracting cells and analyze parameters like contraction amplitude, velocity, and duration.

    • Calcium imaging: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration, which correlate with contraction.

    • Impedance-based systems: Monitor changes in electrical impedance as cells contract and relax.

5. Data Analysis:

  • Quantify the contractility parameters for each treatment group.

  • Compare the effects of different concentrations of CCG-215022 to the vehicle control to determine the dose-response relationship.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to assess the significance of the observed effects.

Conclusion

CCG-215022 is a valuable pharmacological tool for investigating GPCR signaling pathways. Its ability to inhibit GRKs and prevent receptor desensitization allows for the specific modulation of GPCR activity in various cellular contexts. The protocols and data provided in these application notes are intended to serve as a guide for researchers utilizing CCG-215022 in their studies. As with any experimental compound, it is recommended that researchers optimize the protocols for their specific experimental systems.

References

Application Notes and Protocols for CCG-215022 in Cardiomyocyte Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-215022 is a potent, pan-G protein-coupled receptor kinase (GRK) inhibitor with demonstrated activity against GRK1, GRK2, and GRK5. In the context of cardiac physiology, GRKs play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors (β-ARs), which are central to the regulation of cardiomyocyte contractility.[1][2] Inhibition of GRKs, particularly GRK2 and GRK5 which are highly expressed in the heart, can enhance β-AR signaling, leading to increased inotropic and chronotropic responses.[2][3][4] This makes CCG-215022 a valuable tool for investigating the modulation of cardiomyocyte function and a potential therapeutic agent for conditions characterized by impaired cardiac contractility.

These application notes provide a comprehensive overview and detailed protocols for utilizing CCG-215022 in cardiomyocyte contractility assays. The information is intended to guide researchers in designing and executing experiments to assess the effects of this compound on cardiomyocyte function.

Mechanism of Action

CCG-215022 exerts its effects by inhibiting the activity of GRKs. In cardiomyocytes, the binding of catecholamines to β-ARs activates a signaling cascade that increases intracellular cyclic AMP (cAMP) and calcium levels, resulting in enhanced contractility.[5][6][7] GRKs phosphorylate the activated β-ARs, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization, thereby desensitizing the cell to further stimulation. By inhibiting GRKs, CCG-215022 prevents this desensitization process, prolonging and enhancing the signaling downstream of β-AR activation, and consequently increasing cardiomyocyte contractility.

Quantitative Data Summary

The following table summarizes the key quantitative data for CCG-215022, providing a quick reference for its biochemical activity and effective concentration in functional assays.

ParameterValueReference
IC50 (GRK1) 3.9 µM[8]
IC50 (GRK2) 0.15 µM[8][9]
IC50 (GRK5) 0.38 µM[8][9]
Effective Concentration in Cardiomyocyte Contractility Assay 500 nM[10]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by CCG-215022 in cardiomyocytes.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BAR β-Adrenergic Receptor G_protein G Protein (Gs) BAR->G_protein Activates GRK GRK2/5 BAR->GRK Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates Catecholamines Catecholamines (e.g., Isoproterenol) Catecholamines->BAR CCG215022 CCG-215022 This compound->GRK Inhibits GRK->BAR Phosphorylates & Desensitizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion Influx Contractility Increased Contractility Ca_ion->Contractility Leads to Phosphorylation Phosphorylation

Caption: Signaling pathway of β-adrenergic receptor activation and its modulation by CCG-215022 in cardiomyocytes.

Experimental Protocols

This section provides a detailed protocol for a microscopy-based cardiomyocyte contractility assay to evaluate the effect of CCG-215022.

Materials and Reagents
  • Isolated primary adult ventricular cardiomyocytes (e.g., from mouse or rat) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Cardiomyocyte culture medium

  • CCG-215022 (stock solution prepared in DMSO, final DMSO concentration in media should be <0.1%)[8]

  • Isoproterenol (B85558) (positive control)

  • Tyrode's solution or other appropriate balanced salt solution

  • Laminin-coated culture dishes or coverslips

  • Inverted microscope with a high-speed camera

  • Image analysis software for contractility measurements (e.g., IonOptix, or open-source alternatives)

  • Field stimulator (for paced contractions)

  • Cell culture incubator (37°C, 5% CO2)

Experimental Workflow Diagram

experimental_workflow A 1. Cardiomyocyte Isolation and Plating B 2. Cell Culture and Stabilization (24-48h) A->B C 3. Baseline Contractility Measurement B->C D 4. Compound Incubation (CCG-215022 or Vehicle) C->D E 5. Post-Incubation Contractility Measurement D->E F 6. Data Analysis E->F

Caption: Workflow for assessing cardiomyocyte contractility with CCG-215022.

Detailed Protocol
  • Cardiomyocyte Preparation and Plating:

    • Isolate primary cardiomyocytes from adult rodent hearts using established enzymatic digestion protocols or thaw cryopreserved hiPSC-CMs.

    • Plate the cardiomyocytes on laminin-coated glass-bottom dishes or coverslips at a density that allows for the visualization of individual contracting cells.

    • Culture the cells in a humidified incubator at 37°C and 5% CO2 for 24-48 hours to allow for recovery and adherence.

  • Preparation of CCG-215022 Working Solutions:

    • Prepare a stock solution of CCG-215022 in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of the stock solution in pre-warmed culture medium or Tyrode's solution to achieve the desired final concentrations. A recommended starting concentration is 500 nM.[10] A concentration-response curve (e.g., 10 nM to 10 µM) is advisable to determine the optimal concentration. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Cardiomyocyte Contractility Measurement:

    • Transfer the culture dish to the stage of an inverted microscope equipped with a high-speed camera and a stage-top incubator to maintain temperature (37°C) and CO2 levels.

    • If using paced contractions, place the field stimulation electrodes in the dish and set the desired pacing frequency (e.g., 1 Hz).

    • Select a healthy, rod-shaped (for primary cells), and rhythmically contracting cardiomyocyte for analysis.

    • Record a video of the contracting cardiomyocyte for a set duration (e.g., 30-60 seconds) to establish a baseline contractility measurement.

    • Carefully add the pre-warmed CCG-215022 working solution or vehicle control (medium with the same final DMSO concentration) to the culture dish.

    • Allow for an incubation period (e.g., 15-30 minutes) for the compound to take effect.

    • Record another video of the same cardiomyocyte to measure post-treatment contractility.

    • For experiments investigating the potentiation of β-adrenergic signaling, a low concentration of isoproterenol can be added following CCG-215022 incubation.

  • Data Analysis:

    • Use a suitable software to analyze the recorded videos and quantify various parameters of cardiomyocyte contractility. Key parameters include:

      • Peak Shortening (% of diastolic length): The maximal extent of cell shortening during contraction.

      • Time to Peak Shortening (TPS): The time from the start of contraction to the point of maximal shortening.

      • Time to 90% Relengthening (TR90): The time from peak shortening to 90% of diastolic length, indicating relaxation velocity.

      • Contraction and Relaxation Velocities (+/- dL/dt): The maximal rates of shortening and relengthening.

      • Beating Rate (for spontaneously contracting cells): The frequency of contractions.

    • Compare the contractility parameters before and after the addition of CCG-215022 and between the compound-treated and vehicle-treated groups.

    • Statistical analysis should be performed to determine the significance of any observed effects.

Troubleshooting and Considerations

  • Cell Health: Ensure cardiomyocytes are healthy and exhibit robust, regular contractions at baseline. Poor cell health can lead to variable and unreliable results.

  • Compound Solubility: CCG-215022 is soluble in DMSO.[8] Ensure complete dissolution of the compound in the stock solution and proper dilution in the aqueous culture medium to avoid precipitation.

  • Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent on cardiomyocyte contractility. A positive control, such as isoproterenol, is also recommended to validate the responsiveness of the cells.

  • Data Interpretation: An increase in peak shortening and contraction velocity in the presence of CCG-215022 would be indicative of a positive inotropic effect, consistent with its mechanism of action as a GRK inhibitor.

By following these detailed application notes and protocols, researchers can effectively utilize CCG-215022 to investigate its impact on cardiomyocyte contractility and further elucidate the role of GRK inhibition in cardiac function.

References

Application Notes and Protocols for CCG215022, a GRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of CCG215022 to inhibit G protein-coupled receptor kinase 2 (GRK2). This compound is a potent inhibitor of GRKs, demonstrating nanomolar efficacy against GRK2 and GRK5.[1][2][3][4] This document outlines its biochemical properties, relevant signaling pathways, and comprehensive protocols for in vitro and cell-based assays.

Biochemical and Pharmacological Data

This compound is a selective inhibitor of the G protein-coupled receptor kinase (GRK) family. Its inhibitory activity has been quantified against several GRK isoforms and other kinases, highlighting its utility as a tool compound for studying GRK2-mediated signaling.

TargetIC50Reference
GRK20.15 ± 0.07 µM[1]
GRK50.38 ± 0.06 µM[1]
GRK13.9 ± 1 µM[1]
PKA120 µM[5]

Table 1: Inhibitory potency (IC50) of this compound against various kinases.

GRK2 Signaling Pathway and Inhibition by this compound

G protein-coupled receptors (GPCRs) are integral membrane proteins that, upon activation by an agonist, trigger intracellular signaling cascades. To prevent overstimulation, a process of desensitization is initiated, where G protein-coupled receptor kinases (GRKs), such as GRK2, phosphorylate the activated receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, effectively dampening the signal. This compound acts by directly inhibiting the kinase activity of GRK2, thereby preventing receptor phosphorylation and subsequent desensitization.

GRK2 signaling pathway and this compound inhibition.

Experimental Protocols

In Vitro Kinase Assay for GRK2 Inhibition

This protocol describes a method to determine the IC50 value of this compound against GRK2 using a radiometric assay with [γ-³²P]ATP.

Materials:

  • Recombinant human GRK2

  • Rhodopsin-containing rod outer segment (ROS) membranes (as substrate)

  • This compound

  • [γ-³²P]ATP

  • Assay buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA

  • Quenching solution: SDS-PAGE loading dye

  • SDS-PAGE gels

  • Phosphor storage screen and imager

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a microcentrifuge tube, combine GRK2 (final concentration ~100 nM) and ROS membranes in the assay buffer.

  • Add the diluted this compound or vehicle (DMSO) to the reaction mixture and incubate for 35 minutes at room temperature in the dark.

  • Expose the reaction mixtures to light for 1 minute to activate rhodopsin.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 1 mM.

  • Allow the reaction to proceed for 2-5 minutes at room temperature.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor storage screen.

  • Quantify the incorporation of ³²P into rhodopsin using a phosphor imager.

  • Plot the percentage of GRK2 activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for GPCR Desensitization

This protocol outlines a method to assess the effect of this compound on the desensitization of a specific GPCR, for example, the purinergic P2Y₂ receptor in mesenteric smooth muscle cells (MSMCs).[6]

Materials:

  • Rat mesenteric smooth muscle cells (MSMCs) or a suitable cell line endogenously expressing the GPCR of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Agonist for the target GPCR (e.g., UTP for P2Y₂ receptors)

  • This compound

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Plate MSMCs in a 96-well black-walled plate and culture until confluent.

  • Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for 60 minutes at 37°C.

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Desensitization Protocol: a. Establish a baseline fluorescence reading. b. Apply a sub-maximal concentration of the agonist (R1) and record the peak fluorescence response. c. Wash the cells with assay buffer. d. Apply a maximal, desensitizing concentration of the agonist for a defined period (e.g., 5 minutes). e. Wash the cells again. f. Re-apply the sub-maximal concentration of the agonist (R2) and record the peak fluorescence response.

  • Data Analysis: a. Calculate the ratio of the second response to the first response (R2/R1) for each condition. b. A decrease in this ratio indicates desensitization. c. Plot the R2/R1 ratio against the this compound concentration to determine its effect on preventing desensitization. An IC50 value can be calculated from this data.[6]

Cardiomyocyte Contractility Assay

This protocol describes how to measure the effect of this compound on the contractility of isolated adult mouse cardiomyocytes.

Materials:

  • Isolated adult mouse cardiomyocytes

  • Tyrode's solution (containing 1.8 mM Ca²⁺)

  • Isoproterenol (B85558) (β-adrenergic agonist)

  • This compound

  • IonOptix MyoCam system or similar video-based edge-detection system

Procedure:

  • Cell Preparation: Isolate cardiomyocytes from adult mice using established enzymatic digestion protocols. Allow the cells to stabilize in Tyrode's solution.

  • Experimental Setup: Place the isolated cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with an edge-detection system.

  • Baseline Measurement: Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) and record baseline contractile parameters (e.g., percentage of cell shortening, velocity of shortening and relengthening).

  • Agonist Stimulation: Perfuse the cells with a solution containing a sub-maximal concentration of isoproterenol to stimulate contractility.

  • Inhibitor Treatment: After a stable response to isoproterenol is achieved, perfuse the cells with a solution containing both isoproterenol and this compound (e.g., 500 nM).[5]

  • Data Recording: Continuously record the contractile parameters throughout the experiment.

  • Data Analysis: Compare the contractile parameters before and after the addition of this compound to determine its effect on cardiomyocyte contractility. An increase in contractility in the presence of this compound suggests inhibition of GRK2-mediated desensitization of β-adrenergic receptors.[1][2]

Experimental Workflow for Evaluating a GRK2 Inhibitor

The following diagram illustrates a typical workflow for the comprehensive evaluation of a putative GRK2 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies (Optional) Kinase_Assay Biochemical Kinase Assay (e.g., radiometric, FRET) IC50_Determination Determine IC50 for GRK2 Kinase_Assay->IC50_Determination Selectivity_Screen Selectivity Screening (vs. other GRKs, PKA, etc.) IC50_Determination->Selectivity_Screen GPCR_Desensitization GPCR Desensitization Assay (e.g., Ca2+ flux, cAMP) Selectivity_Screen->GPCR_Desensitization Cardiomyocyte_Contractility Cardiomyocyte Contractility Assay GPCR_Desensitization->Cardiomyocyte_Contractility Western_Blot Western Blot for Receptor Phosphorylation Cardiomyocyte_Contractility->Western_Blot Animal_Model Animal Model of Disease (e.g., heart failure) Western_Blot->Animal_Model Pharmacokinetics Pharmacokinetic Analysis Animal_Model->Pharmacokinetics Efficacy_Testing Efficacy Testing Pharmacokinetics->Efficacy_Testing Start Putative GRK2 Inhibitor (e.g., this compound) Start->Kinase_Assay

Workflow for GRK2 inhibitor evaluation.

References

Application Notes and Protocols for In Vitro Kinase Assay with CCG215022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG215022 is an inhibitor of G protein-coupled receptor kinases (GRKs).[1][2][3][4] G protein-coupled receptor kinases (GRKs) are crucial regulators of cell signaling, initiating the desensitization of active G protein-coupled receptors.[5] Among the GRK family, GRK2 and GRK5 are widely expressed and have been implicated in cardiovascular disease, making them significant targets for therapeutic drug development.[5] this compound has demonstrated nanomolar potency against both GRK2 and GRK5.[1][5][6][7]

These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against its target kinases.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Target KinaseThis compound IC50 (µM)
GRK13.9 ± 1
GRK20.15 ± 0.07
GRK50.38 ± 0.06
PKA120

Data sourced from MedchemExpress, Cayman Chemical, and Selleck Chemicals.[1][2][3][4]

Signaling Pathway

G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRKs are recruited to the plasma membrane where they phosphorylate the activated receptor. This phosphorylation event facilitates the binding of arrestin proteins, which uncouples the receptor from its G protein, thereby terminating the signaling cascade and promoting receptor internalization. This compound inhibits this process by blocking the catalytic activity of GRKs.

GRK_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active activates G_Protein G Protein GPCR_active->G_Protein activates GRK GRK GPCR_active->GRK recruits & activates Arrestin Arrestin GPCR_active->Arrestin binds phosphorylated receptor GRK->GPCR_active phosphorylates This compound This compound This compound->GRK inhibits Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, this compound) B Add Kinase, Substrate, and this compound to reaction tubes/plate A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction by adding [γ-³²P]ATP C->D E Incubate at Room Temperature D->E F Quench Reaction with SDS-PAGE Loading Dye E->F G Separate Proteins by SDS-PAGE F->G H Detect ³²P Incorporation (Phosphorimaging) G->H I Data Analysis (Determine IC50) H->I

References

CCG-215022: A Potent Tool for Elucidating GPCR Signaling Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-215022 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinases (GRKs), demonstrating nanomolar efficacy against GRK2 and GRK5.[1] These kinases play a pivotal role in the homologous desensitization of G protein-coupled receptors (GPCRs), a crucial negative feedback mechanism that terminates G protein signaling upon prolonged agonist exposure. By phosphorylating the activated receptor, GRKs facilitate the binding of arrestins, which sterically hinder further G protein coupling and promote receptor internalization.[2] As a GRK inhibitor, CCG-215022 effectively prevents this desensitization process, thereby prolonging and potentiating GPCR signaling. This property makes it an invaluable research tool for dissecting the intricate signaling pathways downstream of GPCRs and for investigating the therapeutic potential of modulating GPCR activity in various disease contexts, including cardiovascular diseases.[1]

These application notes provide a comprehensive overview of CCG-215022, including its inhibitory profile and detailed protocols for its application in studying various GPCR signaling pathways.

Quantitative Data

The inhibitory activity of CCG-215022 against different GRK isoforms and its efficacy in cellular systems are summarized below.

TargetIC50 (µM)Reference
GRK13.9 ± 1[1]
GRK20.15 ± 0.07[1]
GRK50.38 ± 0.06[1]

Signaling Pathways and Experimental Overviews

CCG-215022 can be utilized to study a multitude of GPCR signaling pathways. By inhibiting GRK-mediated desensitization, the inhibitor can potentiate signaling through various G protein families, including Gq/11, G12/13, and others, leading to sustained downstream effector activation.

GPCR_Signaling_Overview cluster_membrane Plasma Membrane cluster_desensitization Desensitization Pathway cluster_downstream Downstream Signaling Agonist Agonist GPCR GPCR Agonist->GPCR Activation G_Protein G Protein (Gq, G12/13, etc.) GPCR->G_Protein Coupling GRK GRK2/5 GPCR->GRK Recruitment Arrestin β-Arrestin GPCR->Arrestin PLC Phospholipase C (PLC) G_Protein->PLC RhoGEF RhoGEF G_Protein->RhoGEF MAPK MAPK/ERK Cascade G_Protein->MAPK GRK->GPCR Phosphorylation CCG215022 CCG-215022 This compound->GRK Inhibition Arrestin->GPCR Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization RhoA_Activation RhoA Activation RhoGEF->RhoA_Activation ERK_Phospho ERK Phosphorylation MAPK->ERK_Phospho SRF_RE SRF-RE Transcription RhoA_Activation->SRF_RE

Caption: Overview of GPCR signaling and the role of CCG-215022.

Experimental Workflow for Studying GPCR Desensitization

A typical workflow to investigate the effect of CCG-215022 on GPCR desensitization and downstream signaling involves cell culture, inhibitor and agonist treatment, followed by a specific downstream assay.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed cells in appropriate culture plates culture Culture cells to desired confluency start->culture pretreat Pre-incubate cells with CCG-215022 or vehicle control culture->pretreat stimulate Stimulate cells with GPCR agonist pretreat->stimulate assay Perform downstream signaling assay stimulate->assay data Data acquisition and analysis assay->data Ca_Assay Calcium Mobilization assay->Ca_Assay RhoA_Assay RhoA Activation assay->RhoA_Assay ERK_Assay ERK Phosphorylation assay->ERK_Assay SRF_Assay SRF-RE Reporter assay->SRF_Assay

Caption: General experimental workflow for using CCG-215022.

Experimental Protocols

The following are detailed protocols for key experiments to study GPCR signaling pathways using CCG-215022.

Calcium Mobilization Assay (for Gq-coupled GPCRs)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, which activate the phospholipase C (PLC) pathway.[2] CCG-215022 can be used to assess how GRK inhibition affects the duration and magnitude of this calcium signal.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • Cell culture medium

  • Black-walled, clear-bottom 96- or 384-well plates

  • CCG-215022

  • GPCR agonist

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Inhibitor Pre-treatment: Wash the cells with assay buffer to remove excess dye. Add assay buffer containing various concentrations of CCG-215022 or vehicle control (e.g., DMSO) to the wells. Incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Add the GPCR agonist to the wells and immediately begin recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak and duration of the calcium response in CCG-215022-treated cells to the vehicle-treated control to determine the effect of GRK inhibition.

RhoA Activation Pull-Down Assay (for G12/13-coupled GPCRs)

This assay is used to measure the activation of the small GTPase RhoA, a key downstream effector of G12/13-coupled GPCRs. Activated, GTP-bound RhoA is selectively pulled down using a protein domain that specifically binds to it (Rhotekin-RBD).

Materials:

  • Cells expressing the G12/13-coupled GPCR of interest

  • Cell culture medium

  • CCG-215022

  • GPCR agonist

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)

  • Rhotekin-RBD beads (or similar affinity reagent for active RhoA)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-RhoA antibody

Procedure:

  • Cell Culture and Treatment: Culture cells to a high confluency. Pre-treat with CCG-215022 or vehicle for 30-60 minutes. Stimulate with the GPCR agonist for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and clarify the lysate by centrifugation.

  • Pull-Down of Active RhoA: Normalize the protein concentration of the lysates. Incubate the lysates with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Detection: Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA that was pulled down. Also, run a sample of the total cell lysate to determine the total RhoA expression.

  • Data Analysis: Quantify the band intensities and normalize the amount of active RhoA to the total RhoA in the lysates. Compare the levels of RhoA activation in CCG-215022-treated cells versus controls.

ERK1/2 Phosphorylation Assay

Activation of many GPCRs, through various G protein-dependent and independent mechanisms, can lead to the phosphorylation and activation of the MAP kinases ERK1 and ERK2. This can be measured by Western blotting or cell-based ELISA.

Materials:

  • Cells expressing the GPCR of interest

  • Cell culture medium

  • CCG-215022

  • GPCR agonist

  • Lysis buffer for kinase assays

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

Procedure:

  • Cell Culture and Treatment: Grow cells to near confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Pre-treat with CCG-215022 or vehicle, followed by stimulation with the GPCR agonist for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Probe the membrane with an anti-phospho-ERK1/2 antibody. Subsequently, strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.

  • Detection and Analysis: Use a chemiluminescent or fluorescent detection system to visualize the bands. Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK. Compare this ratio across different treatment conditions.

Serum Response Factor Response Element (SRF-RE) Luciferase Reporter Assay

This reporter gene assay measures the transcriptional activity of the Serum Response Factor (SRF), which can be activated by the RhoA pathway.[3] It provides a readout for signaling pathways that converge on SRF-mediated gene expression.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium

  • Plasmid encoding the GPCR of interest (if not endogenously expressed)

  • SRF-RE luciferase reporter plasmid

  • Transfection reagent

  • CCG-215022

  • GPCR agonist

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the GPCR expression plasmid (if needed) and the SRF-RE luciferase reporter plasmid. A co-transfected control plasmid (e.g., expressing Renilla luciferase) can be used for normalization of transfection efficiency.

  • Cell Plating and Serum Starvation: Plate the transfected cells in a 96-well plate. After 24 hours, replace the medium with a low-serum medium and incubate for another 18-24 hours.

  • Inhibitor and Agonist Treatment: Pre-treat the cells with CCG-215022 or vehicle for 30-60 minutes. Then, add the GPCR agonist and incubate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol. If a normalization plasmid was used, measure its reporter activity as well.

  • Data Analysis: Normalize the SRF-RE-driven luciferase activity to the control reporter activity. Compare the fold induction of luciferase expression in agonist-stimulated cells with and without CCG-215022 pre-treatment.

Conclusion

CCG-215022 is a powerful pharmacological tool for investigating the role of GRK2 and GRK5 in GPCR signaling. By preventing receptor desensitization, it allows for a more detailed examination of the downstream consequences of sustained GPCR activation. The protocols provided herein offer a starting point for researchers to explore the impact of GRK inhibition on a variety of signaling pathways, ultimately contributing to a deeper understanding of GPCR biology and its therapeutic potential.

References

Application Notes and Protocols for CCG-215022 in Smooth Muscle Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CCG-215022, a potent G protein-coupled receptor kinase (GRK) inhibitor, in the study of smooth muscle cell (SMC) biology. The provided protocols and data will facilitate research into SMC proliferation, migration, and contractility, key processes in vascular diseases such as atherosclerosis and hypertension.

Introduction to CCG-215022

CCG-215022 is a small molecule inhibitor of G protein-coupled receptor kinases (GRKs) with nanomolar potency against GRK2 and GRK5.[1] GRKs play a critical role in the desensitization of G protein-coupled receptors (GPCRs), which are integral to a multitude of signaling pathways governing smooth muscle function. By inhibiting GRKs, CCG-215022 can prevent the attenuation of GPCR signaling, thereby modulating SMC behavior. In isolated rat mesenteric smooth muscle cells, CCG-215022 has been shown to prevent the desensitization of purinergic P2Y2 receptor-driven phospholipase C signaling.[2]

Data Presentation: Inhibitory Activity of CCG-215022

The following table summarizes the known inhibitory concentrations (IC₅₀) of CCG-215022 against various kinases and its effective concentration in a smooth muscle cell context.

TargetIC₅₀ (µM)Cell-Based AssayEffective ConcentrationReference
GRK13.9Cell-free-[2]
GRK20.15Cell-free-[2]
GRK50.38Cell-free-[2]
PKA120Cell-free-[2]
Purinergic P2Y₂ Receptor Desensitization-Isolated Rat Mesenteric SMCs2.95 (IC₅₀)[2]

Signaling Pathways

CCG-215022's primary mechanism of action is the inhibition of GRKs, which in turn affects downstream signaling pathways crucial for smooth muscle cell function. One of the key pathways implicated in SMC phenotypic modulation, including proliferation and migration, is the RhoA/MKL1/SRF pathway. While direct regulation of RhoA/MKL1/SRF by GRK2 is an area of ongoing research, evidence suggests a functional link. GRK2 can act as a scaffold for RhoA-dependent signaling cascades. The following diagram illustrates the proposed mechanism of action for CCG-215022 in smooth muscle cells.

CCG-215022_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G Protein GPCR->G_protein Activation GRK2 GRK2 GPCR->GRK2 Recruitment Agonist Agonist Agonist->GPCR Activation RhoA RhoA G_protein->RhoA Activation GRK2->GPCR Phosphorylation (Desensitization) CCG215022 CCG-215022 This compound->GRK2 Inhibition ROCK ROCK RhoA->ROCK Activation Actin_pol Actin Polymerization ROCK->Actin_pol G_actin G-actin G_actin->Actin_pol MKL1_G_actin MKL1:G-actin MKL1_G_actin->G_actin Release MKL1 MKL1 MKL1_G_actin->MKL1 MKL1_nuc MKL1 MKL1->MKL1_nuc Translocation SRF SRF MKL1_nuc->SRF Co-activation Target_Genes Target Gene Expression (Proliferation, Migration) SRF->Target_Genes Transcription

Caption: Proposed signaling pathway of CCG-215022 in smooth muscle cells.

Experimental Protocols

Reconstitution and Storage of CCG-215022

Proper handling and storage of CCG-215022 are crucial for maintaining its activity.

  • Reconstitution: CCG-215022 is soluble in DMSO.[3] For a 10 mM stock solution, dissolve 4.995 mg of CCG-215022 in 1 mL of high-quality, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).[2] The DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1 year).[1]

Smooth Muscle Cell Proliferation Assay

This protocol is designed to assess the effect of CCG-215022 on the proliferation of vascular smooth muscle cells (VSMCs).

Workflow Diagram:

Proliferation_Assay_Workflow A 1. Seed VSMCs in a 96-well plate B 2. Serum-starve cells (24-48h) A->B C 3. Pre-treat with CCG-215022 (e.g., 0.1 - 10 µM) for 30 min B->C D 4. Stimulate with a mitogen (e.g., PDGF-BB, 20 ng/mL) C->D E 5. Incubate for 24-48h D->E F 6. Assess proliferation (e.g., BrdU or EdU incorporation) E->F G 7. Data Analysis F->G

Caption: Workflow for the smooth muscle cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed VSMCs (e.g., human aortic smooth muscle cells) in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. Allow cells to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free or low-serum (0.5% FBS) medium and incubate for 24-48 hours to synchronize the cells in a quiescent state.

  • Pre-treatment with CCG-215022: Prepare serial dilutions of CCG-215022 in a serum-free medium. A suggested concentration range is 0.1 µM to 10 µM. Remove the starvation medium and add the CCG-215022-containing medium to the wells. Incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest CCG-215022 concentration.

  • Mitogen Stimulation: Add a mitogen such as platelet-derived growth factor-BB (PDGF-BB) to a final concentration of 20 ng/mL to the wells already containing CCG-215022. Do not add mitogen to negative control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C.

  • Assessment of Proliferation: Measure cell proliferation using a preferred method, such as:

    • BrdU/EdU Incorporation Assay: Follow the manufacturer's instructions for labeling cells with BrdU or EdU and subsequent detection.

    • MTT/XTT Assay: Add the reagent to the wells and measure the absorbance according to the manufacturer's protocol.

  • Data Analysis: Normalize the proliferation data to the vehicle-treated, mitogen-stimulated control. Plot the results as a percentage of inhibition versus the log of the CCG-215022 concentration to determine the IC₅₀.

Smooth Muscle Cell Migration Assay

This protocol utilizes the wound-healing (scratch) assay to evaluate the effect of CCG-215022 on VSMC migration.

Workflow Diagram:

Migration_Assay_Workflow A 1. Grow VSMCs to confluence in a 6-well plate B 2. Create a 'scratch' with a sterile pipette tip A->B C 3. Wash with PBS to remove debris B->C D 4. Add serum-free medium with CCG-215022 (e.g., 0.1 - 10 µM) C->D E 5. Image the scratch at 0h D->E F 6. Incubate and image at subsequent time points (e.g., 12h, 24h) E->F G 7. Quantify the wound closure area F->G

Caption: Workflow for the smooth muscle cell migration (wound-healing) assay.

Detailed Protocol:

  • Cell Culture: Seed VSMCs in a 6-well plate and grow until a confluent monolayer is formed.

  • Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add serum-free or low-serum medium containing the desired concentrations of CCG-215022 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO).

  • Imaging (Time 0): Immediately after adding the treatment, acquire images of the scratch in each well using a phase-contrast microscope. Mark the imaged locations for subsequent time points.

  • Incubation and Imaging: Incubate the plate at 37°C. Acquire images of the same marked locations at various time points (e.g., 12 and 24 hours).

  • Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial scratch area.

Smooth Muscle Cell Contractility Assay

This protocol describes a gel contraction assay to measure the effect of CCG-215022 on the contractile function of VSMCs.

Workflow Diagram:

Contractility_Assay_Workflow A 1. Prepare a collagen I solution B 2. Resuspend VSMCs in serum-free medium A->B C 3. Mix VSMCs with the collagen solution B->C D 4. Polymerize the collagen gel in a 24-well plate C->D E 5. Add medium with CCG-215022 (e.g., 0.1 - 10 µM) D->E F 6. Gently detach the gel from the well sides E->F G 7. Incubate and image the gel diameter over time F->G H 8. Measure and quantify gel contraction G->H

Caption: Workflow for the smooth muscle cell contractility (gel contraction) assay.

Detailed Protocol:

  • Collagen Preparation: On ice, prepare a neutralized collagen type I solution according to the manufacturer's instructions.

  • Cell Suspension: Trypsinize and resuspend VSMCs in serum-free medium at a concentration of 2 x 10⁵ to 5 x 10⁵ cells/mL.

  • Collagen-Cell Mixture: Mix the cell suspension with the neutralized collagen solution.

  • Gel Polymerization: Pipette the collagen-cell mixture into a 24-well plate (500 µL/well) and allow it to polymerize at 37°C for 30-60 minutes.

  • Treatment: After polymerization, add serum-free medium containing different concentrations of CCG-215022 (e.g., 0.1 µM to 10 µM) or vehicle to each well.

  • Gel Detachment: Gently detach the polymerized gels from the sides of the wells using a sterile pipette tip to allow for contraction.

  • Incubation and Imaging: Incubate the plate at 37°C and capture images of the gels at specified time points (e.g., 0, 4, 8, 24 hours).

  • Data Analysis: Measure the diameter of the collagen gels from the images. Calculate the percentage of contraction relative to the initial gel area.

Conclusion

CCG-215022 presents a valuable tool for investigating the role of GRK-mediated signaling in smooth muscle cell pathophysiology. The protocols outlined above provide a framework for studying its effects on key cellular processes. Researchers are encouraged to optimize concentrations and incubation times based on their specific smooth muscle cell type and experimental conditions. These studies will contribute to a better understanding of vascular diseases and may aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols: CCG-215022 Treatment of Murine Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCG-215022 is a potent small molecule inhibitor of G protein-coupled receptor kinases (GRKs), demonstrating nanomolar efficacy against GRK2 and GRK5, and to a lesser extent, GRK1.[1][2] Upregulation and increased activity of GRK2 are hallmarks of cardiac stress and heart failure.[3][4] Inhibition of GRK2 has been shown to improve cardiac function and reduce cardiac remodeling in various animal models of heart failure.[3][4] Treatment of murine cardiomyocytes with CCG-215022 has been found to significantly increase contractility at concentrations 20-fold lower than paroxetine, a less selective GRK2 inhibitor.[1] These findings suggest that CCG-215022 holds promise as a therapeutic agent for cardiovascular diseases characterized by diminished cardiac function.

These application notes provide detailed protocols for the treatment of murine cardiomyocytes with CCG-215022, including methods for cell isolation and culture, and assays to evaluate the compound's effects on cardiomyocyte function and signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of CCG-215022 against key G protein-coupled receptor kinases.

Target KinaseIC50 (µM)
GRK13.9 ± 1
GRK20.15 ± 0.07
GRK50.38 ± 0.06
Table 1: Inhibitory activity of CCG-215022. Data represents the half-maximal inhibitory concentration (IC50) values.[1][2]

Signaling Pathways

CCG-215022 primarily targets GRK2 and GRK5, which are key regulators of G protein-coupled receptor (GPCR) signaling in cardiomyocytes.[1][2] Elevated GRK2 levels in failing hearts lead to desensitization of β-adrenergic receptors (β-ARs), impairing the heart's ability to respond to sympathetic stimulation and reducing contractile force.[5][6][7] By inhibiting GRK2, CCG-215022 is expected to restore β-AR sensitivity, leading to enhanced downstream signaling and improved contractility.

Furthermore, GRK2 is implicated in pathological cardiac hypertrophy through the activation of the Akt/GSK3β/NFAT signaling cascade.[3][4] Therefore, inhibition of GRK2 by CCG-215022 may also have anti-hypertrophic effects. The Ras-related GTPase RhoA is another important signaling molecule in cardiomyocytes, mediating both cardioprotective and pathological effects such as fibrosis.[8][9] The interplay between GRK2 inhibition and RhoA signaling in the context of CCG-215022 treatment warrants further investigation.

Caption: Proposed signaling pathway of CCG-215022 in cardiomyocytes.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Murine Cardiomyocytes

This protocol is adapted from established methods for isolating and culturing neonatal murine cardiomyocytes.[10][11][12]

Materials:

  • 1-3 day old mouse pups

  • Hanks' Balanced Salt Solution (HBSS)

  • DMEM/F-12 medium with stable Glutamine and 15 mM HEPES

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin/Streptomycin (100X)

  • L-Glutamine (200 mM)

  • Non-essential amino acid solution (100X)

  • Sodium pyruvate (B1213749) (100 mM)

  • Collagenase Type II

  • Pancreatin

  • 0.1% Gelatin solution

  • Sterile surgical instruments

  • 70% Ethanol

Procedure:

  • Preparation:

    • Pre-coat culture plates with 0.1% gelatin solution for at least 1 hour at 37°C.[11]

    • Prepare "Cardiac Cell Adhesion Medium" by supplementing DMEM/F-12 with 10% FBS, 5% horse serum, 1% penicillin/streptomycin, 1% L-glutamine, 1% non-essential amino acids, and 1% sodium pyruvate.[11]

    • Prepare enzymatic digestion solution containing Collagenase A (0.45 mg/mL) and Pancreatin (1 mg/mL) in HBSS.[11]

  • Isolation:

    • Euthanize neonatal mice according to approved institutional animal care and use committee protocols.

    • Sterilize the chest area with 70% ethanol.

    • Excise the hearts and place them in ice-cold HBSS.

    • Mince the ventricular tissue into small pieces (1-2 mm³).

  • Digestion:

    • Transfer the minced tissue to the enzymatic digestion solution.

    • Incubate at 37°C with gentle agitation for 20-30 minutes.[12]

    • Gently triturate the tissue suspension every 5-10 minutes with a P1000 pipette to aid dissociation.

    • Stop the digestion by adding an equal volume of Cardiac Cell Adhesion Medium.

  • Cell Culture:

    • Filter the cell suspension through a 40-100 µm cell strainer to remove undigested tissue.[12]

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Cardiac Cell Adhesion Medium.

    • To enrich for cardiomyocytes, pre-plate the cells on an uncoated culture dish for 1-2 hours at 37°C. Fibroblasts will adhere more readily than cardiomyocytes.

    • Carefully collect the supernatant containing the cardiomyocytes and seed them onto the gelatin-coated plates.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

Cardiomyocyte_Isolation_Workflow cluster_prep Preparation cluster_isolation Isolation cluster_digestion Digestion & Plating Coat_plates Coat Plates with Gelatin Seed Seed Cardiomyocytes Coat_plates->Seed Prep_media Prepare Media & Digestion Solution Digest Enzymatic Digestion (37°C) Prep_media->Digest Euthanize Euthanize Pups Excise_hearts Excise Hearts Euthanize->Excise_hearts Mince_tissue Mince Ventricular Tissue Excise_hearts->Mince_tissue Mince_tissue->Digest Triturate Triturate Digest->Triturate Stop_digest Stop Digestion Triturate->Stop_digest Filter Filter Cell Suspension Stop_digest->Filter Centrifuge Centrifuge Filter->Centrifuge Pre_plate Pre-plate (enrich cardiomyocytes) Centrifuge->Pre_plate Pre_plate->Seed Incubate Incubate (37°C, 5% CO₂) Seed->Incubate

References

Troubleshooting & Optimization

Technical Support Center: CCG215022

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers using CCG215022 who are encountering issues with its dissolution in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies between suppliers. It is crucial to consult the Certificate of Analysis (CoA) provided with your specific lot of the compound. Generally, the solubility is reported to be between 1 mg/mL and 100 mg/mL.[1][2][3]

Q2: I am having difficulty dissolving this compound in DMSO, even at a concentration that is reported to be soluble. What could be the issue?

A2: Several factors can contribute to dissolution problems. One of the most common issues is the quality of the DMSO.[2] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of many organic compounds, including this compound.[2] Additionally, the purity of the compound and the ambient temperature can affect solubility.

Q3: Are there any recommended techniques to aid the dissolution of this compound in DMSO?

A3: Yes, if you are experiencing precipitation or slow dissolution, gentle heating and/or sonication can be used to aid the process.[4] It is important to use these methods judiciously to avoid degradation of the compound.

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of G protein-coupled receptor kinases (GRKs).[1][2][5][6][7][8] It shows high potency against GRK2 and GRK5, and to a lesser extent, GRK1.[1][2][5][7] By inhibiting GRKs, this compound can prevent the desensitization of G protein-coupled receptors (GPCRs).[1]

Troubleshooting Guide: this compound Dissolution in DMSO

If you are encountering issues with dissolving this compound in DMSO, please follow the steps outlined in the workflow below.

G cluster_0 start Start: this compound not dissolving in DMSO check_dmso 1. Verify DMSO Quality - Use fresh, anhydrous (≤0.05% water) DMSO - Use a previously unopened bottle if possible start->check_dmso check_conc 2. Review Concentration - Is the target concentration within the reported solubility range? - Refer to the supplier's datasheet for your lot check_dmso->check_conc aid_dissolution 3. Aid Dissolution - Warm the solution gently (e.g., 37°C water bath) - Sonicate the vial for short intervals check_conc->aid_dissolution assess_solubility 4. Assess Solubility - Does the compound fully dissolve? aid_dissolution->assess_solubility success Solution is ready for use assess_solubility->success Yes contact_support Contact Technical Support - Provide lot number, concentration, and troubleshooting steps taken assess_solubility->contact_support No

Caption: Troubleshooting workflow for this compound dissolution issues.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents from different suppliers.

SupplierSolventSolubility
Cayman ChemicalDMSO1 mg/mL
DMF1 mg/mL
DMSO:PBS (pH 7.2) (1:5)0.16 mg/mL
Selleck ChemicalsDMSO100 mg/mL (200.2 mM)
WaterInsoluble
EthanolInsoluble
MedChemExpressDMSO≥ 28 mg/mL (56.06 mM)
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (5.01 mM); Clear solution
10% DMSO >> 90% (20% SBE-β-CD in saline)2.5 mg/mL (5.01 mM); Suspended solution
ProbechemDMSO≥ 28 mg/mL

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

  • Materials:

    • This compound solid powder

    • Anhydrous, high-purity DMSO (≤0.05% water)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to minimize moisture condensation.

    • Weigh the desired amount of this compound powder and transfer it to a sterile vial.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles are present, warm the solution in a water bath at a temperature not exceeding 37°C for 5-10 minutes. Alternatively, sonicate the vial in a water bath sonicator for 2-5 minutes.

    • Vortex the solution again and visually inspect for complete dissolution.

    • Once fully dissolved, the stock solution can be aliquoted and stored as recommended on the product datasheet (typically -20°C or -80°C for long-term storage).[2][3][8]

Note on Hygroscopic DMSO: Selleck Chemicals explicitly states that moisture-absorbing DMSO reduces the solubility of this compound and advises using fresh DMSO.[2] MedChemExpress also highlights that hygroscopic DMSO has a significant impact on solubility and recommends using newly opened DMSO.[4]

Signaling Pathway

This compound acts as an inhibitor of G protein-coupled receptor kinases (GRKs). The diagram below illustrates the canonical GPCR signaling pathway and the point of intervention for this compound.

G cluster_pathway ligand Ligand gpcr GPCR (G Protein-Coupled Receptor) ligand->gpcr Binds to g_protein G Protein Activation gpcr->g_protein Activates grk GRK (G Protein-Coupled Receptor Kinase) gpcr->grk Phosphorylates activated receptor effector Downstream Effector (e.g., Adenylyl Cyclase) g_protein->effector signaling Cellular Response effector->signaling arrestin β-Arrestin Binding (Desensitization) grk->arrestin Promotes This compound This compound This compound->grk Inhibits

References

Technical Support Center: Optimizing CCG215022 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CCG215022 for in vitro experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of G protein-coupled receptor kinases (GRKs).[1][2][3] It functions by blocking the phosphorylation of G protein-coupled receptors (GPCRs) by GRKs, a key step in receptor desensitization.[4] By inhibiting this process, this compound can prevent the attenuation of signaling from activated GPCRs.[4]

Q2: What are the primary targets of this compound?

A2: this compound is a pan-GRK inhibitor with varying potency for different GRK family members.[5][6] It is most potent against GRK2 and GRK5, with good selectivity over other related kinases like Protein Kinase A (PKA).[1][7]

Q3: What is a recommended starting concentration for this compound in a new in vitro experiment?

A3: For a new cell line or assay, it is advisable to perform a dose-response experiment to determine the optimal concentration range. A broad starting range, for instance, from 10 nM to 10 µM with 3- to 10-fold serial dilutions, can help identify an effective concentration window for more detailed follow-up experiments.[8][9]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][7] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C for long-term use (up to one year) or at -80°C for extended periods.[1][10] For experiments, dilute the stock solution into your aqueous experimental medium, ensuring the final DMSO concentration is low (typically <0.5% v/v) to avoid solvent-induced effects.[11][12]

Q5: How long should I incubate cells with this compound?

A5: The incubation time depends on the specific biological question and the cell line's characteristics, such as its doubling time. For initial dose-response assays, a 24 to 72-hour incubation is a common starting point to observe effects on cell signaling or viability.[8]

Quantitative Data Summary

The following tables summarize the inhibitory activity and experimental concentrations of this compound.

Table 1: Inhibitory Potency (IC50) of this compound against GRKs

TargetIC50 (µM)
GRK13.9[1][5][7][13]
GRK20.15[1][5][7][13]
GRK50.38[1][5][7][13]
PKA120[7]

Table 2: Experimentally Determined Effective Concentrations of this compound

Cell Type/SystemObserved EffectEffective Concentration
Isolated mouse cardiomyocytesIncreased contractility500 nM[7]
Human ULTR myometrial cellsPrevention of histamine (B1213489) H1 receptor desensitizationIC50 = 3.09 µM[7]
Isolated rat mesenteric smooth muscle cellsPrevention of purinergic P2Y2 receptor desensitizationIC50 = 2.95 µM[7]

Signaling Pathway and Experimental Workflow Diagrams

GRK_Signaling_Pathway GRK-Mediated GPCR Desensitization Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR_inactive Inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active Activates G_protein G Protein GPCR_active->G_protein Activates GRK GRK GPCR_active->GRK Recruits & Activates Arrestin β-Arrestin GPCR_active->Arrestin Recruits Phosphorylated Signaling Downstream Signaling G_protein->Signaling GRK->GPCR_active Phosphorylates Internalization Receptor Internalization Arrestin->Internalization This compound This compound This compound->GRK Inhibits Agonist Agonist Agonist->GPCR_inactive Binds

Caption: GRK-mediated GPCR desensitization pathway and the inhibitory action of this compound.

Dose_Response_Workflow Workflow for Determining Optimal this compound Concentration A Prepare this compound Stock (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of this compound (e.g., 10 nM to 10 µM) A->C B Seed Cells in Multi-well Plate D Treat Cells with Dilutions (Include Vehicle Control) B->D C->D E Incubate for a Defined Period (e.g., 24-72 hours) D->E F Perform Assay (e.g., Viability, Signaling Readout) E->F G Analyze Data and Determine IC50/EC50 F->G H Optimize Concentration Range for Further Experiments G->H

Caption: A typical experimental workflow for determining the optimal concentration of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect at tested concentrations - Concentration of this compound is too low.- The target cell line is resistant or does not express the target GRKs.- The compound is inactive.- Test a higher range of concentrations.- Confirm the expression of target GRKs (e.g., GRK2, GRK5) in your cell line via Western Blot or qPCR.- Verify the storage conditions and age of the compound. Test its activity in a known sensitive cell line if possible.[8]
High background signal or non-specific effects - Compound aggregation at high concentrations.- Off-target effects.- Visually inspect the solution for any cloudiness or precipitate.- Perform a full concentration-response curve; aggregating compounds often show a steep, non-saturating dose-response.[12]- Use the lowest effective concentration possible to minimize off-target effects.[14]
Vehicle control (e.g., DMSO) shows a biological effect - The final concentration of the solvent is too high.- Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.- Include an untreated control (no vehicle) and ensure all experimental wells have the same final vehicle concentration.[12]
Variability between replicate wells - Uneven cell plating.- "Edge effect" in multi-well plates.- Ensure a single-cell suspension before plating and use proper pipetting techniques.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile buffer/media.[8]
Compound precipitates in the culture medium - Poor aqueous solubility.- Interaction with media components.- Ensure the final DMSO concentration is sufficient to maintain solubility.- Test the solubility of this compound in the basal medium before adding serum. Consider using a serum-free medium if appropriate for your cell line.[8]

Detailed Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay (e.g., Cell Viability)

Materials:

  • This compound

  • DMSO

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescent ATP assay kit)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of 2x working concentrations by serial dilution in complete culture medium.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2x working concentrations of this compound to the corresponding wells. Also, include wells for a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Troubleshooting_Logic Troubleshooting Logic for In Vitro Experiments with this compound Start Experiment Shows Unexpected Results NoEffect No Effect Observed Start->NoEffect HighVariability High Variability Start->HighVariability NonSpecific Non-Specific Effects Start->NonSpecific CheckConc Increase Concentration Range Verify Target Expression NoEffect->CheckConc Is concentration too low? CheckCompound Check Compound Activity (Storage, Positive Control) NoEffect->CheckCompound Is compound inactive? CheckPlating Review Cell Plating Technique Address Edge Effects HighVariability->CheckPlating CheckSolubility Inspect for Precipitation Lower Concentration NonSpecific->CheckSolubility Is there aggregation? CheckVehicle Verify Vehicle Control Effect (Lower DMSO %) NonSpecific->CheckVehicle Is vehicle causing issues?

Caption: A logical decision-making diagram for troubleshooting common experimental issues.

References

Improving CCG215022 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCG-215022. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CCG-215022 in experimental settings, with a focus on improving its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of CCG-215022?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of CCG-215022. It is soluble in DMSO at concentrations of ≥ 28 mg/mL (56.06 mM) and has been reported to be soluble at up to 100 mg/mL.[1][2][3] It is important to use anhydrous, high-purity DMSO, as the presence of water can reduce the solubility of the compound.[1][4]

Q2: What are the recommended storage conditions for CCG-215022?

A2: For long-term storage, the solid powder form of CCG-215022 should be stored at -20°C, where it is stable for at least three years.[1][5] Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1][2]

Q3: My CCG-215022 solution appears cloudy or has visible precipitate after dilution in aqueous buffer. What is the cause and how can I fix it?

A3: This is a common issue known as precipitation upon dilution, which occurs because CCG-215022 is poorly soluble in aqueous solutions.[1][6] When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration decreases significantly, and the aqueous environment can no longer keep the compound dissolved, leading to precipitation. To address this, refer to the Troubleshooting Guide below for strategies such as sequential dilution, use of co-solvents, or formulation with excipients.

Q4: Can I dissolve CCG-215022 directly in water or ethanol?

A4: No, CCG-215022 is reported to be insoluble in water and ethanol.[1] Attempting to dissolve it directly in these solvents will likely result in a suspension with very low bioavailability of the compound.

Q5: What is the target of CCG-215022?

A5: CCG-215022 is an inhibitor of G protein-coupled receptor kinases (GRKs), with IC50 values of 0.15 µM for GRK2, 0.38 µM for GRK5, and 3.9 µM for GRK1.[7][8][9][10]

Troubleshooting Guide: Improving CCG-215022 Stability in Solution

This guide provides a systematic approach to troubleshoot and improve the stability of CCG-215022 in your experimental solutions.

Issue: Precipitation upon Dilution into Aqueous Media

Cause: The compound's low aqueous solubility is exceeded when the DMSO concentration drops sharply upon dilution.

Solutions:

  • Optimize Dilution Technique:

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume of your experimental medium while gently vortexing.[11]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally <0.1%) to minimize solvent effects on your biological system.[11]

  • Modify the Solvent System:

    • Co-solvents: For in vivo studies, a common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution with a solubility of at least 2.5 mg/mL.[12]

    • Excipients: Another suggested in vivo formulation is 10% DMSO in 90% (20% SBE-β-CD in saline), which results in a suspended solution with a solubility of 2.5 mg/mL.[12] For in vitro assays, the use of cyclodextrins can also be explored to enhance solubility.

Issue: Observed Degradation or Loss of Activity Over Time

Cause: Although stable as a solid and in DMSO stock at low temperatures, CCG-215022's stability in aqueous working solutions at physiological temperatures (e.g., 37°C) has not been extensively reported and may be limited.

Solutions:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of CCG-215022 from a frozen DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Conduct a Stability Assessment: If your experiments run for an extended duration, it is crucial to determine the stability of CCG-215022 under your specific experimental conditions. See the detailed "Experimental Protocol for Assessing Compound Stability in Solution" below.

  • Control Experimental Conditions:

    • pH: The stability of compounds can be pH-dependent. Ensure the pH of your buffer is stable throughout the experiment.

    • Light and Air Exposure: Protect your solutions from light by using amber vials or covering them with foil. Minimize exposure to air to reduce the risk of oxidation.[13]

Quantitative Data Summary

ParameterSolvent/ConditionValueReference(s)
Solubility DMSO≥ 28 mg/mL (56.06 mM)[12]
DMSO100 mg/mL (200.2 mM)[1]
WaterInsoluble[1]
EthanolInsoluble[1]
DMSO:PBS (pH 7.2) (1:5)0.16 mg/mL[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (5.01 mM)[12]
10% DMSO, 90% (20% SBE-β-CD in saline)2.5 mg/mL (5.01 mM)[12]
Storage Stability Solid Powder at -20°C≥ 3 years[1][5]
In DMSO at -80°C≥ 2 years[2]
In DMSO at -20°C≥ 1 year[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of CCG-215022 (Molecular Weight: 499.50 g/mol ) required to prepare your desired volume of a 10 mM stock solution.

  • Weighing: Accurately weigh the calculated amount of CCG-215022 powder.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution to 37°C for 5-10 minutes and sonicate briefly to ensure complete dissolution.[4]

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]

Protocol for Assessing Compound Stability in Solution

This protocol allows you to determine the stability of CCG-215022 in your specific experimental medium over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Working Solution: Prepare your final working concentration of CCG-215022 in your experimental buffer or cell culture medium.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your reference sample.

  • Incubation: Incubate the remaining working solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots from the incubated solution.

  • Sample Quenching and Storage: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.

  • HPLC Analysis: Analyze all samples (T=0 and subsequent timepoints) by a validated HPLC method. The percentage of CCG-215022 remaining at each time point is calculated by comparing the peak area to that of the T=0 sample.

Visualizations

GRK_Signaling_Pathway Ligand Agonist (Ligand) GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates G_Protein G Protein (GDP-bound) GPCR_active->G_Protein GRK GRK GPCR_active->GRK Recruits & Activates GPCR_P Phosphorylated GPCR G_Protein_active Gα-GTP + Gβγ G_Protein->G_Protein_active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces GRK->GPCR_active Phosphorylates CCG215022 CCG-215022 This compound->GRK Inhibits Arrestin β-Arrestin GPCR_P->Arrestin Recruits Internalization Receptor Internalization & Desensitization Arrestin->Internalization Mediates Troubleshooting_Workflow Start Start: CCG-215022 Precipitation Observed Check_Stock Check DMSO Stock: Is it clear? Start->Check_Stock Recreate_Stock Recreate Stock Solution: - Use anhydrous DMSO - Warm/sonicate gently Check_Stock->Recreate_Stock No Optimize_Dilution Optimize Dilution Method Check_Stock->Optimize_Dilution Yes Recreate_Stock->Check_Stock Serial_Dilution Use Serial Dilution in Pre-warmed Medium Optimize_Dilution->Serial_Dilution Check_Final_DMSO Is Final DMSO Concentration <0.1%? Serial_Dilution->Check_Final_DMSO Adjust_Stock_Conc Adjust Stock Concentration to Lower Final DMSO Check_Final_DMSO->Adjust_Stock_Conc No Still_Precipitation1 Still Precipitates? Check_Final_DMSO->Still_Precipitation1 Yes Adjust_Stock_Conc->Check_Final_DMSO Consider_Formulation Consider Formulation Aids Still_Precipitation1->Consider_Formulation Yes End End: Optimized Protocol Still_Precipitation1->End No Use_Excipients Test Solubilizing Excipients (e.g., Cyclodextrins) Consider_Formulation->Use_Excipients Still_Precipitation2 Still Precipitates? Use_Excipients->Still_Precipitation2 Stability_Assay Conduct Stability Assay to Determine Max Soluble Concentration Still_Precipitation2->Stability_Assay Yes Still_Precipitation2->End No Stability_Assay->End

References

Troubleshooting CCG215022 experiments showing no effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering experiments where CCG215022 shows no observable effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of G protein-coupled receptor kinases (GRKs).[1][2][3][4] It exhibits nanomolar potency against GRK2 and GRK5, and to a lesser extent, GRK1.[1][3] By inhibiting these kinases, this compound prevents the phosphorylation of activated G protein-coupled receptors (GPCRs), a key step in receptor desensitization and internalization. This leads to a potentiation of GPCR signaling.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at -80°C for up to 2 years.[1][2] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[2] For stock solutions in DMSO, it is recommended to aliquot and store at -80°C for up to one year or -20°C for up to one month to avoid repeated freeze-thaw cycles.[2] Ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO.[2] One supplier indicates a solubility of 100 mg/mL in DMSO.[2] It is reported to be insoluble in water and ethanol.[2] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What are the known cellular effects of this compound?

A4: In murine cardiomyocytes, treatment with this compound has been shown to significantly increase contractility.[1] It has also been demonstrated to prevent the desensitization of histamine (B1213489) H1 receptor and purinergic P2Y2 receptor-driven signaling in human uterine smooth muscle cells and rat mesenteric smooth muscle cells, respectively.

Troubleshooting Guide: No Effect Observed in this compound Experiments

If your experiments with this compound are not showing the expected effect, please review the following potential issues and troubleshooting steps.

Experimental Workflow for a Typical Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cells pretreat Pre-incubate with this compound prep_cells->pretreat prep_compound Prepare this compound Working Solution prep_compound->pretreat prep_agonist Prepare Agonist Solution stimulate Stimulate with Agonist prep_agonist->stimulate pretreat->stimulate lyse Lyse Cells / Fix Cells stimulate->lyse assay Perform Assay (e.g., Western Blot, Calcium Imaging) lyse->assay analyze Data Analysis assay->analyze

Caption: A general workflow for a cell-based experiment with this compound.

Troubleshooting Decision Tree

troubleshooting_tree start No Effect Observed with this compound check_compound Is the compound preparation and storage correct? start->check_compound check_cells Is the cell system appropriate and healthy? check_compound->check_cells Yes compound_issue Prepare fresh stock and working solutions. Verify solubility. check_compound->compound_issue No check_protocol Is the experimental protocol optimized? check_cells->check_protocol Yes cell_issue Confirm GRK expression and GPCR of interest. Check for mycoplasma. check_cells->cell_issue No check_readout Is the assay readout sensitive and appropriate? check_protocol->check_readout Yes protocol_issue Optimize concentration, pre-incubation, and agonist stimulation times. check_protocol->protocol_issue No readout_issue Validate assay with positive controls. Increase sensitivity. check_readout->readout_issue No

Caption: A decision tree to guide troubleshooting efforts.

Detailed Troubleshooting Q&A

Question: My this compound treatment shows no effect. Where should I start troubleshooting?

Answer: Start by systematically evaluating the key components of your experiment: the compound itself, your cell system, your experimental protocol, and your assay readout.

1. Compound Integrity and Preparation

  • Is your this compound stock solution properly prepared and stored?

    • Recommendation: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.[2] Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C for long-term use.[2]

  • Are you using the correct concentration?

    • Recommendation: The IC50 values for this compound against GRK2 and GRK5 are in the nanomolar range (0.15 µM and 0.38 µM, respectively).[1][3] Ensure your final concentration in the cell culture medium is appropriate to inhibit these targets. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

  • Is the compound soluble in your final working solution?

    • Recommendation: When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding the compound.

2. Cell System and Target Expression

  • Does your cell line express the target GRKs (GRK2, GRK5) and the GPCR of interest?

    • Recommendation: Verify the expression of GRK2 and GRK5 in your cell line at the protein level using Western blot or at the mRNA level using RT-qPCR. Also, confirm the expression of the GPCR you are studying.

  • Are your cells healthy?

    • Recommendation: Ensure your cells are in the logarithmic growth phase and have good viability. Check for signs of stress or contamination, such as changes in morphology or the presence of mycoplasma.

  • Is the GPCR signaling pathway functional in your cells?

    • Recommendation: Before testing the inhibitor, validate the GPCR signaling pathway by stimulating the cells with a known agonist and measuring the expected downstream response (e.g., calcium mobilization, cAMP production, ERK phosphorylation).

3. Experimental Protocol

  • Is the pre-incubation time with this compound sufficient?

    • Recommendation: The inhibitor needs time to enter the cells and engage with its target. A pre-incubation time of 30-60 minutes is often a good starting point. You may need to optimize this for your specific experiment.

  • Is the agonist stimulation appropriate?

    • Recommendation: Ensure you are using an appropriate concentration and duration of agonist stimulation to induce a robust and measurable desensitization of the GPCR. A full dose-response and time-course for the agonist should be performed.

  • Have you included appropriate controls?

    • Recommendation:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the this compound-treated cells.

      • Agonist-only Control: Cells treated with the agonist but not the inhibitor to establish the baseline desensitized response.

      • No-treatment Control: Cells that are not treated with the inhibitor or the agonist to establish the basal activity of the signaling pathway.

      • Positive Control Inhibitor (if available): Use another known GRK inhibitor to confirm that the pathway can be modulated.

4. Assay Readout and Data Analysis

  • Is your assay sensitive enough to detect the expected changes?

    • Recommendation: If you are measuring a subtle change in signaling, your assay may not be sensitive enough. For example, when using Western blotting to detect changes in protein phosphorylation, ensure you are using high-quality antibodies and an optimized protocol. Consider more sensitive assays if necessary.

  • Are you measuring the correct downstream event?

    • Recommendation: Inhibition of GRK should potentiate or prolong the GPCR signal. Ensure your assay is designed to capture this. For example, instead of a single endpoint measurement, a kinetic measurement of the signaling response might be more informative.

Quantitative Data Summary

ParameterValueSource
IC50 (GRK1) 3.9 µM[1][3]
IC50 (GRK2) 0.15 µM[1][3]
IC50 (GRK5) 0.38 µM[1][3]
Solubility (DMSO) ≥ 28 mg/mL (56.06 mM)MedChemExpress Datasheet
Storage (Powder) -20°C for 3 years[2]
Storage (Stock in DMSO) -80°C for 1 year[2]

Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive Binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation G_protein G Protein GPCR_active->G_protein Activates GRK GRK2/5 GPCR_active->GRK Recruits GPCR_phos GPCR-P Downstream Downstream Signaling G_protein->Downstream GRK->GPCR_active Phosphorylates This compound This compound This compound->GRK Inhibits Arrestin β-Arrestin Internalization Internalization / Desensitization

Caption: The GPCR signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocol: GPCR Phosphorylation Assay

This protocol provides a general framework for assessing the effect of this compound on agonist-induced GPCR phosphorylation using Western blotting.

Materials:

  • Cell line expressing the GPCR of interest and GRK2/5.

  • Complete cell culture medium.

  • This compound (powder and DMSO for stock solution).

  • GPCR agonist.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-phospho-GPCR, anti-total-GPCR, anti-loading control like β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate for 24-48 hours under standard cell culture conditions.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, prepare serial dilutions of the this compound stock in serum-free medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.

  • Inhibitor Pre-treatment:

    • Wash the cells once with warm PBS.

    • Add the this compound working solutions or the vehicle control to the respective wells.

    • Pre-incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare the GPCR agonist at the desired concentration in serum-free medium.

    • Add the agonist to the wells and incubate for the desired time (e.g., 5, 15, 30 minutes) at 37°C. Include a control well with no agonist stimulation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-GPCR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total GPCR and a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-GPCR signal to the total GPCR signal and the loading control.

    • Compare the levels of GPCR phosphorylation between the different treatment groups. A successful experiment will show that this compound treatment reduces the agonist-induced increase in GPCR phosphorylation in a dose-dependent manner.

References

Technical Support Center: CCG-215022 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CCG-215022 in cell-based cytotoxicity and proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is CCG-215022 and what is its primary mechanism of action?

A1: CCG-215022 is a potent, small-molecule inhibitor of G protein-coupled receptor kinases (GRKs). It is considered a pan-GRK inhibitor, demonstrating inhibitory activity against GRK1, GRK2, and GRK5, with nanomolar potency against GRK2 and GRK5.[1][2][3][4][5][6] Its primary mechanism is to block the phosphorylation of activated G protein-coupled receptors (GPCRs) by GRKs, a key step in receptor desensitization and internalization.

Q2: What are the expected effects of CCG-215022 on cancer cell lines?

A2: As a GRK inhibitor, CCG-215022 is expected to modulate signaling pathways downstream of GPCRs that are involved in cell proliferation, survival, and migration. Specifically, inhibition of GRK5 has been shown to reduce tumor growth and self-renewal in rhabdomyosarcoma (RMS) models, in part by inducing programmed cell death.[1][7] Inhibition of GRK2 has been linked to the induction of p53-dependent mitochondrial apoptosis in thyroid cancer cells.[8] Therefore, the expected effects of CCG-215022 on cancer cells are likely to be anti-proliferative and pro-apoptotic, although the specific outcome can be cell-type dependent.

Q3: In which cancer cell lines has the activity of CCG-215022 or GRK inhibition been reported?

A3: The direct effects of CCG-215022 have been documented in rhabdomyosarcoma (RMS), where it reduces tumor growth and self-renewal capacity.[1][7] The broader role of its targets, GRK2 and GRK5, has been studied in various cancers. For instance, GRK5 is highly expressed in glioblastoma and its depletion leads to reduced cell growth.[1] Similarly, GRK2 is implicated in breast cancer and thyroid cancer, where its inhibition can suppress proliferation and induce apoptosis.[8]

Q4: How should I prepare and store CCG-215022 for in vitro experiments?

A4: CCG-215022 is typically supplied as a solid. For in vitro assays, it should be dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4][6] For example, a stock solution can be prepared at a concentration of 100 mg/mL in fresh, moisture-free DMSO.[4][6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[3][4] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your experiment is consistent across all conditions and is at a non-toxic level for your cells (typically ≤ 0.5%).

Troubleshooting Guide

Q5: I am not observing any cytotoxic effect with CCG-215022 in my cell line. What could be the reason?

A5: There are several potential reasons for a lack of observed cytotoxicity:

  • Cell Line Specificity: The cytotoxic effect of GRK inhibition can be highly dependent on the specific cancer cell line and its reliance on particular GPCR signaling pathways for survival and proliferation. Your cell line may not be sensitive to GRK inhibition.

  • Compound Concentration and Incubation Time: Ensure you are using a sufficient concentration range and incubation time. It is advisable to perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) and test different time points (e.g., 24, 48, and 72 hours).

  • Compound Stability: Ensure that your CCG-215022 stock solution has been stored correctly and has not degraded. Repeated freeze-thaw cycles should be avoided.

  • Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of CCG-215022. Consider using a more sensitive assay or a combination of assays that measure different aspects of cell death (e.g., apoptosis, necrosis).

Q6: My results from the MTT assay are inconsistent when using CCG-215022. What are the common pitfalls?

A6: Inconsistent MTT assay results can arise from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure your cell suspension is homogenous and that you are seeding a consistent number of cells in each well.

  • Compound Precipitation: At higher concentrations, CCG-215022 may precipitate in the culture medium. Visually inspect your plates for any signs of precipitation. If observed, you may need to adjust your solvent or use a lower concentration range.

  • Interference with MTT Reagent: Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, you can perform a control experiment in cell-free wells containing your culture medium and CCG-215022 at the highest concentration used in your experiment.

  • Incomplete Formazan (B1609692) Solubilization: Ensure that the formazan crystals are fully dissolved before reading the plate. Incomplete solubilization is a common source of variability.

Q7: I am seeing an increase in MTT signal at some concentrations of CCG-215022. Is this expected?

A7: An increase in MTT signal is not a typical cytotoxic response. This could be due to a few factors:

  • Hormesis: Some compounds can have a stimulatory effect at low concentrations and an inhibitory effect at high concentrations.

  • Metabolic Effects: CCG-215022, as a kinase inhibitor, could potentially alter the metabolic state of the cells, leading to an increase in mitochondrial reductase activity, which is what the MTT assay measures. This does not necessarily equate to an increase in cell number.

  • Assay Artifact: As mentioned previously, the compound might be directly reducing the MTT reagent.

It is highly recommended to complement the MTT assay with a direct cell counting method (e.g., trypan blue exclusion) or an assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or DNA content (CyQUANT assay), to confirm the results.

Data Presentation

The following tables summarize the known inhibitory profile of CCG-215022 and the reported effects of GRK inhibitors on cancer cell lines.

Table 1: Kinase Inhibitory Profile of CCG-215022

Target KinaseIC₅₀ (µM)
GRK13.9
GRK20.15 ± 0.07
GRK50.38 ± 0.06
PKA120
[Source:[1][2][3][4][5][6]]

Table 2: Reported Effects of GRK Inhibitors on Cancer Cell Lines

InhibitorCancer TypeCell Line(s)Observed EffectsIC₅₀ (Cytotoxicity)
CCG-215022 Rhabdomyosarcoma381T, Rh5 (in vivo xenografts)Reduced tumor growth and self-renewal.[1][7]Not Reported
Amlexanox (B1666007) (GRK5 inhibitor)GlioblastomaU87, U251Dose- and time-dependent inhibition of cell viability; induction of apoptosis.[9]~120-140 µM (72h)
KRX-C7 (GRK2 inhibitor)Thyroid CancerBHT-101 (p53-expressing)Inhibition of cell proliferation; induction of p53-dependent apoptosis.[8]Not Reported

Note: The cytotoxicity IC₅₀ values for Amlexanox and the effects of KRX-C7 are provided as a reference for the potential effects of GRK inhibition. The specific cytotoxic profile of CCG-215022 across a broad range of cancer cell lines has not been extensively reported in the public domain.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general guideline for assessing the effect of CCG-215022 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CCG-215022

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CCG-215022 in complete culture medium from your DMSO stock.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest CCG-215022 concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CCG-215022 or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the CCG-215022 concentration to determine the IC₅₀ value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CCG-215022

  • DMSO (cell culture grade)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentrations of CCG-215022 or vehicle control (DMSO) for the chosen duration.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualization

GRK_Signaling_Pathway GRK Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G Protein GPCR->G_protein Activation GRK GRK2/5 GPCR->GRK Recruitment of GRK to activated receptor Arrestin β-Arrestin GPCR->Arrestin β-Arrestin Binding (Desensitization) Downstream_Effectors Downstream Effectors (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream_Effectors Signal Transduction GRK->GPCR Phosphorylation p53_degradation p53 Degradation GRK->p53_degradation Promotes (p53-dependent cancers) Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis p53_degradation->Apoptosis_Inhibition Leads to Ligand Ligand Ligand->GPCR Activation CCG215022 CCG-215022 This compound->GRK Inhibition

Caption: GRK signaling pathway and the inhibitory action of CCG-215022.

Cytotoxicity_Workflow Experimental Workflow for CCG-215022 Cytotoxicity Assessment cluster_assays 5. Cytotoxicity/Apoptosis Assays start Start cell_culture 1. Cell Culture (Select and culture cancer cell lines) start->cell_culture seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Add serial dilutions of CCG-215022) seeding->treatment incubation 4. Incubation (24h, 48h, 72h) treatment->incubation mt_assay MTT Assay (Metabolic Activity) incubation->mt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_acquisition 6. Data Acquisition (Microplate Reader / Flow Cytometer) mt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis 7. Data Analysis (Calculate % Viability, IC50, % Apoptosis) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

References

Technical Support Center: CCG215022 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of the G protein-coupled receptor kinase (GRK) inhibitor, CCG215022.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent inhibitor of G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK5, with IC50 values of 0.15 µM and 0.38 µM, respectively[1][2]. It is a valuable tool for studying the roles of these kinases in various physiological and pathological processes, including cardiovascular diseases[3][4]. Like many small molecule inhibitors developed for kinase targets, this compound is a hydrophobic molecule with a molecular weight of 499.50 g/mol [2][5]. The provided solubility data indicates that it is soluble in DMSO (≥ 28 mg/mL) but its aqueous solubility is not specified, a common characteristic of compounds that may exhibit poor oral bioavailability[3][5][6]. Poor aqueous solubility can limit the dissolution of the compound in the gastrointestinal tract, leading to low absorption and reduced systemic exposure, which can compromise the efficacy of in vivo studies.

Q2: What are the initial signs of poor bioavailability for this compound in my animal model?

A2: Low or highly variable plasma concentrations of this compound after administration are the most direct indicators of poor bioavailability. Other signs may include a lack of a dose-dependent therapeutic response in your in vivo experiments, or a significant discrepancy between in vitro potency and the in vivo doses required to observe a pharmacological effect. For instance, if this compound demonstrates nanomolar potency in cell-based assays but requires high micromolar or even millimolar equivalent doses in vivo to show efficacy, poor bioavailability is a likely culprit.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds. These can be broadly categorized into three main approaches: increasing the surface area for dissolution, enhancing the apparent solubility, and utilizing lipid-based delivery systems.[7][8][9] The choice of strategy will depend on the specific physicochemical properties of this compound and the experimental context.

Troubleshooting Guide: Improving this compound Bioavailability

This guide provides a systematic approach to troubleshooting and improving the in vivo bioavailability of this compound.

Problem 1: Low and Variable Plasma Concentrations of this compound

Possible Cause: Poor dissolution of the crystalline form of this compound in the gastrointestinal fluids.

Solutions:

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[10][11]

    • Micronization: Techniques like air-jet milling can reduce particle sizes to the 2–5 μm range.[9]

    • Nanonization: Technologies such as high-pressure homogenization or ball milling can produce nanocrystals with particle sizes between 100–250 nm, significantly increasing the surface area.[9][11]

  • Modification of the Solid State: Altering the crystalline structure to a higher energy amorphous form can improve solubility.

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix using techniques like spray drying or hot-melt extrusion can create a stable amorphous form that dissolves more readily.[7][12][13]

Quantitative Data Summary: Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyTypical Particle/Droplet SizeMechanism of Bioavailability EnhancementKey AdvantagesPotential Challenges
Micronization 1 - 50 µmIncreased surface area for dissolution.[10]Simple, established technique.May not be sufficient for very poorly soluble compounds.
Nanonization (Nanosuspensions) 100 - 600 nmDrastically increased surface area and saturation solubility.[9][11]Significant improvement in dissolution rate.Potential for particle agglomeration, requiring stabilizers.[8]
Amorphous Solid Dispersions Molecular dispersionIncreased apparent solubility and dissolution rate.[7][13]Can achieve high drug loading.Physical instability (recrystallization) over time.[14]
Cyclodextrin (B1172386) Complexation Molecular encapsulationForms a water-soluble inclusion complex.[7][10]Rapidly increases solubility.Potential for renal toxicity with high cyclodextrin concentrations.[10]
Lipid-Based Formulations (e.g., SEDDS) 25 - 500 nm (emulsion droplets)Presents the drug in a solubilized state, enhances lymphatic uptake.[7][9][10]Improves solubility and can bypass first-pass metabolism.Potential for drug precipitation upon dilution in GI fluids.[14]
Problem 2: Lack of Dose-Dependent Response In Vivo

Possible Cause: Solubility-limited absorption.

Solutions:

  • Solubilization Techniques:

    • Co-solvents: Incorporating a water-miscible solvent in the formulation can enhance the solubility of this compound in the dosing vehicle.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a soluble complex.[7][10][12] This can significantly increase the concentration of dissolved this compound available for absorption.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][9] This presents this compound in a solubilized form, ready for absorption.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% w/v docusate (B154912) sodium).

    • Stir the mixture at high speed for 30 minutes to ensure uniform wetting of the drug particles.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.

    • Monitor the particle size distribution using a laser diffraction particle size analyzer at regular intervals until the desired particle size (e.g., < 500 nm) is achieved.

  • Characterization:

    • Measure the final particle size, polydispersity index (PDI), and zeta potential.

    • Confirm the crystalline state of the nanoparticles using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

  • Preparation of SEDDS Formulation:

    • Select an optimal formulation from the self-emulsification region.

    • Dissolve this compound in the chosen oil/co-solvent mixture with gentle heating and stirring.

    • Add the surfactant and stir until a clear, homogenous solution is obtained.

  • Characterization:

    • Assess the self-emulsification performance by adding the formulation to water and observing the formation of the emulsion.

    • Measure the droplet size, PDI, and zeta potential of the resulting emulsion.

    • Evaluate the stability of the formulation upon storage.

Visualizations

Signaling Pathway of this compound

GRK_Inhibition_Pathway GPCR Activated GPCR GRK GRK2/GRK5 GPCR->GRK recruits pGPCR Phosphorylated GPCR GRK->pGPCR phosphorylates This compound This compound This compound->GRK inhibits Arrestin β-Arrestin pGPCR->Arrestin recruits Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization leads to Bioavailability_Workflow Start Start: Poor In Vivo Efficacy of this compound Problem Hypothesis: Poor Bioavailability Start->Problem Formulation Formulation Development Problem->Formulation PK_Study Pharmacokinetic (PK) Study in Animal Model Formulation->PK_Study Analysis Analyze Plasma Concentration-Time Profile PK_Study->Analysis Decision Is Bioavailability Improved? Analysis->Decision Success Proceed with Efficacy Studies Decision->Success Yes Iterate Refine Formulation Strategy Decision->Iterate No Iterate->Formulation Formulation_Strategies cluster_approaches Formulation Approaches PoorSolubility Poor Aqueous Solubility of this compound SizeReduction Particle Size Reduction (Micronization, Nanonization) PoorSolubility->SizeReduction address with SolidState Solid State Modification (Amorphous Dispersions) PoorSolubility->SolidState address with Solubilization Solubility Enhancement (Cyclodextrins, Co-solvents) PoorSolubility->Solubilization address with LipidBased Lipid-Based Systems (SEDDS) PoorSolubility->LipidBased address with Goal Enhance Bioavailability SizeReduction->Goal SolidState->Goal Solubilization->Goal LipidBased->Goal

References

CCG215022 long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of the G protein-coupled receptor kinase (GRK) inhibitor, CCG-215022.

Long-Term Storage Conditions

Proper storage of CCG-215022 is critical to maintain its stability and activity for reproducible experimental results. The following table summarizes the recommended long-term storage conditions for CCG-215022 in both solid (powder) form and as a stock solution.

FormStorage TemperatureDurationSupplier Recommendations
Powder (Solid) -20°C3 to 4 yearsConsistent across multiple suppliers.[1][2][3]
4°C2 yearsRecommended by some suppliers for shorter-term storage.
Stock Solution (in DMSO) -80°C2 yearsThe preferred condition for long-term stability of the solvated compound.[1][4]
-20°C1 month to 1 yearSuitable for shorter-term storage; duration may vary by supplier.[1][4]
4°C2 weeksNot recommended for long-term storage.

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments with CCG-215022 in a question-and-answer format.

Q1: My CCG-215022 powder is difficult to dissolve in DMSO. What should I do?

A1: Difficulty in dissolving CCG-215022 in DMSO can be due to the quality of the solvent. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO, as the compound's solubility can be significantly reduced by moisture.[1] If dissolution is still slow, gentle warming and vortexing or sonication can be applied to facilitate the process.

Q2: I observed precipitation when I diluted my CCG-215022 DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules like CCG-215022. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 1%, to minimize solvent effects on your cells and to reduce the chances of precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the CCG-215022 stock solution can sometimes help maintain solubility.

  • Sonication: If precipitation occurs in the final working solution, brief sonication may help to redissolve the compound. However, it is best to prepare fresh dilutions for each experiment.

Q3: I am seeing variable results in my cell-based assays. Could the stability of CCG-215022 in my working solution be an issue?

A3: Yes, the stability of CCG-215022 in aqueous working solutions can affect experimental reproducibility. It is strongly recommended to prepare fresh working solutions from your frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions of CCG-215022, even for short periods.

Q4: How can I be sure that my stock solution of CCG-215022 is still active after long-term storage?

A4: To ensure the activity of your CCG-215022 stock solution, it is good practice to aliquot the initial stock into smaller, single-use volumes. This will prevent multiple freeze-thaw cycles which can lead to degradation of the compound.[1] If you suspect a loss of activity, you can perform a quality control experiment, such as a dose-response curve in a validated assay, to compare with previous results.

Q5: Are there any known incompatibilities of CCG-215022 with common labware?

A5: While there are no specific incompatibilities reported for CCG-215022, it is a good general practice to use polypropylene (B1209903) tubes for storing stock solutions to minimize adsorption of the compound to plastic surfaces.

Experimental Protocols

Below are detailed methodologies for key experiments involving CCG-215022.

In Vitro GRK5 Kinase Assay

This protocol is adapted from a study characterizing the interaction of CCG-215022 with GRK5.

Objective: To determine the inhibitory activity of CCG-215022 on GRK5.

Materials:

  • Recombinant GRK5 enzyme

  • Urea-washed bovine rod outer segments (ROS) as a source of rhodopsin

  • Assay Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA

  • ATP solution (containing [γ-³²P]ATP)

  • CCG-215022 stock solution in DMSO

  • SDS-PAGE loading dye

  • Phosphor storage screen and imaging system

Procedure:

  • In the dark, prepare a reaction mixture containing GRK5 and ROS in the assay buffer.

  • Add varying concentrations of CCG-215022 (or DMSO as a vehicle control) to the reaction mixture.

  • Incubate the mixture for 35 minutes at room temperature.

  • Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate rhodopsin.

  • Initiate the kinase reaction by adding ATP (with [γ-³²P]ATP) to a final concentration of 1 mM. The final concentration of GRK5 should be 100 nM.

  • Allow the reaction to proceed at room temperature, taking samples at 2-5 minute intervals.

  • Quench the reaction by adding SDS-PAGE loading dye to the samples.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and detect the incorporation of ³²P into rhodopsin using a phosphor storage screen.

  • Quantify the band intensities to determine the rate of phosphorylation and calculate the IC₅₀ of CCG-215022.

Cell-Based GPCR Desensitization Assay

This protocol describes a general method to assess the effect of CCG-215022 on GPCR desensitization in a cell line expressing the receptor of interest.

Objective: To evaluate the ability of CCG-215022 to inhibit GRK-mediated desensitization of a specific GPCR.

Materials:

  • A cell line endogenously or recombinantly expressing the GPCR of interest.

  • Cell culture medium appropriate for the cell line.

  • GPCR agonist.

  • CCG-215022 stock solution in DMSO.

  • A method to measure GPCR signaling (e.g., calcium imaging, cAMP assay, or IP-One assay).

Procedure:

  • Seed the cells in a suitable format for your signaling assay (e.g., 96-well plate).

  • Allow the cells to adhere and grow overnight.

  • Pre-incubate the cells with varying concentrations of CCG-215022 (or DMSO as a vehicle control) for a predetermined time (e.g., 30 minutes).

  • Stimulate the cells with a specific agonist for the GPCR of interest.

  • Measure the initial signaling response (e.g., peak calcium flux).

  • To induce desensitization, continue to expose the cells to a high concentration of the agonist for a defined period.

  • Wash the cells to remove the agonist.

  • After a recovery period, re-stimulate the cells with the same concentration of the agonist.

  • Measure the second signaling response.

  • Calculate the ratio of the second response to the first response. A decrease in this ratio indicates desensitization. CCG-215022 should attenuate this decrease in a dose-dependent manner if it inhibits the GRK responsible for the desensitization of the target receptor.

Visualizations

Troubleshooting Workflow for CCG-215022 Handling

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with CCG-215022.

Troubleshooting_Workflow start Start: Prepare CCG-215022 Working Solution dissolution_check Issue: Powder does not dissolve in DMSO? start->dissolution_check precipitation_check Issue: Precipitation in Aqueous Medium? dissolution_check->precipitation_check No use_fresh_dmso Action: Use fresh, anhydrous DMSO. Apply gentle heat/sonication. dissolution_check->use_fresh_dmso Yes variability_check Issue: Inconsistent Experimental Results? precipitation_check->variability_check No check_dmso_conc Action: Lower final DMSO %. Use serial dilutions. Pre-warm medium. precipitation_check->check_dmso_conc Yes success Proceed with Experiment variability_check->success No prepare_fresh Action: Prepare fresh working solution for each experiment. Aliquot stock to avoid freeze-thaw cycles. variability_check->prepare_fresh Yes use_fresh_dmso->precipitation_check check_dmso_conc->variability_check prepare_fresh->success

A troubleshooting workflow for handling CCG-215022.

References

Best practices for handling CCG215022 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using CCG215022 in the laboratory. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable small molecule inhibitor of G protein-coupled receptor kinases (GRKs).[1][2][3][4][5] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of GRKs, thereby preventing the phosphorylation of activated G protein-coupled receptors (GPCRs) and subsequent receptor desensitization and internalization.[6][7]

2. Which GRKs are inhibited by this compound?

This compound is considered a pan-GRK inhibitor, with the highest potency against GRK2 and GRK5.[1][2][3][4] It also shows activity against GRK1, but with a lower potency.[1][2][3]

3. What is the selectivity profile of this compound?

This compound exhibits good selectivity for GRKs over other closely related kinases, such as Protein Kinase A (PKA).[1][2] The IC50 for PKA is significantly higher than for GRK1, GRK2, and GRK5.[1]

4. What are the common applications of this compound in a laboratory setting?

This compound is frequently used to:

  • Investigate the role of GRKs in specific GPCR signaling pathways.

  • Prevent GPCR desensitization to study sustained receptor signaling.[1]

  • Enhance cardiomyocyte contractility in in vitro models.[1][2]

  • Study the physiological and pathological roles of GRK2 and GRK5 in various cellular processes.[4]

5. How should I dissolve and store this compound?

This compound is soluble in DMSO and DMF.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C.[3][4] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Avoid repeated freeze-thaw cycles.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: Inhibitory Potency (IC50) of this compound against various kinases

KinaseIC50 (µM)
GRK13.9[1][2][5]
GRK20.15[1][2][5]
GRK50.38[1][2][5]
PKA120[1]

Table 2: Solubility of this compound

SolventConcentration
DMSO≥ 28 mg/mL[1]
DMF1 mg/mL[1]
DMSO:PBS (pH 7.2) (1:5)0.16 mg/mL[1]

Table 3: Recommended Storage Conditions

FormatStorage TemperatureDuration
Powder-20°C≥ 4 years[3]
In Solvent (DMSO)-80°C1 year[1]
In Solvent (DMSO)-20°C1 month[1]

Experimental Protocols

Protocol 1: In Vitro GRK Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific GRK isoform.

Methodology:

  • Prepare Reagents:

    • Recombinant human GRK enzyme (e.g., GRK2, GRK5).

    • GPCR-containing membranes or a purified, activated GPCR.

    • Substrate (e.g., purified tubulin for GRK2).

    • [γ-³²P]ATP.

    • This compound stock solution (in DMSO).

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Quenching solution (e.g., SDS-PAGE loading buffer).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a microcentrifuge tube, combine the GRK enzyme, GPCR preparation (if applicable), and substrate.

    • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding quenching solution.

    • Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE.

    • Visualize the radiolabeled substrate using autoradiography or a phosphorimager.

    • Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular GPCR Desensitization Assay

This protocol describes how to use this compound to prevent agonist-induced GPCR desensitization in a cell-based assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the GPCR of interest to an appropriate density.

    • Pre-incubate the cells with this compound at the desired concentration (e.g., 1-10 µM) or vehicle (DMSO) for 30-60 minutes.

  • Agonist Stimulation and Signal Measurement:

    • Stimulate the cells with a specific agonist for the GPCR of interest.

    • Measure the downstream signaling response at various time points. This could include:

      • Second messenger accumulation (e.g., cAMP, IP3) using ELISA or FRET-based sensors.

      • Calcium mobilization using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).

      • Phosphorylation of downstream effectors (e.g., ERK) by Western blotting or immunofluorescence.

  • Data Analysis:

    • Compare the signaling response in cells treated with this compound to the vehicle-treated control cells.

    • In the absence of this compound, you would expect to see a peak in signaling followed by a decline as the receptors desensitize.

    • In the presence of an effective concentration of this compound, the desensitization phase should be attenuated, resulting in a more sustained signaling response.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibitory activity in in vitro kinase assay Incorrect assay conditions: Sub-optimal pH, temperature, or enzyme/substrate concentrations.Optimize assay conditions for your specific GRK and substrate. Ensure the reaction is in the linear range.
Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.Use a fresh aliquot of this compound stock solution. Verify the concentration and purity of the compound.
Inconsistent results in cell-based assays Cellular health: Cells are unhealthy or at a non-optimal confluency.Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density.
Incomplete dissolution of this compound: Precipitation of the compound in the culture medium.Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Visually inspect for any precipitation.
Unexpected cellular phenotype or off-target effects High concentration of this compound: Using a concentration that is too high can lead to inhibition of other kinases.Perform a dose-response experiment to determine the minimal effective concentration that inhibits the target GRK without causing off-target effects.
Compound promiscuity: this compound may have inherent off-target activities at higher concentrations.Consult the literature for known off-target effects. Use a structurally different GRK inhibitor as a control to confirm that the observed phenotype is due to GRK inhibition.[8]
Cell toxicity High DMSO concentration: The vehicle used to dissolve this compound can be toxic to some cell lines at high concentrations.Keep the final DMSO concentration in the culture medium as low as possible. Run a vehicle-only control to assess the effect of DMSO on cell viability.
Off-target kinase inhibition: Inhibition of kinases essential for cell survival.Titrate this compound to the lowest effective concentration. Assess cell viability using methods like MTT or trypan blue exclusion.

Visualizations

GRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein GPCR->G_protein Activation GRK GRK GPCR->GRK Recruitment Arrestin β-Arrestin GPCR->Arrestin Binding Downstream Downstream Signaling G_protein->Downstream Agonist Agonist Agonist->GPCR Activation GRK->GPCR Phosphorylation This compound This compound This compound->GRK Inhibition Internalization Receptor Internalization Arrestin->Internalization

Caption: Signaling pathway of GPCR desensitization and the inhibitory action of this compound.

Experimental_Workflow_GPCR_Desensitization Start Start: Culture cells expressing GPCR Preincubation Pre-incubate with this compound or Vehicle Start->Preincubation Stimulation Stimulate with Agonist Preincubation->Stimulation Measurement Measure Downstream Signal (e.g., cAMP, Ca2+) Stimulation->Measurement Analysis Analyze Signal Attenuation (Desensitization) Measurement->Analysis Result Result: Sustained signaling with this compound Analysis->Result

Caption: Experimental workflow for a cellular GPCR desensitization assay using this compound.

Troubleshooting_Logic Start Unexpected Result (e.g., No Effect, Toxicity) Check_Concentration Is this compound Concentration Optimal? Start->Check_Concentration Check_Reagents Are Reagents/Cells Validated? Start->Check_Reagents Check_Off_Target Potential Off-Target Effect? Start->Check_Off_Target Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Validate_Reagents Validate Reagents & Cell Health Check_Reagents->Validate_Reagents No Use_Control_Inhibitor Use Structurally Different GRK Inhibitor Check_Off_Target->Use_Control_Inhibitor Yes

Caption: Logical troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to GRK2 Inhibitors: CCG215022 vs. Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent G protein-coupled receptor kinase 2 (GRK2) inhibitors: the research compound CCG215022 and the repurposed FDA-approved drug Paroxetine. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool compound for their studies in areas such as heart failure, metabolic disorders, and other GRK2-implicated pathologies.

Overview and Mechanism of Action

G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs).[1] In chronic conditions like heart failure, GRK2 levels become elevated, leading to the desensitization and downregulation of crucial receptors, such as β-adrenergic receptors (βARs), thereby impairing cardiac function.[2][3][4] Inhibition of GRK2 is therefore a promising therapeutic strategy to restore normal receptor signaling and function.[5][6]

Paroxetine , a well-known selective serotonin (B10506) reuptake inhibitor (SSRI), was discovered to have an off-target effect as a direct inhibitor of GRK2.[7][8][9] It binds to the ATP-binding active site of the kinase, preventing the phosphorylation of GPCRs.[7][10] This compound is a more recent compound developed through a structure-based drug design campaign specifically targeting GRKs.[11][12] Both compounds target the kinase domain to block its catalytic activity.[1][10]

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and Paroxetine, highlighting critical differences in potency, selectivity, and cell permeability.

Table 1: In Vitro Potency (IC50)
CompoundGRK2 IC50GRK5 IC50GRK1 IC50Source(s)
This compound 0.15 ± 0.07 µM0.38 ± 0.06 µM3.9 ± 1 µM[11][13]
Paroxetine ~1.4 - 31 µM*~200 µM~220 µM[7][10][14]

*Note: Reported IC50 values for Paroxetine vary across studies, likely due to different experimental conditions. However, it is consistently shown to be a micromolar inhibitor.

Table 2: Selectivity and Cellular Permeability
CompoundKey Selectivity FeaturesCell Permeability (Pₑ)Source(s)
This compound Good selectivity against PKA.[11][12]Very Poor (0.21 ± 0.05 x 10⁻⁶ cm/s)[15]
Paroxetine 13 to 60-fold selective for GRK2 over GRK1 and GRK5.[7][10]Excellent (15 ± 1 x 10⁻⁶ cm/s)[15]

Signaling and Experimental Workflow Diagrams

GRK2 Signaling Pathway in Heart Failure

GRK2_Pathway cluster_cytosol Cytosol GPCR β-Adrenergic Receptor (βAR) G_protein Gαs/Gβγ GPCR->G_protein Activation GPCR_P Phosphorylated βAR GPCR->GPCR_P AC Adenylyl Cyclase (AC) G_protein->AC Gαs activates GRK2_inactive GRK2 G_protein->GRK2_inactive Gβγ recruits ATP_cAMP ATP → cAMP AC->ATP_cAMP Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->GPCR Agonist Binding PKA Protein Kinase A (PKA) ATP_cAMP->PKA cAMP activates Contractility ↑ Ca²⁺ Release ↑ Myocyte Contractility PKA->Contractility GRK2_active GRK2-Gβγ GRK2_inactive->GRK2_active GRK2_active->GPCR Phosphorylates (Ser/Thr) Arrestin β-Arrestin GPCR_P->Arrestin Recruits Internalization Receptor Internalization & Desensitization Arrestin->Internalization

Caption: Canonical β-adrenergic receptor signaling and its negative regulation by GRK2.

Experimental Workflow for GRK2 Inhibitor Screening

Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_animal In Vivo Models A1 Recombinant GRK2 Enzyme Assay In Vitro Kinase Assay A1->Assay A2 Substrate (e.g., Rhodopsin) A2->Assay A3 [γ-³²P]ATP A3->Assay A4 Test Compound (this compound or Paroxetine) A4->Assay Result1 Measure ³²P Incorporation (IC₅₀ Determination) Assay->Result1 B1 Cardiomyocytes or Engineered Cell Line Result1->B1 Lead Compound Assay2 Functional Readout B1->Assay2 B2 Pre-treat with Inhibitor B2->Assay2 B3 Stimulate with β-agonist B3->Assay2 Result2 Measure Contractility or Receptor Internalization Assay2->Result2 C1 Heart Failure Animal Model (e.g., MI) Result2->C1 Candidate Assay3 Efficacy Study C1->Assay3 C2 Administer Inhibitor C2->Assay3 Result3 Assess Cardiac Function (Echocardiography) Assay3->Result3

Caption: A typical tiered workflow for the evaluation of novel GRK2 inhibitors.

Logical Comparison: this compound vs. Paroxetine

Comparison_Diagram cluster_ccg Properties of this compound cluster_par Properties of Paroxetine Inhibitor GRK2 Inhibition This compound This compound Inhibitor->this compound Paroxetine Paroxetine Inhibitor->Paroxetine Potency_C High Potency (Biochemical Assay) IC₅₀ = 0.15 µM This compound->Potency_C Permeability_C Poor Cell Permeability This compound->Permeability_C Potency_P Modest Potency (Biochemical Assay) IC₅₀ = ~1.4-31 µM Paroxetine->Potency_P Permeability_P Excellent Cell Permeability Paroxetine->Permeability_P Application_C Ideal for in vitro biochemical screens and structural studies. Permeability_C->Application_C Application_P Suitable for cell-based assays and in vivo studies. FDA-approved (repurposing). Permeability_P->Application_P

Caption: Key distinguishing characteristics of this compound and Paroxetine.

Detailed Experimental Protocols

A. In Vitro GRK2 Kinase Activity Assay (Radiometric)

This protocol is a generalized method for determining the IC50 value of an inhibitor against GRK2.

Objective: To measure the ability of a compound to inhibit the phosphorylation of a substrate by GRK2.

Materials:

  • Recombinant human GRK2 enzyme.

  • Substrate: Rhodopsin (ROS) embedded in urea-stripped rod outer segment membranes.

  • Kinase Buffer: 20 mM HEPES (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 1 mM CHAPS.

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • Test compounds (this compound, Paroxetine) dissolved in DMSO.

  • Quenching solution: SDS-PAGE loading dye.

  • Phosphor storage screen and imager.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microcentrifuge tube, combine the GRK2 enzyme (final concentration ~10-100 nM) and substrate in the kinase buffer.

  • Add the test compound dilution or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration at or near the Km for ATP).

  • Allow the reaction to proceed for 2-5 minutes at room temperature, ensuring the reaction is within the linear range.

  • Terminate the reaction by adding SDS-PAGE loading dye.

  • Separate the reaction products using SDS-PAGE.

  • Dry the gel and expose it to a phosphor storage screen.

  • Quantify the incorporation of ³²P into the substrate using a phosphor imager.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]

B. Cell Permeability Assay (Parallel Artificial Membrane Permeation Assay - PAMPA)

This protocol assesses the ability of a compound to passively diffuse across an artificial membrane.

Objective: To determine the passive membrane permeability (Pₑ) of a compound.

Materials:

  • PAMPA sandwich plate (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter disc).

  • Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds dissolved in a suitable buffer.

  • Plate reader (UV-Vis spectrophotometer).

Procedure:

  • Impregnate the filter of the donor plate with the artificial membrane solution.

  • Fill the wells of the acceptor plate with PBS buffer.

  • Add the test compound solutions to the wells of the donor plate. Include high-permeability (e.g., propranolol) and low-permeability controls.

  • Assemble the PAMPA sandwich by placing the donor plate onto the acceptor plate.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) without stirring.

  • After incubation, carefully separate the plates.

  • Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.

  • Calculate the effective permeability (Pₑ) using established equations that account for compound concentration changes, membrane area, well volume, and incubation time.[15]

Summary and Recommendations

The choice between this compound and Paroxetine depends critically on the experimental context.

  • This compound is a potent, nanomolar inhibitor of GRK2 in biochemical assays.[11] Its high potency makes it an excellent tool for in vitro applications such as enzymatic assays, high-throughput screening, and structural biology studies where direct access to the target enzyme is possible. However, its very poor cell permeability severely limits its utility in cell-based assays and in vivo models, as it may not reach sufficient intracellular concentrations to inhibit GRK2 effectively.[15]

  • Paroxetine is a less potent, micromolar inhibitor but possesses excellent cell permeability, allowing it to effectively inhibit GRK2 in living cells and whole organisms.[7][15] Its established safety profile as an FDA-approved drug has facilitated its rapid repurposing for preclinical and even clinical studies in heart failure.[8][9] Researchers should be mindful of its primary activity as an SSRI, which could be a confounding factor in neurological or behavioral studies. However, for many peripheral applications, such as in cardiac research, its GRK2 inhibitory effects can be studied effectively.[9][14]

References

A Comparative Guide to GRK Inhibitors: CCG215022 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor kinases (GRKs) represent a critical family of serine/threonine kinases that regulate the signaling of G protein-coupled receptors (GPCRs), the largest class of cell surface receptors and a major target for drug development. Dysregulation of GRK activity is implicated in various pathologies, including heart failure, making them attractive therapeutic targets. This guide provides an objective comparison of the GRK inhibitor CCG215022 with other notable inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of GRK Inhibitors

The inhibitory potency of small molecules against different GRK subtypes is a key determinant of their utility. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized GRK inhibitors. Lower IC50 values indicate higher potency.

InhibitorGRK1 (IC50)GRK2 (IC50)GRK3 (IC50)GRK5 (IC50)GRK6 (IC50)Other Kinases (IC50)Reference(s)
This compound 3.9 µM0.15 µM-0.38 µM-PKA: 120 µM[1][2][3][4]
Paroxetine ~60-fold less potent than vs GRK214 µM-~50-fold less potent than vs GRK2--[5][6]
GSK180736A >100-fold less potent than vs GRK20.77 µM->100-fold less potent than vs GRK2-ROCK1: 0.1 µM; PKA: 30 µM[7][8][9]
CMPD101 3.1 µM18 nM5.4 nM2.3 µM-ROCK-2: 1.4 µM; PKCα: 8.1 µM[5]
CCG258747 ~518-fold less potent than vs GRK218 nM-~83-fold less potent than vs GRK2-PKA: >5500-fold less potent; ROCK1: >550-fold less potent[10]
Balanol 4.1 µM35 nM-440 nM--[8]

Note: IC50 values can vary depending on the experimental conditions, such as the substrate and ATP concentration used in the assay.

Experimental Methodologies

The data presented in this guide are derived from established in vitro and cellular assays. Understanding the underlying experimental protocols is crucial for interpreting the results and designing future experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified GRK in the presence of an inhibitor.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a purified GRK enzyme (e.g., recombinant human GRK2), a suitable substrate (e.g., rhodopsin-rich rod outer segments or purified tubulin), and the GRK inhibitor at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing MgCl2 and [γ-³²P]ATP. The radioactive phosphate (B84403) group from ATP is transferred to the substrate by the active kinase.

  • Reaction Termination: After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped by adding a quenching solution, such as SDS-PAGE loading buffer.

  • Quantification of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate. The intensity of the signal is quantified to determine the extent of kinase activity.

  • IC50 Determination: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. These values are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Receptor Desensitization Assay

This assay assesses the functional consequence of GRK inhibition in a cellular context by measuring the desensitization of a GPCR.

  • Cell Culture and Treatment: Cells endogenously or exogenously expressing a specific GPCR (e.g., β2-adrenergic receptor) are cultured. The cells are pre-incubated with the GRK inhibitor or a vehicle control for a specified time.

  • Receptor Stimulation: The cells are then stimulated with a GPCR agonist (e.g., isoproterenol). This initial stimulation elicits a cellular response, such as an increase in intracellular cyclic AMP (cAMP) or calcium levels.

  • Desensitization and Re-stimulation: Following the initial stimulation and a washout period, the cells are re-stimulated with the same concentration of the agonist.

  • Measurement of Cellular Response: The cellular response (e.g., cAMP or calcium levels) is measured after both the initial and the second stimulation using appropriate techniques, such as FRET-based biosensors or fluorescent calcium indicators.

  • Data Analysis: The degree of desensitization is determined by the reduction in the cellular response upon the second stimulation compared to the first. The ability of the GRK inhibitor to prevent this desensitization is quantified.

Visualizing the Mechanism and Workflow

To better understand the context of GRK inhibition, the following diagrams illustrate the GPCR signaling pathway and a typical experimental workflow for evaluating GRK inhibitors.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR (Inactive) Agonist->GPCR 1. Binding GPCR_active GPCR (Active) GPCR->GPCR_active 2. Activation G_protein G Protein (αβγ) GPCR_active->G_protein 3. G Protein Coupling GRK GRK GPCR_active->GRK 7. GRK Recruitment GPCR_phos Phosphorylated GPCR GPCR_active->GPCR_phos G_protein_active Gα-GTP + Gβγ G_protein->G_protein_active 4. G Protein Activation Effector Effector Enzyme G_protein_active->Effector 5. Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger 6. Signal Amplification GRK_active GRK (Active) GRK->GRK_active GRK_active->GPCR_active 8. Phosphorylation Arrestin β-Arrestin GPCR_phos->Arrestin 9. Arrestin Binding Internalization Receptor Internalization Arrestin->Internalization 10. Desensitization & Internalization Inhibitor GRK Inhibitor (e.g., this compound) Inhibitor->GRK_active Inhibition

Caption: GPCR signaling and GRK-mediated desensitization pathway.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Reagents: - Purified GRK Enzyme - Substrate (e.g., Tubulin) - [γ-³²P]ATP - Inhibitor Dilutions Incubation Incubate GRK, Substrate, and Inhibitor Reagents->Incubation Reaction Initiate Reaction with [γ-³²P]ATP Incubation->Reaction Termination Terminate Reaction Reaction->Termination SDS_PAGE Separate Products by SDS-PAGE Termination->SDS_PAGE Detection Detect Phosphorylation (Autoradiography) SDS_PAGE->Detection Quantification Quantify Signal Intensity Detection->Quantification IC50 Calculate IC50 Value Quantification->IC50

Caption: Workflow for an in vitro GRK kinase inhibition assay.

This guide provides a snapshot of the current landscape of GRK inhibitors, with a focus on comparing this compound to other key molecules. The choice of inhibitor will ultimately depend on the specific research question, the required selectivity profile, and the experimental system being used. The provided data and protocols aim to facilitate this decision-making process for researchers in the field.

References

Validating the Inhibitory Effect of CCG215022 on GRK5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

G protein-coupled receptor kinase 5 (GRK5) is a pivotal regulator of cellular signaling, primarily known for its role in the desensitization of G protein-coupled receptors (GPCRs). Its involvement in cardiovascular diseases, such as heart failure and cardiac hypertrophy, as well as in cancer and neurodegenerative disorders, has made it a significant target for drug development.[1][2][3] This guide provides an objective comparison of the GRK5 inhibitor CCG215022 with other alternatives, supported by experimental data and detailed protocols for validation.

This compound: A Potent GRK5 Inhibitor

This compound is a small molecule inhibitor that has demonstrated nanomolar potency against both GRK2 and GRK5.[4] It was developed through a structure-based drug design campaign and exhibits good selectivity against other closely related kinases like GRK1 and Protein Kinase A (PKA).[4][5]

Comparative Inhibitory Activity

The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following table summarizes the inhibitory activity of this compound and other known GRK inhibitors.

InhibitorGRK5 IC50 (µM)GRK2 IC50 (µM)GRK1 IC50 (µM)PKA IC50 (µM)Selectivity NotesReference(s)
This compound 0.38 0.15 3.9 120 Equipotent against GRK2 and GRK5; >300-fold selective over PKA. [4][5][6][7]
Paroxetine----At least 20-fold less potent than this compound.[4]
GSK180736A237.50.75>100-Parent compound of this compound; this compound is 625-fold more potent against GRK5.[4]
SunitinibLow micromolar---Also a receptor tyrosine kinase inhibitor.[8]
AmlexanoxLow micromolar---FDA-approved anti-inflammatory drug.[1]
Compound 3 (covalent)0.008612-->1400-fold selective for GRK5 over GRK2.[8]
Compound 4c (non-covalent)0.010>1000-->100,000-fold selective for GRK5 over GRK2.[8]

Signaling Pathways and Experimental Workflow

To understand the validation process, it is essential to visualize the underlying biological and experimental frameworks.

GRK5_Signaling_Pathway cluster_canonical Canonical GPCR Signaling (Plasma Membrane) cluster_non_canonical Non-Canonical Nuclear Signaling Agonist Agonist GPCR GPCR Agonist->GPCR activates G_Protein G Protein GPCR->G_Protein activates GRK5_mem GRK5 GPCR->GRK5_mem recruits Arrestin β-Arrestin GPCR->Arrestin recruits GRK5_mem->GPCR phosphorylates GRK5_nuc GRK5 GRK5_mem->GRK5_nuc translocates Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization Stimuli Pro-hypertrophic Stimuli CaM Ca2+/Calmodulin Stimuli->CaM activates CaM->GRK5_nuc induces nuclear translocation HDAC5 HDAC5 GRK5_nuc->HDAC5 phosphorylates NFAT NFAT GRK5_nuc->NFAT activates Gene_Transcription Hypertrophic Gene Transcription HDAC5->Gene_Transcription represses NFAT->Gene_Transcription Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation prep 1. Prepare Reagents (GRK5 Enzyme, Substrate, ATP, Inhibitor Dilutions) reaction 2. Set up Kinase Reaction (Enzyme + Inhibitor Pre-incubation) prep->reaction initiate 3. Initiate Reaction (Add Substrate/ATP Mix) reaction->initiate detect 4. Detect Signal (e.g., Luminescence for ADP) initiate->detect analyze 5. Data Analysis (Calculate % Inhibition, Determine IC50) detect->analyze cell_prep 1. Cell Culture & Seeding inhibitor_treat 2. Pre-treat with Inhibitor cell_prep->inhibitor_treat stimulate 3. Stimulate with Agonist inhibitor_treat->stimulate analysis 4. Analyze Downstream Effects (e.g., Western Blot, Immunofluorescence, Gene Expression) stimulate->analysis start start->prep Start start->cell_prep Start

References

Comparative Analysis of CCG215022 Cross-reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor CCG215022's cross-reactivity profile against other kinases, supported by available experimental data. This compound is identified as a potent inhibitor of G protein-coupled receptor kinases (GRKs), playing a crucial role in regulating cell signaling by desensitizing active G protein-coupled receptors (GPCRs).[1] The two most ubiquitously expressed GRKs, GRK2 and GRK5, are implicated in cardiovascular diseases, making them significant therapeutic targets.[1][2]

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, providing a quantitative measure of its potency and selectivity. Lower IC50 values indicate higher potency.

Kinase TargetIC50 (µM)Primary FamilyNotes
GRK20.15 ± 0.07[3]GRKHigh Potency
GRK50.38 ± 0.06[3]GRKHigh Potency
GRK13.9 ± 1[3]GRKModerate Potency
PKA120[4]AGC KinaseLow Potency, indicating high selectivity for GRKs over PKA.[4]

Based on the available data, this compound is a pan-inhibitor of G protein-coupled receptor kinases (GRKs) with nanomolar potency against GRK2 and GRK5.[1][3][5] It demonstrates good selectivity against the closely related GRK1 and significantly lower activity against Protein Kinase A (PKA), highlighting its preferential inhibition of the GRK family.[4][6]

Experimental Protocols

The determination of kinase inhibition profiles, such as the one presented for this compound, is typically achieved through in vitro kinase assays. Below is a detailed methodology for a representative luminescence-based kinase assay, a common high-throughput screening method.

Luminescence-Based In Vitro Kinase Inhibition Assay Protocol

This protocol outlines the steps to measure the inhibitory effect of a compound on kinase activity by quantifying the amount of ADP produced in the kinase reaction.

1. Materials and Reagents:

  • Purified, recombinant protein kinases (e.g., GRK2, GRK5, PKA)

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound) dissolved in 100% DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • ATP solution (e.g., 10 mM)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Known potent inhibitor for each kinase as a positive control

  • 384-well white opaque assay plates

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Reaction Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined for each kinase system.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 25 nL) of each compound dilution into the wells of the 384-well assay plate. Include DMSO-only wells (0% inhibition control) and wells with a known potent inhibitor (100% inhibition control).

    • Add the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding the 2X Substrate/ATP Solution to all wells.

  • Kinase Reaction Incubation: Mix the plate on a shaker for 30 seconds and incubate at room temperature for 60 minutes.

  • Signal Development:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase/luciferin reaction, producing a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Percent Inhibition Calculation: The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Luminescence from wells with the test compound.

    • Signal_Max: Luminescence from DMSO-only control wells.

    • Signal_Min: Luminescence from wells with the known potent inhibitor.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (e.g., this compound) Serial Dilution AssayPlate 384-well Plate Dispense Compound Compound->AssayPlate Kinase Kinase Solution (2X) AddKinase Add Kinase Solution Kinase->AddKinase Substrate Substrate/ATP Solution (2X) AddSubstrate Initiate Reaction Add Substrate/ATP Substrate->AddSubstrate AssayPlate->AddKinase AddKinase->AddSubstrate Incubation Incubate (e.g., 60 min at RT) AddSubstrate->Incubation StopReaction Terminate Reaction Add ADP-Glo™ Reagent Incubation->StopReaction DepleteATP Incubate (40 min) StopReaction->DepleteATP AddDetection Add Kinase Detection Reagent DepleteATP->AddDetection DevelopSignal Incubate (30 min) AddDetection->DevelopSignal Readout Measure Luminescence (Plate Reader) DevelopSignal->Readout G cluster_pathway GPCR Desensitization Pathway Agonist Agonist GPCR G Protein-Coupled Receptor (GPCR) Agonist->GPCR Activation G_Protein G Protein GPCR->G_Protein Activation GRK GRK (e.g., GRK2, GRK5) GPCR->GRK Recruitment of GPCR_P Phosphorylated GPCR Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Signaling Downstream Signaling Effector->Signaling GRK->GPCR_P Phosphorylation P P Arrestin β-Arrestin GPCR_P->Arrestin Binding Desensitization Desensitization & Internalization Arrestin->Desensitization This compound This compound This compound->GRK Inhibition

References

A Comparative Guide to CCG215022 and Other Chemical Probes for G Protein-Coupled Receptor Kinase (GRK) Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CCG215022, a potent G protein-coupled receptor kinase (GRK) inhibitor, with other available chemical probes. The information presented here is intended to assist researchers in selecting the most appropriate tool for their studies on GRK function and in the development of novel therapeutics targeting this important kinase family.

Introduction to GRKs and the Role of Chemical Probes

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. By phosphorylating agonist-activated GPCRs, GRKs initiate a process called desensitization, which leads to the recruitment of arrestin proteins, uncoupling of the receptor from its cognate G protein, and subsequent receptor internalization. This intricate mechanism is crucial for maintaining cellular homeostasis and preventing overstimulation of signaling pathways.

Given their central role in GPCR signaling, dysregulation of GRK activity has been implicated in a variety of diseases, including heart failure, hypertension, and certain types of cancer. Consequently, GRKs have emerged as attractive therapeutic targets. Chemical probes, which are small molecules that selectively modulate the activity of a specific protein, are indispensable tools for dissecting the physiological and pathological roles of GRKs and for validating them as drug targets.

This compound has been identified as a potent inhibitor of several GRK isoforms.[1][2][3] This guide will compare its performance characteristics with other commonly used or recently developed GRK inhibitors, including CMPD101 and Paroxetine.

Comparative Analysis of GRK Chemical Probes

The selection of an appropriate chemical probe depends on several factors, including its potency, selectivity, and cell permeability. The following tables summarize the key quantitative data for this compound and its alternatives.

Chemical Structures
Compound Chemical Structure
This compound 4-[4-fluoro-3-[[(2-pyridinylmethyl)amino]carbonyl]phenyl]-1,2,3,4-tetrahydro-N-1H-indazol-5-yl-6-methyl-2-oxo-5-pyrimidinecarboxamide[4]
CMPD101 3-[[[4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide[5]
Paroxetine (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine[6]
GSK180736A 4-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide[7][8]
In Vitro Potency and Selectivity

The inhibitory activity of the chemical probes against different GRK isoforms and other selected kinases is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Target Kinase This compound IC50 (µM) CMPD101 IC50 (µM) Paroxetine IC50 (µM) GSK180736A IC50 (µM)
GRK1 3.9[1][3]3.1[9]>100>1000[7]
GRK2 0.15[1][3]0.018 - 0.054[5][9]14 - 20[9][10]0.77[7][8][11]
GRK3 Not Reported0.032 - 0.054[5][9]Not ReportedNot Reported
GRK5 0.38[1][3]2.3[9]>100>300[7]
PKA 120[4]>245[10]30[7][8][11]
ROCK1 Not ReportedNot ReportedNot Reported0.1[7][8]
PKCα Not Reported8.1[9]220[10]Not Reported

Note: A comprehensive, publicly available kinome scan for this compound has not been identified in the literature. The provided selectivity data is based on published assays against a limited number of kinases.

Signaling Pathways and Experimental Workflows

GRK-Mediated GPCR Desensitization

The canonical pathway of GRK-mediated GPCR desensitization is a fundamental mechanism for regulating cellular signaling. The following diagram illustrates this process.

GRK_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Agonist GPCR_inactive GPCR (inactive) Agonist->GPCR_inactive binds GPCR_active GPCR (active) GPCR_inactive->GPCR_active activates G_protein G Protein GPCR_active->G_protein activates GRK GRK GPCR_active->GRK recruits & activates Arrestin β-Arrestin GPCR_active->Arrestin recruits Effector Effector G_protein->Effector modulates GRK->GPCR_active phosphorylates Arrestin->GPCR_active binds Internalization Internalization Arrestin->Internalization mediates

Caption: Canonical GRK-mediated GPCR desensitization pathway.

Experimental Workflow for Evaluating GRK Inhibitors

A typical workflow for characterizing a novel GRK inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and functional effects.

Experimental_Workflow A In Vitro Kinase Assay (e.g., Rhodopsin Phosphorylation) B Determine IC50 vs. GRK isoforms A->B C Kinome Selectivity Profiling B->C D Cell-Based Assays C->D E GPCR Internalization Assay D->E F β-Arrestin Recruitment Assay D->F G Functional Assays (e.g., Cardiomyocyte Contractility) D->G H In Vivo Studies G->H

References

A Structural and Comparative Guide to the GRK5-CCG215022 Complex

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural analysis of the G protein-coupled receptor kinase 5 (GRK5) in complex with the inhibitor CCG215022. It offers a comparative look at this compound's performance against other kinase inhibitors and includes detailed experimental protocols for researchers in drug development and cell signaling.

Introduction to GRK5 and this compound

G protein-coupled receptor kinases (GRKs) are crucial regulators of cell signaling, primarily by phosphorylating activated G protein-coupled receptors (GPCRs), which leads to their desensitization.[1][2] Among the GRK family, GRK5 is widely expressed and has been implicated in numerous pathologies, including cardiovascular disease, cancer, and neurodegenerative disorders, making it a significant therapeutic target.[3][4][5][6]

This compound is a potent, rationally designed inhibitor that shows nanomolar efficacy against both GRK2 and GRK5.[1][2][7] Understanding the precise mechanism by which this compound binds to and inhibits GRK5 is vital for the development of more selective and effective therapeutic agents. The crystal structure of the GRK5-CCG215022 complex provides critical insights into these molecular interactions.

Structural Analysis of the GRK5-CCG215022 Complex

The crystal structure of bovine GRK5 in complex with this compound was determined to a resolution of 2.4 Å.[1][2] The structure reveals that this compound binds within the active site of the GRK5 kinase domain, in a manner similar to its parent compound, GSK180736A, binding to GRK2.[1][8]

Key features of the binding interaction include:

  • Active Site Occupancy : The inhibitor occupies the ATP-binding pocket, with its indazole ring situated in the adenine (B156593) subsite where it forms two hydrogen bonds with the kinase hinge region.[1][8]

  • Hydrophobic Subsite Interaction : A key design feature, the 2-pyridylmethyl amide side chain of this compound, extends into a hydrophobic subsite of the active site.[1][2]

  • Enhanced Hydrogen Bonding : This side chain forms three additional hydrogen bonds, one of which is with the catalytic lysine (B10760008) (Lys220), a critical residue for kinase activity.[1][2][8]

  • Surface Area Burial : The binding of this compound buries 384 Ų of accessible surface area, which is 80 Ų more than its parent compound, contributing to its high potency.[1]

  • Kinase Conformation : this compound stabilizes a relatively "closed" conformation of the GRK5 kinase domain, which is similar to the proposed active state of the closely related GRK6.[1] However, disorder in other regions, such as the active-site tether (AST), suggests a potentially inactive state.[1]

Comparative Inhibitor Analysis

This compound acts as a pan-GRK inhibitor with good selectivity against other kinases like Protein Kinase A (PKA).[1][9] Its potency is significantly higher than that of the less selective inhibitor paroxetine.[1][7] In murine cardiomyocytes, this compound was shown to increase contractility at concentrations 20-fold lower than paroxetine.[1][2][7]

InhibitorGRK1 IC₅₀ (µM)GRK2 IC₅₀ (µM)GRK5 IC₅₀ (µM)PKA IC₅₀ (µM)Selectivity Profile
This compound 3.9 ± 1[7][10][11]0.15 ± 0.07[7][10][11]0.38 ± 0.06[7][10][11]120[11]Potent against GRK2/5; ~10-20 fold selective vs GRK1; >300-fold selective vs PKA.[1]
Paroxetine -Modest Selectivity[1]--Less potent and selective compared to this compound.[1]
GSK180736A ----Parent compound of this compound, less potent.[1]
Sunitinib --Low micromolar activity[6]-Modest selectivity against GRK2.[6]

GRK5 Signaling Pathways

GRK5 functions through both canonical and non-canonical signaling pathways.

Canonical GPCR Desensitization Pathway

In its canonical role, GRK5 is recruited to the plasma membrane to phosphorylate activated GPCRs. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to signal desensitization.[3]

G cluster_membrane Plasma Membrane Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation G_Protein G Protein GPCR_active->G_Protein Activates GRK5 GRK5 GPCR_active->GRK5 Recruits GPCR_p GPCR (Phosphorylated) GRK5->GPCR_p Phosphorylates P P GPCR_p:e->P:w Arrestin β-Arrestin GPCR_p->Arrestin Binds Signal_Out Desensitization & Internalization Arrestin->Signal_Out

Canonical GRK5 signaling at the plasma membrane.

Non-Canonical Nuclear Signaling Pathway

GRK5 possesses a nuclear localization sequence, allowing it to translocate to the nucleus.[3][12] This nuclear activity is often dependent on calcium/calmodulin.[3][12] In the nucleus, GRK5 can phosphorylate non-GPCR substrates, such as histone deacetylase 5 (HDAC5), and interact with transcription factors like NFAT to regulate gene expression, particularly in the context of cardiac hypertrophy.[3][5][12]

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Stimulus Pro-hypertrophic Stimulus (e.g., AngII) Gq_GPCR Gq-coupled GPCR Stimulus->Gq_GPCR CaM Ca²⁺/Calmodulin Gq_GPCR->CaM Activates GRK5_cyto GRK5 CaM->GRK5_cyto Binds GRK5_nuc GRK5 GRK5_cyto->GRK5_nuc Translocation HDAC5 HDAC5 GRK5_nuc->HDAC5 Phosphorylates NFAT NFAT GRK5_nuc->NFAT Activates Gene_Transcription Hypertrophic Gene Transcription HDAC5->Gene_Transcription Regulates NFAT->Gene_Transcription Regulates

Non-canonical nuclear signaling pathway of GRK5.

Experimental Protocols

In Vitro GRK5 Kinase Assay (ADP-Glo™ Format)

This protocol is used to determine the IC₅₀ value of an inhibitor by measuring ADP production, which correlates with kinase activity.[13][14][15]

Materials:

  • GRK5 Enzyme : Recombinant full-length human GRK5.

  • Substrate : Casein or a specific peptide substrate.[13]

  • Inhibitor : this compound dissolved in DMSO.

  • ATP : 10 mM stock solution.

  • Kinase Assay Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[13][14][15]

  • Assay Plates : 384-well plates.[14]

  • Detection Reagent : ADP-Glo™ Kinase Assay kit (Promega).[14]

Procedure:

  • Inhibitor Preparation : Perform a serial dilution of this compound in DMSO. Further dilute these into the Kinase Assay Buffer to achieve final assay concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[13]

  • Reaction Setup : In a 384-well plate, add the components in the following order:

    • 1 µL of inhibitor dilution or DMSO (for control).

    • 2 µL of diluted GRK5 enzyme (e.g., 25-50 ng per reaction) in Kinase Buffer.[13]

    • 2 µL of a mix of substrate and ATP in Kinase Buffer.

  • Incubation : Incubate the plate at room temperature for 60-120 minutes to allow the kinase reaction to proceed.[15]

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14][16]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14][16]

  • Data Acquisition : Measure luminescence using a plate reader.[13][14]

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13][14]

Crystallization of the GRK5-CCG215022 Complex

This protocol outlines the general steps for obtaining protein-inhibitor complex crystals for X-ray diffraction analysis.

Materials:

  • Purified GRK5 Protein : Highly pure (>95%) and concentrated (e.g., ~20 mg/ml) GRK5.[4]

  • Inhibitor : this compound stock solution.

  • Crystallization Buffer : Conditions to be determined through screening (e.g., Hampton Research screens).

  • Cryoprotectant : A solution to prevent ice crystal formation during flash-cooling (e.g., crystallization buffer with 20-30% glycerol).

Procedure:

  • Protein Expression and Purification : Express bovine or human GRK5 in a suitable system (e.g., Sf9 insect cells). Purify the protein using a series of chromatography steps (e.g., affinity, ion-exchange, size-exclusion).[4]

  • Complex Formation : Incubate the purified GRK5 protein with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization Screening : Use a high-throughput screening method (e.g., sitting-drop or hanging-drop vapor diffusion) to test a wide range of buffer, precipitant, and salt conditions at different temperatures.

  • Crystal Optimization : Refine the initial hit conditions by varying the concentration of precipitant, pH, and other additives to grow larger, single, well-diffracting crystals.

  • Crystal Harvesting and Cryo-cooling : Carefully transfer a suitable crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.[4]

  • X-ray Diffraction Data Collection : Collect diffraction data at a synchrotron beamline. The crystals for the GRK5-CCG215022 complex diffracted to 2.4 Å.[1]

  • Structure Determination : Process the diffraction data and solve the structure using molecular replacement, using a known GRK structure as a search model. Refine the model and build the inhibitor into the electron density map.[4]

Experimental & Structural Analysis Workflow

The following diagram illustrates the integrated workflow for characterizing a kinase inhibitor from initial screening to structural determination.

G cluster_biochem Biochemical & Biophysical Analysis cluster_struct Structural Biology Assay In Vitro Kinase Assay IC50 Determine IC₅₀ & Selectivity Assay->IC50 Final Structural Insights for Rational Drug Design IC50->Final Guides Interpretation Thermo Thermal Shift Assay (Tm) Stab Confirm Inhibitor Stabilization Thermo->Stab Crystal Co-crystallization with Inhibitor Stab->Crystal Informs Crystallization Express Protein Expression & Purification Express->Crystal Xray X-ray Diffraction Data Collection Crystal->Xray Solve Structure Solution & Refinement Xray->Solve Solve->Final Start Design/Select Inhibitor (e.g., this compound) Start->Assay Start->Thermo Start->Express

Workflow for inhibitor characterization.

References

Western Blot Analysis: A Comparative Guide to Confirming CCG215022 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Western blot analysis for confirming the target engagement of CCG215022, a potent G protein-coupled receptor kinase (GRK) inhibitor. We will explore the experimental data supporting its mechanism of action and compare its performance with alternative GRK inhibitors, Paroxetine and Takeda Compound 101 (Cmpd101).

This compound is a small molecule inhibitor with high potency against GRK2 and GRK5, key regulators of G protein-coupled receptor (GPCR) signaling.[1] Demonstrating that a compound reaches and interacts with its intended target within a cell is a critical step in drug discovery and development. Western blotting is a widely used technique to visualize these interactions by detecting changes in the phosphorylation state of downstream target proteins.

Comparative Efficacy in Modulating Downstream Signaling

Western blot analysis can effectively demonstrate the functional consequences of GRK2 and GRK5 inhibition by this compound. One key downstream pathway affected is the ERK1/2 signaling cascade. Experimental data shows that treatment of HEK293 cells expressing the S1P1 receptor with this compound can modulate the phosphorylation of ERK1/2.[1]

To provide a comparative perspective, we have summarized the performance of this compound alongside other known GRK inhibitors.

InhibitorTarget(s)Cell LineDownstream MarkerObserved Effect by Western Blot
This compound GRK2, GRK5HEK293-S1PR1pERK1/2Modulation of S1P-induced ERK1/2 phosphorylation
Paroxetine GRK2U2OSp-β2ARInhibition of isoproterenol-induced β2AR phosphorylation
Takeda Compound 101 (Cmpd101) GRK2, GRK3HEK293-HA-MOPrp-MOPr (Ser375)Inhibition of DAMGO-induced μ-opioid receptor phosphorylation

Signaling Pathways and Experimental Workflow

To understand the context of these Western blot analyses, it is essential to visualize the underlying signaling pathways and the experimental workflow.

GRK2/5 Signaling to ERK

GRK2 and GRK5 can influence the ERK signaling pathway through their regulation of GPCRs. Upon GPCR activation, GRKs are recruited to the receptor, leading to its phosphorylation. This phosphorylation can trigger β-arrestin recruitment, which not only desensitizes the receptor but can also act as a scaffold for downstream signaling components, including those of the ERK pathway. By inhibiting GRK2 and GRK5, this compound can alter the dynamics of GPCR phosphorylation and subsequent β-arrestin-mediated signaling to ERK.

GRK_ERK_Pathway cluster_membrane Plasma Membrane GPCR GPCR GRK2_5 GRK2/5 GPCR->GRK2_5 recruits beta_arrestin β-arrestin GPCR->beta_arrestin recruits GRK2_5->GPCR phosphorylates ERK_cascade ERK Signaling Cascade beta_arrestin->ERK_cascade activates Agonist Agonist Agonist->GPCR activates This compound This compound This compound->GRK2_5 inhibits pERK pERK1/2 ERK_cascade->pERK Transcription Gene Transcription pERK->Transcription

GRK2/5 signaling to the ERK pathway and inhibition by this compound.
Western Blot Workflow for Target Engagement

The following diagram outlines the key steps involved in a Western blot experiment designed to confirm the target engagement of a small molecule inhibitor like this compound.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A 1. Plate Cells B 2. Treat with this compound or alternative inhibitor A->B C 3. Stimulate with Agonist B->C D 4. Lyse Cells C->D E 5. Quantify Protein D->E F 6. SDS-PAGE E->F G 7. Protein Transfer F->G H 8. Blocking G->H I 9. Primary Antibody (e.g., anti-pERK1/2) H->I J 10. Secondary Antibody I->J K 11. Detection J->K L 12. Image Acquisition K->L M 13. Densitometry L->M N 14. Normalization & Comparison M->N

A generalized workflow for Western blot analysis of inhibitor target engagement.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed protocols for performing a Western blot to assess the target engagement of this compound by monitoring ERK1/2 phosphorylation.

Cell Culture and Treatment
  • Cell Seeding: Plate HEK293 cells stably expressing the S1P1 receptor in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours in a serum-free medium.

  • Inhibitor Pre-treatment: Pre-treat the cells with 50 µM this compound or a vehicle control (e.g., 0.1% DMSO) for 30 minutes.[1]

  • Agonist Stimulation: Stimulate the cells with 0.1 µM S1P for the desired time points (e.g., 5, 15, 30 minutes) to induce ERK1/2 phosphorylation.

Protein Lysis and Quantification
  • Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Western Blotting
  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each sample and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the pERK1/2 signal to the total ERK1/2 and loading control signals to determine the relative change in phosphorylation.

By following these protocols and utilizing the comparative data provided, researchers can effectively employ Western blot analysis to confirm the target engagement of this compound and evaluate its efficacy in modulating GRK-mediated signaling pathways.

References

Unveiling Binding Affinities: A Comparative Guide to Isothermal Titration Calorimetry for CCG-215022

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of a small molecule inhibitor is paramount to its development and optimization. This guide provides a comparative analysis of the binding characteristics of CCG-215022, a potent inhibitor of G protein-coupled receptor kinases (GRKs), with a focus on Isothermal Titration Calorimetry (ITC) as the primary analytical technique.

CCG-215022 has emerged as a significant tool in studying the roles of GRK2 and GRK5 in cellular signaling.[1][2] Its high potency and selectivity make it a valuable probe for dissecting the intricate mechanisms of G protein-coupled receptor (GPCR) desensitization.[2][3] This guide will delve into the quantitative data available for CCG-215022, present a detailed protocol for assessing its binding affinity using ITC, and compare this methodology with other available techniques.

Quantitative Comparison of Inhibitor Potency

While direct Isothermal Titration Calorimetry data for CCG-215022 is not publicly available, its inhibitory potency has been well-characterized through IC50 values. These values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, provide a strong indication of binding affinity.

Here, we compare the IC50 values of CCG-215022 against its primary targets with that of Paroxetine, another known GRK2 inhibitor.

InhibitorTargetIC50 (µM)Selectivity Profile
CCG-215022 GRK20.15 ± 0.07[1]Potent inhibitor of GRK2 and GRK5.[2][4] At least 20-fold more potent than Paroxetine against GRK2.[1]
GRK50.38 ± 0.06[1]
GRK13.9 ± 1[1]
PKA120[5]Highly selective against PKA.[5]
Paroxetine GRK2~3 (estimated 20-fold higher than CCG-215022)[1]More modest selectivity for GRK2 compared to CCG-215022.[1]

Isothermal Titration Calorimetry (ITC) Experimental Protocol

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7][8]

Below is a detailed protocol for determining the binding affinity of CCG-215022 to a target kinase, such as GRK2, using ITC.

Objective: To determine the binding affinity and thermodynamic parameters of the interaction between CCG-215022 and GRK2.

Materials:

  • Purified recombinant human GRK2 protein

  • CCG-215022

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP)

  • DMSO (for dissolving CCG-215022)

Procedure:

  • Sample Preparation:

    • Prepare a 20 µM solution of GRK2 in the assay buffer. Dialyze the protein against the assay buffer overnight to ensure buffer matching.

    • Prepare a 200 µM stock solution of CCG-215022 in 100% DMSO.

    • Prepare a final 200 µM solution of CCG-215022 in the assay buffer containing the same final concentration of DMSO as the protein solution to minimize heat of dilution effects.

  • ITC Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the stirring speed to 750 rpm.

    • Set the reference power to 10 µcal/sec.

  • Loading the Instrument:

    • Load the GRK2 solution into the sample cell (typically ~200 µL).

    • Load the CCG-215022 solution into the injection syringe (typically ~40 µL).

  • Titration:

    • Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL each.

    • Set the spacing between injections to 150 seconds to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of CCG-215022's action, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_protein Prepare GRK2 Solution (20 µM) load_cell Load GRK2 into Sample Cell prep_protein->load_cell prep_ligand Prepare CCG-215022 Solution (200 µM) load_syringe Load CCG-215022 into Syringe prep_ligand->load_syringe titration Perform Titration Injections load_cell->titration load_syringe->titration integrate Integrate Raw Data titration->integrate fit Fit to Binding Model integrate->fit results Obtain Kd, n, ΔH, ΔS fit->results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

GRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G Protein GPCR->G_protein Activation GRK GRK2/5 GPCR->GRK Recruitment & Activation arrestin β-Arrestin GPCR->arrestin Binding agonist Agonist agonist->GPCR Activation GRK->GPCR Phosphorylation desensitization GPCR Desensitization & Internalization arrestin->desensitization This compound CCG-215022 This compound->GRK Inhibition

Caption: GRK-mediated GPCR desensitization signaling pathway.

Comparison with Alternative Binding Affinity Methods

While ITC is a gold-standard for characterizing binding interactions, other techniques can also provide valuable data. A brief comparison is presented below.

MethodPrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[6][7][8]Label-free, in-solution measurement. Provides full thermodynamic profile (Kd, n, ΔH, ΔS).[7]Requires relatively large amounts of pure sample. May be challenging for very high or very low affinity interactions.[7][8]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Real-time kinetics (kon, koff). High sensitivity, requires small sample amounts.Requires immobilization of one binding partner, which may affect its activity.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Similar to SPR, provides real-time kinetics. High throughput capabilities.Immobilization is required.
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.[9]Low sample consumption, in-solution measurement. Can be used in complex biological matrices.[9]Requires labeling of one of the binding partners.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light upon binding.Homogeneous, in-solution assay. High throughput.Requires a fluorescent label. Can be prone to interference from fluorescent compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal and Handling of CCG215022

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of CCG215022, a G protein-coupled receptor kinase (GRK) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Disposal Procedures

As a potent bioactive compound, this compound must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional and local regulations for hazardous waste management is mandatory.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, and other disposable labware.

    • Liquid Waste: Stock solutions, unused experimental solutions, and solvents used to rinse contaminated glassware.

  • Waste Collection:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should prominently display "Hazardous Waste" and list "this compound" as a component. Avoid using abbreviations.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment system to prevent spills.

  • Disposal Request:

    • Follow your institution's specific procedures for requesting hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

    • Under no circumstances should this compound or any solutions containing it be disposed of down the drain.

Quantitative Data

The inhibitory activity of this compound against various G protein-coupled receptor kinases (GRKs) is summarized below.

Target KinaseIC50 (µM)
GRK13.9
GRK20.15
GRK50.38
Protein Kinase A (PKA)120[1]

Experimental Protocols

In Vitro Kinase Assay for GRK Inhibition:

This protocol outlines a general method for determining the inhibitory activity of this compound against GRK5.[2][3]

  • Reaction Mixture Preparation:

    • Combine GRK5 enzyme and urea-washed bovine rod outer segments (ROS) in a buffer containing 20 mM HEPES (pH 7.5), 4 mM MgCl₂, and 2 mM EDTA.

    • Incubate the mixture in the dark for 35 minutes at room temperature.

  • Initiation of Reaction:

    • Expose the reaction mixtures to ambient fluorescent light for 1 minute.

    • Initiate the phosphorylation reaction by adding ATP (containing [γ-³²P]ATP) to a final concentration of 1 mM. The final concentration of GRK5 is 100 nM, and ROS is between 0.75 and 24 µM.

  • Sample Collection and Quenching:

    • Take samples at 2-5 minute intervals.

    • Quench the reaction by adding SDS-PAGE loading dye.

  • Analysis:

    • Separate the proteins using SDS-PAGE.

    • Dry the gel and detect the incorporation of γ-³²P using a phosphor storage screen.

    • Plot the initial reaction rates against the ROS concentration and determine Vmax and Km values using the Michaelis-Menten equation.

Visualizations

Below are diagrams illustrating key processes related to this compound.

G_protein_coupled_receptor_signaling_pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates GRK GRK GPCR->GRK Recruits Arrestin Arrestin GPCR->Arrestin Binds to phosphorylated GPCR Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Downstream Downstream Signaling Effector->Downstream Ligand Ligand Ligand->GPCR Activation GRK->GPCR Phosphorylates This compound This compound This compound->GRK Inhibits Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization

Caption: G Protein-Coupled Receptor (GPCR) Signaling Pathway and Point of Inhibition by this compound.

CCG215022_Disposal_Workflow Start Generation of This compound Waste Segregate Segregate Solid & Liquid Waste Start->Segregate Collect_Solid Collect Solid Waste in Labeled Hazardous Waste Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled Hazardous Waste Container Segregate->Collect_Liquid Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store No_Drain DO NOT Dispose Down Drain Collect_Liquid->No_Drain Request Request Waste Pickup from EHS Store->Request End Proper Disposal by Authorized Personnel Request->End

References

Personal protective equipment for handling CCG215022

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the G protein-coupled receptor kinase (GRK) inhibitor, CCG215022. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE and safety measures.

Protection Type Required Equipment and Practices Rationale
Eye and Face Protection Safety glasses with side-shields or goggles.Protects against splashes of solutions containing this compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents direct skin contact with the compound.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the powder form and preparing stock solutions.Minimizes the risk of inhaling airborne particles.
General Hygiene Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.Standard laboratory practice to prevent accidental exposure.

Operational Plan: Handling, Storage, and Disposal

Proper handling and storage are critical for maintaining the stability and efficacy of this compound.

Handling and Solution Preparation
  • Powder Form : Handle the solid compound in a fume hood to avoid inhalation of fine particles.

  • Stock Solutions : this compound is soluble in DMSO.[1] To prepare a stock solution, fresh DMSO should be used as it can be moisture-absorbent, which may reduce solubility.[1] For in vivo experiments, a common formulation involves a multi-solvent system such as DMSO, PEG300, Tween-80, and saline.[2]

  • Stability : Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]

Storage

The following table outlines the recommended storage conditions for this compound in both powder and solution forms.

Form Storage Temperature Duration
Powder -20°C3 years[1]
In Solvent -80°C1 year[1]
In Solvent -20°C1 month[1]
Disposal

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.

Experimental Protocol: Cardiomyocyte Contractility Assay

The following is a detailed methodology for an in vitro cardiomyocyte contractility assay using this compound, based on established research protocols.[3][4]

Objective: To assess the effect of this compound on the contractility of isolated adult cardiomyocytes.

Materials:

  • Isolated adult murine cardiomyocytes

  • This compound

  • DMSO (for stock solution)

  • Appropriate cell culture medium

  • Microscope with a variable field-rate camera

  • Field stimulator (e.g., MyoPacer)

  • Glass chamber slides

Procedure:

  • Cell Preparation: Isolate adult murine cardiomyocytes using established enzymatic digestion protocols.

  • Cell Plating: Plate the isolated cardiomyocytes on glass chamber slides.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. A final DMSO concentration of <0.1% is recommended to avoid solvent effects.

  • Treatment: Incubate the cardiomyocytes with varying concentrations of this compound or vehicle control (medium with the same percentage of DMSO) for a predetermined period.

  • Contractility Measurement:

    • Place the chamber slide on the microscope stage equipped with a field stimulator.

    • Pace the cardiomyocytes at a physiological frequency (e.g., 0.5 Hz).[3]

    • Record video images of contracting cardiomyocytes using the high-speed camera.

  • Data Analysis:

    • Analyze the recorded videos using sarcomere length tracking software.

    • Quantify contractility parameters, including peak shortening (percentage of cell length), maximal rates of contraction (+dL/dt), and relaxation (-dL/dt).

    • Compare the parameters between the this compound-treated and vehicle control groups.

Visualizing Workflows and Pathways

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receiving This compound Powder B Don PPE (Gloves, Lab Coat, Goggles) A->B C Work in Fume Hood B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Aliquot and Store (-20°C or -80°C) D->E F Thaw Aliquot E->F G Prepare Working Solution F->G H Treat Cells/Administer G->H J Collect Waste (Unused compound, contaminated tips, etc.) G->J I Conduct Assay H->I H->J I->J K Label Waste Container J->K L Dispose via EHS Guidelines K->L

Caption: Workflow for safe handling of this compound.

Signaling Pathway: GRK-Mediated GPCR Desensitization

This compound is an inhibitor of G protein-coupled receptor kinases (GRKs), which play a key role in the desensitization of G protein-coupled receptors (GPCRs).

cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates G_protein G Protein (αβγ) GPCR_active->G_protein Recruits GRK GRK GPCR_active->GRK Recruits Arrestin β-Arrestin GPCR_active->Arrestin Recruits Phosphorylated Receptor G_protein_active Gα-GTP + Gβγ G_protein->G_protein_active Activates Downstream Downstream Signaling (e.g., Adenylyl Cyclase, PLC) G_protein_active->Downstream Agonist Agonist Agonist->GPCR_inactive Binds GRK->GPCR_active Phosphorylates This compound This compound This compound->GRK Inhibits Desensitization Desensitization & Internalization Arrestin->Desensitization

Caption: Inhibition of GRK by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.